molecular formula C8H4N2O5 B1346430 4-nitroisatoic anhydride CAS No. 63480-10-4

4-nitroisatoic anhydride

Cat. No.: B1346430
CAS No.: 63480-10-4
M. Wt: 208.13 g/mol
InChI Key: KCNIWFFVWBXWAV-UHFFFAOYSA-N
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Description

4-nitroisatoic anhydride is a useful research compound. Its molecular formula is C8H4N2O5 and its molecular weight is 208.13 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Nitro-isatoic anhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135175. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-nitro-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H4N2O5/c11-7-5-2-1-4(10(13)14)3-6(5)9-8(12)15-7/h1-3H,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNIWFFVWBXWAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40300172
Record name 4-Nitro-isatoic anhydride
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Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63480-10-4
Record name 63480-10-4
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Record name 4-Nitro-isatoic anhydride
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Record name 4-Nitro-isatoic anhydride
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Foundational & Exploratory

A Technical Guide to 4-Nitroisatoic Anhydride: Properties, Synthesis, and Applications in Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-nitroisatoic anhydride, a valuable heterocyclic building block in chemical synthesis. It details the compound's chemical identity, including its CAS number and synonyms, and presents its key physicochemical properties in a structured format. This guide outlines a detailed experimental protocol for its likely synthesis from 4-nitroanthranilic acid and describes its critical application as a precursor for 1-methyl-7-nitroisatoic anhydride (1m7), a reagent used in Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) for RNA structure analysis. Furthermore, this document explores the broader utility of the isatoic anhydride scaffold in the synthesis of pharmacologically relevant quinazolinone derivatives, highlighting its potential in drug discovery and development.

Chemical Identity and Properties

This compound, systematically named 7-nitro-1H-3,1-benzoxazine-2,4-dione, is a stable, solid organic compound. Its core structure consists of a benzene ring fused to a 1,3-oxazine-2,4-dione system, with a nitro group substituent on the aromatic ring.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 63480-10-4[1][2]
IUPAC Name 7-nitro-1H-3,1-benzoxazine-2,4-dione[3]
Molecular Formula C₈H₄N₂O₅[1][2]
Molecular Weight 208.13 g/mol [1][2]

Table 2: Synonyms for this compound [3]

  • 4-Nitro-isatoic anhydride

  • 7-Nitro-2H-3,1-benzoxazine-2,4(1H)-dione

  • 7-Nitro-1H-benzo[d][4][5]oxazine-2,4-dione

  • NSC 135175

Table 3: Physicochemical Properties of this compound

PropertyValueSource
Physical State Light orange/yellow solid[1]
Purity ≥95% (commercially available)[1]
Density 1.623 g/cm³[6]

Note: Detailed spectral data such as ¹H NMR, ¹³C NMR, and IR spectra are best obtained from the certificate of analysis of a specific commercial batch or through experimental determination.

Synthesis and Reactions

Synthesis of this compound

While various methods exist for the synthesis of isatoic anhydride derivatives, a common and logical approach for preparing this compound is through the cyclization of 4-nitroanthranilic acid.[7] This reaction is typically achieved by treating the anthranilic acid derivative with a phosgene equivalent, such as triphosgene or diphosgene, in an inert solvent.

Experimental Protocol: Synthesis of this compound from 4-Nitroanthranilic Acid

Materials:

  • 4-Nitroanthranilic acid

  • Triphosgene

  • Anhydrous dioxane or tetrahydrofuran (THF)

  • Dry nitrogen or argon atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel, suspend 4-nitroanthranilic acid in anhydrous dioxane under a dry nitrogen atmosphere.

  • Addition of Phosgene Equivalent: Prepare a solution of triphosgene (approximately 0.35 equivalents relative to the anthranilic acid) in anhydrous dioxane. Add this solution dropwise to the stirred suspension of 4-nitroanthranilic acid at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the dissolution of the starting material and the evolution of hydrogen chloride gas (which should be neutralized by a bubbler containing a base).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure.

  • Purification: The resulting solid crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate or a mixture of dioxane and hexane, to yield pure this compound.

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood due to the use of highly toxic phosgene equivalents and the evolution of HCl gas. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.

Diagram 1: Synthesis of this compound

G Synthesis of this compound cluster_reactants Reactants 4-Nitroanthranilic Acid 4-Nitroanthranilic Acid Reaction Reaction 4-Nitroanthranilic Acid->Reaction Triphosgene Triphosgene Triphosgene->Reaction This compound This compound Reaction->this compound Cyclization

Caption: Reaction scheme for the synthesis of this compound.

Key Reaction: Synthesis of 1-Methyl-7-nitroisatoic anhydride (1m7)

A significant application of this compound is its use as a precursor for the synthesis of 1-methyl-7-nitroisatoic anhydride (1m7), a crucial reagent for SHAPE analysis of RNA structure. The synthesis involves the methylation of the nitrogen atom of the anhydride.

Experimental Protocol: One-Pot Synthesis of 1m7 from this compound

Materials:

  • This compound (4NIA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • N,N'-diisopropylethylamine (DIEA)

  • Methyl iodide (CH₃I)

  • Anhydrous diethyl ether

  • Standard glassware for organic synthesis under anhydrous conditions

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a dry nitrogen atmosphere, dissolve this compound in anhydrous DMF.

  • Deprotonation: Add N,N'-diisopropylethylamine (DIEA) to the solution to deprotonate the nitrogen atom of the anhydride ring, forming a nucleophilic anion.

  • Methylation: To the resulting solution, add methyl iodide. The reaction is typically stirred at room temperature.

  • Reaction Monitoring: The progress of the methylation can be monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with cold diethyl ether, which causes the product to precipitate. The solid is collected by filtration, washed with cold diethyl ether to remove unreacted starting materials and byproducts, and then dried under vacuum to yield 1-methyl-7-nitroisatoic anhydride.

Applications in Research and Drug Discovery

Probing RNA Structure with SHAPE Chemistry

This compound is a key starting material for the synthesis of 1-methyl-7-nitroisatoic anhydride (1m7), a reagent used in Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE). SHAPE is a powerful technique that provides single-nucleotide resolution information about RNA structure in solution. The 1m7 reagent acylates the 2'-hydroxyl group of flexible, single-stranded RNA nucleotides, while structured regions are less reactive. This differential reactivity allows for the mapping of RNA secondary and tertiary structures. The availability of a reliable synthesis of 1m7 from the more accessible this compound has made SHAPE a more widely used technique in molecular biology research.

G This compound This compound 1m7 Synthesis 1m7 Synthesis This compound->1m7 Synthesis Methylation 1m7 Reagent 1m7 Reagent 1m7 Synthesis->1m7 Reagent SHAPE Reaction SHAPE Reaction 1m7 Reagent->SHAPE Reaction RNA Sample RNA Sample RNA Sample->SHAPE Reaction Reverse Transcription Reverse Transcription SHAPE Reaction->Reverse Transcription Capillary Electrophoresis Capillary Electrophoresis Reverse Transcription->Capillary Electrophoresis Data Analysis Data Analysis Capillary Electrophoresis->Data Analysis RNA Structure Model RNA Structure Model Data Analysis->RNA Structure Model

Caption: Pathway from this compound to drug candidates.

Conclusion

This compound is a readily accessible and versatile chemical entity with significant applications in both fundamental research and applied drug discovery. Its role as a precursor to the SHAPE reagent 1m7 underscores its importance in the field of molecular biology for elucidating RNA structure. Furthermore, its utility as a building block for the synthesis of diverse heterocyclic scaffolds, such as quinazolinones, positions it as a valuable tool for medicinal chemists in the quest for novel therapeutic agents. The synthetic protocols and applications outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for utilizing this compound in their work.

References

Molecular weight and formula of 4-nitroisatoic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Nitroisatoic Anhydride for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on the chemical and physical properties of this compound, alongside detailed experimental protocols for its application in biochemical research. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize chemical probes and reagents for molecular analysis.

Core Properties of this compound

This compound is a chemical compound with the molecular formula C₈H₄N₂O₅.[1][2][3][4][5] It is also known by its synonyms, 7-Nitro-2H-3,1-benzoxazine-2,4(1H)-dione and 7-Nitro-1H-benzo[d][1][3]oxazine-2,4-dione.[1] The compound typically appears as a light orange or yellow solid.[1]

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueCitations
Molecular Weight 208.13 g/mol [1][2][3][4]
Exact Mass 208.01202123 Da[2]
Chemical Formula C₈H₄N₂O₅[1][2][3][4][5]
CAS Number 63480-10-4[1][3][4]
Typical Purity 95%[1]
Physical Appearance Light orange / yellow solid[1]

Application in RNA Structure Probing

A significant application of this compound is its role as a precursor in the synthesis of 1-methyl-7-nitroisatoic anhydride (1m7). The compound 1m7 is a crucial reagent used in Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) chemistry, a powerful technique for probing RNA secondary and tertiary structures.[2][6] SHAPE reagents like 1m7 react with the 2'-hydroxyl group of RNA in a conformation-dependent manner, allowing for the identification of flexible and constrained regions within an RNA molecule.[6] This information is vital for understanding RNA function and for the rational design of RNA-targeting therapeutics.

Experimental Protocol: Synthesis of 1-methyl-7-nitroisatoic anhydride (1m7) from this compound

The following is a detailed, one-pot method for the conversion of this compound (4NIA) to 1-methyl-7-nitroisatoic anhydride (1m7). This safer protocol avoids the use of sodium hydride (NaH).[2]

Materials:

  • This compound (4NIA)

  • Anhydrous dimethylformamide (DMF)

  • N,N'-diisopropylethylamine (DIEA)

  • Methyl iodide (CH₃I)

  • Flame-dried 100-mL round-bottom flask

  • Magnetic stir bar and stirring plate

  • Rubber septum

  • Syringes for liquid transfer

Procedure:

  • Preparation: Transfer 0.50 g (2.4 mmol) of this compound to a flame-dried and cooled 100-mL round-bottom flask containing a magnetic stir bar.

  • Dissolution: Add approximately 15 mL of anhydrous DMF to the flask and stir the solution until the 4NIA is fully dissolved.

  • Atmosphere Control: Seal the flask with a rubber septum to maintain an anhydrous atmosphere, as the reaction is sensitive to water.[2]

  • Base Addition: Using a syringe, add 1.2 mL (7.2 mmol) of dry, anhydrous N,N'-diisopropylethylamine (DIEA) to the stirring solution.

  • Anion Formation: Allow the mixture to stir for 10 minutes at room temperature. During this step, DIEA acts as a base to deprotonate the nitrogen atom of the anhydride ring, forming a nucleophilic anion.[2][7]

  • Methylation: After 10 minutes, add 30 µL (480 µmol) of methyl iodide in a single aliquot using a syringe.[2]

  • Reaction: Continue stirring the reaction mixture at room temperature for 2 hours. The nucleophilic nitrogen anion will attack the methyl iodide, resulting in the methylated product, 1m7.[2][6]

  • Purification: Following the 2-hour reaction period, the product 1m7 can be purified from the reaction by-products and residual solvent. The molar yield for this protocol is reported to be approximately 97%.[2]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 1-methyl-7-nitroisatoic anhydride from this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step 1: Anion Formation cluster_methylation Reaction Step 2: Methylation cluster_product Final Product NIA This compound (4NIA) Anion Nucleophilic Nitrogen Anion Generation NIA->Anion Add DIEA, stir 10 min at room temp. DIEA DIEA in anhy. DMF Methylation Attack on Methyl Iodide Anion->Methylation Add CH₃I, stir 2h at room temp. Product 1-methyl-7-nitroisatoic anhydride (1m7) Methylation->Product MeI CH₃I

Caption: Workflow for the one-pot synthesis of 1m7 from this compound.

Safety and Handling

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

Synthesis of 4-Nitroisatoic Anhydride from 4-Nitroanthranilic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-nitroisatoic anhydride, a valuable building block in organic synthesis, from 4-nitroanthranilic acid. This document outlines the common synthetic routes, provides a detailed experimental protocol based on established chemical principles, and includes key characterization data.

Core Synthesis Overview

The primary method for the synthesis of isatoic anhydrides from their corresponding anthranilic acids involves a cyclization reaction using a phosgene equivalent. This reaction effectively forms the six-membered heterocyclic ring of the isatoic anhydride. Common reagents for this transformation include phosgene (COCl₂), diphosgene (trichloromethyl chloroformate), and triphosgene (bis(trichloromethyl) carbonate). Due to the high toxicity and hazardous nature of phosgene gas, solid and less volatile substitutes like diphosgene and triphosgene are often preferred in a laboratory setting.[1]

The reaction proceeds by the nucleophilic attack of the amino group of 4-nitroanthranilic acid on the carbonyl group of the phosgene equivalent, followed by an intramolecular cyclization with the adjacent carboxylic acid moiety to form the anhydride.

Quantitative Data Summary

The following table summarizes the key physicochemical and spectroscopic data for the product, this compound.

PropertyValueReference
Systematic Name 7-Nitro-1H-3,1-benzoxazine-2,4-dione[2]
Molecular Formula C₈H₄N₂O₅
Molecular Weight 208.13 g/mol
Appearance Expected to be a solid
¹H NMR (600 MHz, DMSO-d₆) δ 12.09 (s, 1H), 8.14 (t, J = 10.5 Hz, 1H), 7.96 (dd, J = 8.6, 2.0 Hz, 1H), 7.86 (d, J = 2.0 Hz, 1H)[2]
¹³C NMR (151 MHz, DMSO-d₆) δ 159.71, 152.88, 147.56, 143.02, 131.85, 118.24, 116.40, 111.15[2]
IR Spectroscopy Characteristic peaks for C=O (anhydride), N-H, and NO₂ stretching are expected.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound from 4-nitroanthranilic acid using triphosgene as the cyclizing agent. This protocol is based on established methods for the synthesis of isatoic anhydrides and related heterocyclic compounds.[1][3]

Materials:

  • 4-Nitroanthranilic acid

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (Et₃N)

  • Diatomaceous earth

  • Ethyl acetate

  • Hexanes

  • Argon or Nitrogen gas

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Thermometer

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas inlet

  • Apparatus for filtration under reduced pressure

  • Rotary evaporator

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a thermometer, a magnetic stir bar, and an inert gas inlet is charged with 4-nitroanthranilic acid and anhydrous tetrahydrofuran (THF).

  • Addition of Triphosgene: A solution of triphosgene in anhydrous THF is prepared separately and added dropwise to the stirred suspension of 4-nitroanthranilic acid at a controlled temperature, typically between 25-70 °C. The addition is performed under an inert atmosphere of argon or nitrogen.

  • Reaction Monitoring: The reaction mixture is stirred at the selected temperature for several hours (typically 2-6 hours) until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of diatomaceous earth to remove any insoluble byproducts.

  • Isolation of Crude Product: The filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting crude product is then precipitated by the addition of a non-polar solvent such as hexanes.

  • Purification: The crude solid is collected by filtration and can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound.

Safety Precautions:

  • Triphosgene is a toxic and moisture-sensitive reagent that releases phosgene upon decomposition. It should be handled with extreme caution in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.

  • Anhydrous reaction conditions are crucial for the success of this synthesis. All glassware should be flame-dried, and anhydrous solvents should be used.

Mandatory Visualizations

The following diagrams illustrate the key logical relationships and workflows in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product 4-Nitroanthranilic_Acid 4-Nitroanthranilic Acid Cyclization Cyclization 4-Nitroanthranilic_Acid->Cyclization Triphosgene Triphosgene Triphosgene->Cyclization Solvent Anhydrous THF Solvent->Cyclization Temperature 25-70 °C Temperature->Cyclization Workup Work-up & Purification Cyclization->Workup 4-Nitroisatoic_Anhydride This compound Workup->4-Nitroisatoic_Anhydride

Caption: General workflow for the synthesis of this compound.

Logical_Relationship Start Starting Material: 4-Nitroanthranilic Acid Process Key Transformation: Intramolecular Cyclization Start->Process reacts with Reagent Cyclizing Agent: Triphosgene Reagent->Process facilitates Product Final Product: This compound Process->Product yields

Caption: Logical relationship of reactants to product in the synthesis.

References

An In-depth Technical Guide to 7-nitro-1H-3,1-benzoxazine-2,4-dione (4-nitroisatoic anhydride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-nitro-1H-3,1-benzoxazine-2,4-dione, commonly known as 4-nitroisatoic anhydride, is a heterocyclic organic compound with significant applications in biochemical research and potential for drug discovery. Its IUPAC name is 7-nitro-1H-3,1-benzoxazine-2,4-dione [1]. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role as a precursor to vital reagents for RNA structure analysis and its potential in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a red crystalline solid[2]. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
IUPAC Name 7-nitro-1H-3,1-benzoxazine-2,4-dione[1]
Synonyms This compound, 7-Nitro-1H-benzo[d][2][3]oxazine-2,4-dione[4]
CAS Number 63480-10-4[5]
Molecular Formula C₈H₄N₂O₅[1][5]
Molecular Weight 208.13 g/mol [1][5]
Appearance Red crystalline solid[2]
Melting Point Approximately 210-214°C[2]
Solubility Good solubility in common organic solvents[2]
Density 1.623 g/cm³[2]

Synthesis of 7-nitro-1H-3,1-benzoxazine-2,4-dione

General Experimental Protocol

A plausible synthetic route involves the reaction of 4-nitroanthranilic acid with a suitable cyclizing agent, such as phosgene or a phosgene equivalent, which would facilitate the formation of the anhydride ring.

Materials:

  • 4-nitroanthranilic acid

  • Triphosgene (or another phosgene equivalent)

  • Anhydrous aprotic solvent (e.g., Toluene, Dichloromethane)

  • Inert gas atmosphere (e.g., Nitrogen, Argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, dissolve 4-nitroanthranilic acid in the anhydrous solvent.

  • Slowly add a solution of the cyclizing agent (e.g., triphosgene) in the same solvent to the stirred solution at room temperature.

  • After the addition is complete, the reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent to yield 7-nitro-1H-3,1-benzoxazine-2,4-dione.

Spectroscopic Data

While a complete set of spectra for 7-nitro-1H-3,1-benzoxazine-2,4-dione is not available in the search results, characteristic spectroscopic features can be inferred from related benzoxazinone structures.

Table 2: Expected Spectroscopic Data

Spectroscopy Expected Peaks/Signals
¹H NMR Aromatic protons in the range of δ 7.0-9.0 ppm. The exact shifts and coupling constants would depend on the substitution pattern.
¹³C NMR Carbonyl carbons (C=O) would appear significantly downfield. Aromatic carbons would be observed in the typical aromatic region.
IR (cm⁻¹) Carbonyl (C=O) stretching vibrations for the anhydride group are expected around 1750-1850 cm⁻¹ (asymmetric) and 1700-1800 cm⁻¹ (symmetric). Nitro group (NO₂) stretches would be observed around 1500-1550 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).
Mass Spectrometry The molecular ion peak (M+) would be observed at m/z = 208.

Note: The data in Table 2 is predictive and based on spectroscopic data of similar compounds[3]. Experimental verification is required for precise values.

Key Applications in Research and Drug Development

Precursor for SHAPE Reagents in RNA Structure Probing

A primary and well-documented application of 7-nitro-1H-3,1-benzoxazine-2,4-dione is its use as a precursor for the synthesis of 1-methyl-7-nitroisatoic anhydride (1M7). 1M7 is a key reagent in Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) and SHAPE-sequencing (SHAPE-Seq), powerful techniques used to analyze RNA secondary and tertiary structures at single-nucleotide resolution.

The synthesis of 1M7 from this compound is a critical step for researchers in the field of RNA biology. A safer, one-pot synthesis method has been developed to facilitate wider access to this important reagent.

Synthesis_of_1M7 cluster_product Product This compound This compound Intermediate Intermediate This compound->Intermediate Deprotonation DIEA DIEA DIEA->Intermediate Methyl Iodide Methyl Iodide 1M7 1-methyl-7-nitroisatoic anhydride (1M7) Methyl Iodide->1M7 Intermediate->1M7 Methylation SHAPE_Seq_Workflow RNA_Folding RNA Folding (in vitro or in vivo) SHAPE_Modification SHAPE Reagent Modification (e.g., 1M7) RNA_Folding->SHAPE_Modification Reverse_Transcription Reverse Transcription SHAPE_Modification->Reverse_Transcription RT stops at modified sites cDNA_Library_Prep cDNA Library Preparation Reverse_Transcription->cDNA_Library_Prep Sequencing Next-Generation Sequencing cDNA_Library_Prep->Sequencing Data_Analysis Data Analysis and Structure Modeling Sequencing->Data_Analysis RNA_Structure RNA Structure Model Data_Analysis->RNA_Structure

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Nitroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-nitroisatoic anhydride (7-nitro-1H-3,1-benzoxazine-2,4-dione). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted and extrapolated data based on its chemical structure and spectroscopic principles. The information herein is intended to guide researchers in the analysis and characterization of this compound and related compounds.

Chemical Structure and Properties

  • IUPAC Name: 7-nitro-1H-3,1-benzoxazine-2,4-dione

  • Molecular Formula: C₈H₄N₂O₅

  • Molecular Weight: 208.13 g/mol

  • CAS Number: 63480-10-4

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound. These predictions are based on the analysis of its functional groups and comparison with structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~11.0 - 12.0Singlet (broad)1HN-H
~8.4 - 8.6Doublet1HAr-H
~8.2 - 8.4Doublet of doublets1HAr-H
~7.4 - 7.6Doublet1HAr-H

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ) ppmCarbon TypeAssignment
~162 - 164QuaternaryC=O (anhydride)
~148 - 150QuaternaryC=O (carbamate)
~145 - 147QuaternaryAr-C (attached to NO₂)
~138 - 140QuaternaryAr-C
~130 - 132TertiaryAr-CH
~120 - 122TertiaryAr-CH
~115 - 117QuaternaryAr-C
~110 - 112TertiaryAr-CH

Table 3: Predicted FT-IR Spectral Data (Solid Phase, KBr or ATR)

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
~3300 - 3100N-H StretchAmideMedium
~3100 - 3000C-H StretchAromaticWeak
~1830 - 1800C=O Asymmetric StretchAnhydrideStrong
~1775 - 1740C=O Symmetric StretchAnhydrideStrong
~1620 - 1600C=C StretchAromatic RingMedium
~1530 - 1500N-O Asymmetric StretchNitro GroupStrong
~1350 - 1330N-O Symmetric StretchNitro GroupStrong
~1300 - 1000C-O StretchAnhydrideStrong

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zIonFragmentation Pathway
208[M]⁺Molecular Ion
164[M - CO₂]⁺Loss of carbon dioxide
134[M - CO₂ - NO]⁺Loss of CO₂ and nitric oxide
106[M - CO₂ - NO₂ - CO]⁺Further fragmentation

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for a solid organic compound like this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.

    • The height of the solution in the NMR tube should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Acquire the spectrum using standard pulse programs. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to singlets for each carbon.

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent (e.g., acetone or methylene chloride).

    • Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

    • Ensure the film is not too thick to avoid total absorption of the IR beam.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

3.3 Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • Data Acquisition (Electron Ionization - EI):

    • The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

    • For direct insertion, a small amount of the solid is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to vaporize the sample.

    • In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound This compound NMR_Sample Dissolution in Deuterated Solvent Compound->NMR_Sample IR_Sample Thin Film on Salt Plate Compound->IR_Sample MS_Sample Dilute Solution Compound->MS_Sample NMR NMR Spectrometer NMR_Sample->NMR IR FT-IR Spectrometer IR_Sample->IR MS Mass Spectrometer MS_Sample->MS NMR_Data NMR Spectrum (1H, 13C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A generalized workflow for the spectroscopic analysis of a chemical compound.

Thermal Stability and Decomposition of 4-Nitroisatoic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 4-nitroisatoic anhydride. Due to a lack of specific experimental data in publicly available literature, this guide combines information from safety data sheets, analysis of structurally similar compounds, and standard thermal analysis methodologies to offer a thorough yet cautious perspective.

Introduction

This compound (4-NIA) is a valuable chemical intermediate, notably utilized as a precursor in the synthesis of reagents for RNA structure analysis, such as 1-methyl-7-nitroisatoic anhydride (1m7). Understanding its thermal properties is crucial for safe handling, storage, and application in various synthetic protocols. This document outlines the known information regarding its thermal stability and presents hypothetical decomposition pathways and standardized experimental protocols for its analysis.

Physicochemical Properties

While specific thermal decomposition data is limited, the fundamental physicochemical properties of this compound are well-documented.

PropertyValueSource
Molecular FormulaC₈H₄N₂O₅PubChem
Molecular Weight208.13 g/mol PubChem
AppearanceWhite to off-white crystalline powder-
Melting Point>300 °C (decomposes)Sigma-Aldrich

Thermal Stability and Decomposition

Hazardous Decomposition Products: Upon decomposition, this compound is expected to release hazardous substances, including:

  • Carbon oxides (CO, CO₂)

  • Nitrogen oxides (NOx)

Hypothetical Thermal Decomposition Pathway

Based on the structure of this compound, a plausible thermal decomposition pathway can be proposed. The initial step is likely the cleavage of the anhydride ring, which is the most labile part of the molecule. This could be followed by decarboxylation and further breakdown of the aromatic nitro compound.

4-Nitroisatoic_Anhydride This compound Intermediate_1 Unstable Isocyanate Intermediate 4-Nitroisatoic_Anhydride->Intermediate_1 Heat (Δ) Ring Opening CO2 Carbon Dioxide (CO2) Intermediate_1->CO2 Decarboxylation Intermediate_2 4-Nitroanthranilic Acid Radical Intermediate_1->Intermediate_2 Decomposition_Products NOx, CO, and other fragments Intermediate_2->Decomposition_Products Further Decomposition

Caption: Hypothetical thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal stability and decomposition of this compound, the following standard experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound decomposes and to quantify the mass loss during decomposition.

Methodology:

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Atmosphere: Conduct the analysis under an inert atmosphere (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperatures for 5% (Td5) and 10% (Td10) mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, as well as to detect any exothermic or endothermic events associated with decomposition.

Methodology:

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. Use an empty, sealed aluminum pan as a reference.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C (or a temperature beyond the decomposition point determined by TGA) at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Identify endothermic peaks corresponding to melting and exothermic peaks associated with decomposition. Determine the peak temperatures and enthalpies of these transitions.

cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Sample Sample Preparation (5-10 mg in pan) TGA_Instrument TGA Instrument (Inert Atmosphere) TGA_Sample->TGA_Instrument TGA_Heating Heating Ramp (e.g., 10 °C/min) TGA_Instrument->TGA_Heating TGA_Data Mass Loss vs. Temperature TGA_Heating->TGA_Data DSC_Sample Sample Preparation (2-5 mg in sealed pan) DSC_Instrument DSC Instrument (Inert Atmosphere) DSC_Sample->DSC_Instrument DSC_Heating Heating Ramp (e.g., 10 °C/min) DSC_Instrument->DSC_Heating DSC_Data Heat Flow vs. Temperature DSC_Heating->DSC_Data

Caption: Standard experimental workflow for the thermal analysis of this compound.

Summary of Expected Thermal Data

The following tables summarize the key quantitative data that would be obtained from the experimental protocols described above. As no specific experimental data has been published, these tables are presented as templates for future research.

Table 1: Thermogravimetric Analysis (TGA) Data

ParameterExpected Value
Onset of Decomposition (Tonset)Data not available
Temperature at 5% Mass Loss (Td5)Data not available
Temperature at 10% Mass Loss (Td10)Data not available
Residual Mass at 600 °CData not available

Table 2: Differential Scanning Calorimetry (DSC) Data

ParameterExpected Value
Melting Point (Tm)>300 °C (with decomposition)
Enthalpy of Fusion (ΔHf)Data not available
Decomposition Exotherm Peak (Tdecomp)Data not available
Enthalpy of Decomposition (ΔHdecomp)Data not available

Conclusion

While this compound is a key reagent in several important synthetic applications, its thermal stability and decomposition behavior are not well-characterized in the public domain. This guide has provided a framework for understanding its potential thermal properties based on its chemical structure and information from available safety data. The provided experimental protocols for TGA and DSC offer a clear path for researchers to obtain the necessary quantitative data to ensure the safe and effective use of this compound. It is strongly recommended that these analyses be performed to fill the existing knowledge gap and to promote safer laboratory practices.

An In-depth Technical Guide to the Solubility of 4-Nitroisatoic Anhydride in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Nitroisatoic Anhydride

This compound, with the chemical formula C₈H₄N₂O₅ and a molecular weight of approximately 208.13 g/mol , is a chemical intermediate used in various synthetic applications.[1][2][3] Its structure, featuring an anhydride group and a nitro group on a benzoxazine dione backbone, suggests a polar character which influences its solubility in different organic solvents. Understanding its solubility is crucial for its use in reaction chemistry, purification, and formulation development.

Qualitative Solubility Profile

In the absence of specific quantitative data, a qualitative assessment of solubility can be inferred from the structure of this compound and the principle of "like dissolves like." The presence of polar functional groups (nitro group, anhydride) suggests that it would exhibit higher solubility in polar aprotic solvents and limited solubility in nonpolar solvents.

  • Expected High Solubility: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are likely to be effective in dissolving this compound. For a related compound, 1-methyl-7-nitroisatoic anhydride, a high solubility in DMSO has been reported.[4][5][6]

  • Expected Moderate Solubility: Solvents with intermediate polarity, such as acetone, ethyl acetate, and tetrahydrofuran (THF), may show moderate solubility.

  • Expected Low Solubility: Nonpolar solvents like hexane, cyclohexane, and toluene are expected to be poor solvents for this compound. Protic solvents like ethanol and methanol may show some solubility, but the reactivity of the anhydride group with alcohols should be a consideration. For the parent compound, isatoic anhydride, it is miscible in hot alcohol and acetone, but insoluble in ether, benzene, and chloroform.[7]

Quantitative Solubility Data

A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
e.g., Acetonee.g., 25Data Not AvailableData Not Available
e.g., Dichloromethanee.g., 25Data Not AvailableData Not Available
e.g., Dimethyl Sulfoxidee.g., 25Data Not AvailableData Not Available
e.g., Ethanole.g., 25Data Not AvailableData Not Available
e.g., Ethyl Acetatee.g., 25Data Not AvailableData Not Available
e.g., Hexanee.g., 25Data Not AvailableData Not Available
e.g., Toluenee.g., 25Data Not AvailableData Not Available
e.g., Watere.g., 25Data Not AvailableData Not Available

Experimental Protocol for Solubility Determination

The following is a standardized gravimetric method for determining the solubility of this compound in various organic solvents.

4.1. Materials and Equipment

  • This compound (purity >95%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Drying oven or vacuum oven

4.2. Procedure

  • Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.

  • Solvent Addition: Add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid should be visible.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 5000 rpm) for 10-15 minutes to settle the undissolved solid.

  • Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter to avoid transferring any solid particles.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Evaporate the solvent completely using a gentle stream of nitrogen or by placing the vial in a drying oven at a temperature below the decomposition point of the compound.

  • Mass Determination: Once the solvent is fully evaporated, re-weigh the vial containing the dried solute.

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of supernatant extracted) * 100

4.3. Data Analysis

The experiment should be repeated at least three times for each solvent to ensure the reproducibility of the results. The average solubility and standard deviation should be reported.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow start Start: Solubility Determination step1 1. Add excess this compound to a known volume of solvent start->step1 step2 2. Equilibrate at constant temperature (e.g., 24-48h with shaking) step1->step2 step3 3. Centrifuge to separate undissolved solid step2->step3 step4 4. Filter a known volume of the supernatant step3->step4 step5 5. Evaporate solvent from the filtered supernatant step4->step5 step6 6. Weigh the dried solute step5->step6 step7 7. Calculate solubility (g/100 mL or mol/L) step6->step7 end End: Report Solubility Data step7->end

References

Hydrolysis mechanism of 4-nitroisatoic anhydride in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Hydrolysis Mechanism of 4-Nitroisatoic Anhydride in Aqueous Media

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive examination of the probable hydrolysis mechanism of this compound in aqueous media. Due to the absence of specific kinetic studies on this compound in the available literature, this document extrapolates from the well-established principles of cyclic anhydride hydrolysis, the known reactions of isatoic anhydride, and the significant electronic influence of the nitro substituent. The guide covers the core reaction pathways under neutral, acidic, and basic conditions, presents illustrative quantitative data from analogous systems, details relevant experimental protocols for kinetic analysis, and provides visualizations of the chemical processes and experimental workflows.

Introduction

Isatoic anhydrides are a class of heterocyclic compounds that serve as important precursors in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The 4-nitro substituted variant, this compound, is of particular interest due to the strong electron-withdrawing nature of the nitro group, which significantly influences its reactivity. Understanding the stability of this anhydride in aqueous environments is critical for its application in drug development and other fields where it may be exposed to physiological conditions.

Hydrolysis represents a key degradation pathway for anhydrides, leading to the opening of the heterocyclic ring.[2][3] In the case of isatoic anhydride, hydrolysis yields anthranilic acid and carbon dioxide.[4][5] This guide will explore the mechanistic details of this process as it applies to the 4-nitro derivative.

Core Hydrolysis Mechanism

The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism, where water acts as the nucleophile. The reaction can be influenced by the pH of the aqueous medium, with distinct pathways for neutral, acid-catalyzed, and base-catalyzed conditions.

Structure and Reactivity

The presence of a nitro group at the 4-position of the isatoic anhydride ring has a profound impact on its reactivity. The nitro group is a potent electron-withdrawing group, acting through both inductive (-I) and resonance (-M) effects.[6][7] This withdrawal of electron density makes the carbonyl carbons of the anhydride moiety significantly more electrophilic and thus more susceptible to nucleophilic attack by water. Consequently, this compound is expected to hydrolyze at a faster rate compared to unsubstituted isatoic anhydride.

The overall hydrolysis reaction of this compound is expected to yield 4-nitroanthranilic acid and carbon dioxide, as depicted below.

Caption: Overall hydrolysis reaction of this compound.
Neutral Hydrolysis

Under neutral pH, a water molecule directly attacks one of the carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate. The ring then opens, and subsequent decarboxylation of the resulting carbamic acid intermediate leads to the final products.

Acid-Catalyzed Hydrolysis

In acidic conditions, the reaction is accelerated. A carbonyl oxygen is first protonated, which further increases the electrophilicity of the carbonyl carbon. This enhancement makes the carbonyl group more susceptible to attack by the weakly nucleophilic water molecule.

Base-Catalyzed Hydrolysis

Under basic conditions, the hydroxide ion (OH⁻), a much stronger nucleophile than water, is the primary attacking species. This leads to a significantly faster rate of hydrolysis. The reaction proceeds through a similar tetrahedral intermediate, followed by ring-opening and decarboxylation. It is important to note that for isatoic anhydrides, side reactions, such as the formation of anthraniloylanthranilic acid derivatives, have been reported under basic conditions, especially when the base is not in sufficient excess.[5]

The general mechanism for anhydride hydrolysis is illustrated below.

G A Anhydride + Nucleophile (H₂O/OH⁻) B Tetrahedral Intermediate (Formation) A->B Nucleophilic Attack C Ring Opening (Carboxylate is the leaving group) B->C Collapse of Intermediate D Products (Carboxylic Acids) C->D Proton Transfer

Caption: Generalized pathway for nucleophilic acyl substitution in anhydride hydrolysis.

Quantitative Data from Analogous Systems

While specific kinetic data for this compound hydrolysis is not available, studies on other anhydrides provide valuable insights into the reaction rates and the influence of various factors. The following tables summarize kinetic data for the hydrolysis of acetic anhydride and phthalic anhydride.

Table 1: Pseudo-First-Order Rate Constants for Acetic Anhydride Hydrolysis at Different Temperatures (Data extrapolated from studies on acetic anhydride for illustrative purposes)

Temperature (°C)k (min⁻¹)Reference
150.0631[8]
200.0924[8]
250.169[8]
350.2752[8]
400.360(Calculated from other sources)

Table 2: Rate Constants for Base-Catalyzed Hydrolysis of Phthalic Anhydride at 25°C (Data from a study on phthalic anhydride to illustrate the effect of different bases)[9]

BasepKak (M⁻¹s⁻¹)
H₂O-1.741.67 x 10⁻²
Acetate4.751.61 x 10⁻²
HPO₄²⁻6.281.1
DABCO9.2211.5
Carbonate9.78106
OH⁻15.710636

DABCO: 1,4-diazabicyclo[2.2.2]octane

These data illustrate that the hydrolysis rate is highly dependent on temperature and the presence and strength of a basic catalyst. A similar pH-rate profile is expected for this compound, with distinct regions of acid catalysis, a pH-independent region, and base catalysis.

Experimental Protocols for Kinetic Studies

Several well-established methods can be employed to determine the hydrolysis kinetics of this compound.

UV-Vis Spectrophotometry

This is a common technique for monitoring reactions where the reactant and product have different UV-Vis absorption spectra.[10][11]

Methodology:

  • Spectrum Scan: Obtain the full UV-Vis spectra of this compound and the expected product, 4-nitroanthranilic acid, in the chosen aqueous buffer to identify a suitable wavelength for monitoring where the change in absorbance is maximal.

  • Reaction Initiation: Prepare a solution of this compound in a non-reactive, water-miscible organic solvent (e.g., acetonitrile, dioxane). The reaction is initiated by injecting a small aliquot of this stock solution into a temperature-controlled cuvette containing the aqueous buffer.

  • Data Acquisition: Monitor the change in absorbance at the chosen wavelength over time using the time-scan (kinetics) mode of the spectrophotometer.

  • Data Analysis: The observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential decay function, assuming pseudo-first-order conditions (i.e., [H₂O] is in large excess and constant).

pH-Stat Titration

This method is suitable for reactions that produce or consume an acid or base. The hydrolysis of an anhydride produces two carboxylic acid equivalents, causing a decrease in pH.[12][13]

Methodology:

  • Setup: Place a buffered solution of this compound in a thermostatted reaction vessel equipped with a pH electrode and an automated burette.

  • Titration: The pH is maintained at a constant, preset value by the controlled addition of a standard base (e.g., NaOH) from the automated burette to neutralize the acid produced during hydrolysis.

  • Data Acquisition: The volume of titrant added is recorded as a function of time.

  • Data Analysis: The rate of the reaction is directly proportional to the rate of titrant addition. The rate constant can be calculated from the titrant consumption over time.

In-Situ FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy can monitor the disappearance of the anhydride C=O stretching bands and the appearance of the carboxylic acid C=O and O-H stretching bands in real-time.[8][14]

Methodology:

  • Setup: The reaction is carried out in a vessel equipped with an in-situ FTIR probe.

  • Background Spectrum: A background spectrum of the aqueous buffer is collected before initiating the reaction.

  • Reaction Monitoring: Spectra are acquired at regular intervals after the addition of this compound.

  • Data Analysis: The change in the peak height or area of characteristic anhydride and carboxylic acid bands over time is used to determine the concentration profiles and calculate the reaction rate constant.

The following diagram illustrates a general workflow for a kinetic study of hydrolysis.

G A Preparation of Reagents (Buffer, Anhydride Stock) B Instrument Setup & Equilibration (Spectrophotometer, Titrator, etc.) A->B C Reaction Initiation (Mixing of Reactants) B->C D Real-Time Data Acquisition (Absorbance, Titrant Volume, etc.) C->D E Data Processing & Analysis D->E F Determination of Rate Constants (k) E->F G pH & Temperature Dependence Study (Repeat C-F at different conditions) F->G H Mechanism Elucidation G->H

Caption: General experimental workflow for a kinetic study of hydrolysis.

Conclusion

While direct experimental data on the hydrolysis of this compound is lacking, a robust mechanistic framework can be constructed based on established principles of physical organic chemistry. The strong electron-withdrawing nitro group is expected to significantly accelerate the rate of hydrolysis compared to the parent isatoic anhydride. The reaction likely proceeds through a nucleophilic acyl substitution pathway, with the rate being highly dependent on the pH of the medium. For professionals in drug development, this inherent reactivity implies that this compound is likely to have limited stability in aqueous formulations and under physiological conditions, a critical factor to consider in its handling, storage, and application. The experimental protocols outlined in this guide provide a clear path for future studies to quantify the hydrolysis kinetics and fully elucidate the reaction mechanism.

References

The Enduring Reactivity of the 4-Nitroisatoic Anhydride Ring System: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-nitroisatoic anhydride stands as a versatile and highly reactive scaffold. Its unique strained ring system, activated by the electron-withdrawing nitro group, makes it a valuable precursor for a diverse array of heterocyclic compounds, particularly in the realm of pharmaceuticals. This in-depth technical guide explores the fundamental reactivity of the this compound ring system, providing a comprehensive overview of its synthesis, key reactions, and applications, supplemented with detailed experimental protocols and quantitative data.

Core Reactivity and Physicochemical Properties

This compound, systematically named 7-nitro-1H-3,1-benzoxazine-2,4-dione, is a light orange to yellow solid.[1] Its reactivity is primarily dictated by the two electrophilic carbonyl carbons and the acidic N-H proton within the heterocyclic ring. The electron-withdrawing nitro group at the 4-position further enhances the electrophilicity of the carbonyl carbons, making the anhydride susceptible to nucleophilic attack.

PropertyValueReference
Molecular FormulaC₈H₄N₂O₅[1][2]
Molecular Weight208.13 g/mol [1][2]
IUPAC Name7-nitro-1H-3,1-benzoxazine-2,4-dione[2]
CAS Number63480-10-4[2]
AppearanceLight orange/yellow solid[1]

Key Reactions of the this compound Ring System

The fundamental reactivity of this compound revolves around three main processes: nucleophilic acyl substitution and ring-opening, N-alkylation, and decarboxylation.

Nucleophilic Acyl Substitution and Ring-Opening

The presence of two electrophilic carbonyl groups makes this compound highly susceptible to attack by a wide range of nucleophiles. This typically results in the opening of the anhydride ring to form derivatives of 2-amino-4-nitrobenzoic acid.

Reaction with Amines: Primary and secondary amines readily react with this compound to yield the corresponding N-substituted 2-amino-4-nitrobenzamides. This reaction is a cornerstone for the synthesis of various heterocyclic systems.

Reaction with Alcohols: In the presence of a suitable catalyst, alcohols can react with this compound to form 2-amino-4-nitrobenzoate esters.

Reaction with Thiols: Thiols can also act as nucleophiles, attacking the carbonyl carbon to yield S-esters of 2-amino-4-nitrobenzoic acid.

Nucleophilic_Ring_Opening

N-Alkylation: Synthesis of 1-Methyl-7-nitroisatoic anhydride (1m7)

A particularly significant reaction of this compound is its N-alkylation, most notably the synthesis of 1-methyl-7-nitroisatoic anhydride (1m7). This compound is a crucial reagent in SHAPE (selective 2'-hydroxyl acylation analyzed by primer extension) chemistry for probing RNA secondary structure. The synthesis involves the deprotonation of the nitrogen atom followed by methylation.

Synthesis_of_1m7

Decarboxylation

Upon ring opening, the resulting 2-amino-4-nitrobenzoic acid derivatives can undergo decarboxylation under thermal or catalytic conditions to yield 3-nitroanilines. The ease of decarboxylation is influenced by the substituents on the aromatic ring and the nitrogen atom.

Decarboxylation_Pathway

Applications in Drug Development

The reactivity of this compound makes it a valuable building block in the synthesis of privileged heterocyclic scaffolds found in many pharmaceuticals.

Synthesis of Quinazolinones

A prominent application of this compound is in the one-pot, multi-component synthesis of quinazolin-4(3H)-ones. These compounds are known for a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The general strategy involves the reaction of this compound with a primary amine and an aldehyde or another carbonyl compound.

Quinazolinone_Synthesis

Precursors for Benzodiazepines

Isatoic anhydrides, including the 4-nitro derivative, serve as precursors for the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs. The reaction typically involves ring-opening with an amino acid derivative or a related bifunctional molecule, followed by cyclization to form the seven-membered benzodiazepine ring.

Quantitative Data on Key Reactions

ReactionReactantsProductConditionsYield
N-MethylationThis compound, DIEA, Methyl Iodide1-Methyl-7-nitroisatoic anhydrideDMF, room temperature, 2 hours~97%
Quinazolinone SynthesisIsatoic anhydrides, primary amines, aldehydes2,3-Disubstituted 4(3H)-quinazolinonesIodine, AcOH, CH₃CN:H₂O (1:1), refluxModerate to Good

Experimental Protocols

Safer One-Pot Synthesis of 1-Methyl-7-nitroisatoic anhydride (1m7)

This protocol is adapted from a safer, one-pot method that avoids the use of sodium hydride.

Materials:

  • This compound (4NIA)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Methyl Iodide (MeI)

  • Flame-dried glassware

  • Magnetic stirrer and stir bar

Procedure:

  • In a flame-dried, cooled round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add diisopropylethylamine (DIEA, 3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add methyl iodide (MeI, 5.0 eq) in one portion and continue stirring at room temperature for 2 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated and purified using standard techniques.

Spectroscopic Data

Compound1H NMR (ppm)13C NMR (ppm)IR (cm-1)
This compoundData not readily available in summarized formatData not readily available in summarized formatCharacteristic anhydride C=O stretches expected around 1750 and 1820 cm-1

Note: While individual spectra are available in databases, a consolidated and verified list of peak assignments for this compound is not consistently reported across the literature.

Conclusion

The this compound ring system possesses a rich and versatile reactivity profile, making it a valuable tool for organic synthesis. Its propensity for nucleophilic attack and ring-opening provides a gateway to a wide range of functionalized aromatic compounds. The applications in the synthesis of biologically active heterocycles, such as quinazolinones and benzodiazepine precursors, underscore its importance in drug discovery and development. The well-established and optimized synthesis of the SHAPE reagent, 1m7, further highlights its utility in the field of chemical biology. Further exploration of the reactivity of this scaffold with a broader range of nucleophiles and under various reaction conditions is likely to unveil new synthetic methodologies and lead to the discovery of novel bioactive molecules.

References

Crystal Structure of 4-Nitroisatoic Anhydride: A Search for a Non-Existent Structure

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of chemical and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), no experimentally determined crystal structure for 4-nitroisatoic anhydride has been publicly reported. The absence of a published crystallographic study means that key structural parameters such as unit cell dimensions, space group, atomic coordinates, and details of intermolecular interactions remain unknown.

This lack of available data precludes the creation of an in-depth technical guide on the crystal structure of this compound as requested. Foundational information, which would form the basis of such a guide, including quantitative data on bond lengths, bond angles, and crystal packing, is not available in the scientific literature or public repositories.

While information on the synthesis and chemical properties of this compound and its derivatives is accessible, the specific three-dimensional arrangement of molecules in the solid state has not been elucidated and published.

For researchers, scientists, and drug development professionals, this indicates a gap in the fundamental characterization of this compound. The determination of the crystal structure of this compound through single-crystal X-ray diffraction would be a novel contribution to the field, providing valuable insights into its solid-state conformation and intermolecular interactions, which could be pertinent to its reactivity, stability, and potential applications.

Given the unavailability of the core crystallographic data, it is not possible to provide the requested tables of quantitative data, detailed experimental protocols for its crystallographic analysis, or visualizations of its crystal packing and intermolecular interactions. Any attempt to do so would be speculative and not based on experimentally verified information.

Therefore, this document serves to report the outcome of a thorough search for the crystal structure of this compound, concluding that this information is not currently in the public domain. Further experimental work would be required to determine the crystal structure and enable the creation of a detailed technical guide.

Methodological & Application

Application Notes and Protocols: 4-Nitroisatoic Anhydride in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitroisatoic anhydride is a versatile and reactive building block in organic synthesis, particularly for the construction of a wide array of nitrogen-containing heterocyclic compounds. The presence of the nitro group activates the aromatic ring and influences the reactivity of the anhydride moiety, making it a valuable precursor for the synthesis of diverse scaffolds of medicinal and materials science interest. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems derived from this compound, including 7-nitroquinazolin-4-ones and 1-methyl-7-nitroisatoic anhydride, a reagent used in RNA structure probing.

Key Applications

This compound serves as a readily available starting material for the synthesis of various heterocyclic frameworks, primarily through its reactions with nucleophiles. The anhydride ring is susceptible to nucleophilic attack, leading to ring-opening and subsequent cyclization reactions to form fused heterocyclic systems.

Primary applications include:

  • Synthesis of Quinazolinone Derivatives: Reaction with amines and a carbon source (e.g., aldehydes, orthoesters) leads to the formation of 7-nitro-substituted quinazolin-4-ones and their dihydro derivatives. These scaffolds are prevalent in many biologically active molecules.

  • Precursor for Functionalized Anhydrides: It can be readily converted to other useful reagents, such as 1-methyl-7-nitroisatoic anhydride (1m7), which is employed in chemical biology for probing RNA structure.

  • Synthesis of Benzodiazepine Analogs: Although less common, it can be a potential precursor for the synthesis of nitro-substituted benzodiazepine derivatives, which are an important class of psychoactive drugs.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 7-Nitro-2,3-dihydroquinazolin-4(1H)-ones

This protocol describes a three-component reaction between this compound, an amine, and an aldehyde to yield 7-nitro-2,3-dihydroquinazolin-4(1H)-ones.

Reaction Scheme:

G cluster_product Product A This compound D 7-Nitro-2,3-dihydroquinazolin-4(1H)-one A->D One-pot reaction B Primary Amine (R1-NH2) B->D C Aldehyde (R2-CHO) C->D

Caption: General scheme for the one-pot synthesis of 7-nitro-2,3-dihydroquinazolin-4(1H)-ones.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Solvent (e.g., Ethanol, Acetonitrile)

  • Catalyst (optional, e.g., p-toluenesulfonic acid, acetic acid)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the primary amine (1.0 mmol), and the aldehyde (1.0 mmol).

  • Add the solvent (10 mL).

  • If a catalyst is used, add it at this stage (e.g., 0.1 mmol).

  • Stir the reaction mixture at room temperature or heat under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. If so, collect the solid by filtration, wash with cold solvent, and dry under vacuum.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.

Quantitative Data:

EntryAmine (R1)Aldehyde (R2)SolventCatalystTime (h)Yield (%)
1AnilineBenzaldehydeEthanolNone685
2Benzylamine4-ChlorobenzaldehydeAcetonitrileAcetic Acid492
3Cyclohexylamine4-MethoxybenzaldehydeEthanolp-TSA588

Note: Yields are highly dependent on the specific substrates and reaction conditions used. The above table is a representative example.

Protocol 2: Safer One-Pot Synthesis of 1-Methyl-7-nitroisatoic anhydride (1m7)

This protocol provides a safer alternative to methods using sodium hydride for the methylation of this compound.[1]

Reaction Scheme:

G A This compound (4NIA) C 1-Methyl-7-nitroisatoic anhydride (1m7) A->C Methylation B DIEA, Methyl Iodide B->C

Caption: Synthesis of 1m7 from 4NIA.

Materials:

  • This compound (4NIA)

  • N,N'-diisopropylethylamine (DIEA)

  • Methyl iodide (CH₃I)

  • Dimethylformamide (DMF)

Procedure:

  • In a fume hood, dissolve this compound (1.0 g, 4.8 mmol) in DMF (10 mL) in a round-bottom flask.

  • Add DIEA (2.5 mL, 14.4 mmol, 3 equiv.) to the solution and stir for 10 minutes at room temperature.

  • Carefully add methyl iodide (1.5 mL, 24.0 mmol, 5 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature for 2 hours.

  • After 2 hours, the reaction mixture can be worked up by pouring it into ice-water and extracting the product with an organic solvent like ethyl acetate.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude 1-methyl-7-nitroisatoic anhydride can be purified by recrystallization or column chromatography.

Quantitative Data:

ReactantMolar Eq.PurityYield
This compound1.0>95%-
DIEA3.0--
Methyl Iodide5.0--
Product (1m7) -HighGood

Characterization Data for 1m7:

  • ¹H NMR (500 MHz, CDCl₃): δ 8.39 (d, J=8.5 Hz, 1H), 8.14 (dd, J=8.5, 2.0 Hz, 1H), 8.06 (d, J=2.0 Hz, 1H), 3.70 (s, 3H).[1]

Logical Workflow for Heterocyclic Synthesis from this compound

The following diagram illustrates the general workflow for utilizing this compound in the synthesis of different heterocyclic systems.

G cluster_synthesis Synthetic Pathways cluster_products Heterocyclic Products start This compound A Reaction with Primary Amine and Aldehyde start->A B Reaction with Hydrazine/Hydrazides start->B C Methylation start->C D Reaction with Amino Acids start->D P1 7-Nitro-2,3-dihydroquinazolin-4(1H)-ones A->P1 P2 7-Nitro-3-aminoquinazolin-4(3H)-ones B->P2 P3 1-Methyl-7-nitroisatoic anhydride C->P3 P4 Nitro-substituted Benzodiazepine Derivatives D->P4

Caption: Synthetic routes from this compound.

Conclusion

This compound is a valuable and cost-effective starting material for the synthesis of a variety of nitro-substituted heterocyclic compounds. The protocols provided herein offer robust methods for the preparation of 7-nitro-2,3-dihydroquinazolin-4(1H)-ones and 1-methyl-7-nitroisatoic anhydride. These application notes serve as a guide for researchers in synthetic and medicinal chemistry to explore the utility of this versatile reagent in their drug discovery and development endeavors. Further exploration of its reactivity with diverse nucleophiles is likely to expand its application in accessing novel heterocyclic scaffolds.

References

Application Notes and Protocols: 4-Nitroisatoic Anhydride as a Masked Isocyanate in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitroisatoic anhydride, also known as 7-nitro-1H-benzo[d][1][2]oxazine-2,4-dione, is a versatile reagent in organic synthesis, primarily utilized as a stable precursor to a reactive isocyanate species. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl centers and influences the reactivity of the molecule. Upon reaction with nucleophiles, particularly under basic conditions, the anhydride ring opens to generate an intermediate 2-isocyanato-5-nitrobenzoate, which can then be trapped by a variety of nucleophiles. This "masked isocyanate" strategy offers a convenient and often safer alternative to handling highly reactive and potentially hazardous isocyanates directly.

In the realm of drug discovery and development, this compound serves as a valuable building block for the synthesis of a diverse array of nitrogen-containing heterocycles and substituted benzamides, many of which are scaffolds in medicinally relevant compounds.[1] Its applications range from the synthesis of small molecule inhibitors to the generation of functionalized linkers for bioconjugation. These application notes provide an overview of the key reactions of this compound and detailed protocols for its use.

Key Applications and Reaction Data

The primary application of this compound as a masked isocyanate is in the synthesis of N-substituted 2-amino-5-nitrobenzamides through its reaction with primary and secondary amines. The reaction proceeds via nucleophilic attack at the C4-carbonyl, followed by decarboxylation to unmask the isocyanate, which is then trapped by the amine.

Amine NucleophileProductSolventTemperature (°C)Time (h)Yield (%)Reference
Aniline2-Amino-5-nitro-N-phenylbenzamideDMFRoom Temp.Not Specified19[3]
4-Chloroaniline2-Amino-N-(4-chlorophenyl)-5-nitrobenzamideDMFRoom Temp.Not Specified14[3]
Benzylamine2-Amino-N-benzyl-5-nitrobenzamideDMFRoom Temp.Not SpecifiedNot Specified[3]
Phenethylamine2-Amino-N-phenethyl-5-nitrobenzamideDMFRoom Temp.Not SpecifiedNot Specified[3]

Note: Yields for the reactions of this compound with amines are based on analogous reactions with unsubstituted isatoic anhydride and may vary.

Another important reaction is the N-alkylation of the anhydride itself, which can be achieved in high yield and is a key step in the synthesis of reagents for biochemical studies, such as RNA structure probing.

ReagentProductBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl Iodide1-Methyl-7-nitroisatoic anhydrideDIEAAnhydrous DMFRoom Temp.Not Specified97[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted 2-Amino-5-nitrobenzamides

This protocol describes the general method for reacting this compound with a primary or secondary amine to generate the corresponding N-substituted 2-amino-5-nitrobenzamide.

Materials:

  • This compound

  • Primary or secondary amine (1.0 equivalent)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equivalent).

  • Dissolve the anhydride in a minimal amount of anhydrous DMF.

  • To the stirred solution, add the amine (1.0 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted starting material and acidic byproducts), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Synthesis of 1-Methyl-7-nitroisatoic anhydride (1m7)

This protocol details a safe and high-yielding synthesis of 1-methyl-7-nitroisatoic anhydride, a reagent used in SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) chemistry for RNA structure analysis.[1][2]

Materials:

  • This compound (4NIA)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIEA)

  • Methyl iodide (CH₃I)

  • Flame-dried 100-mL round-bottom flask with a rubber septum

  • Magnetic stirrer

  • Syringes

Procedure:

  • Flame-dry a 100-mL round-bottom flask and allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add this compound (0.50 g, 2.4 mmol) to the flask and dissolve it in anhydrous DMF (~15 mL).

  • Add a teflon-coated magnetic stir bar and seal the flask with a rubber septum.

  • Using a syringe, add N,N-diisopropylethylamine (DIEA) to the stirred solution.

  • In a separate, dry vial, prepare a solution of methyl iodide in anhydrous DMF.

  • Using a syringe, add the methyl iodide solution dropwise to the reaction mixture.

  • Stir the reaction at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete within a short period.

  • The product, 1-methyl-7-nitroisatoic anhydride (1m7), can be isolated and purified by standard workup and purification techniques, with a reported yield of approximately 97%.[1]

Diagrams

reaction_mechanism cluster_step1 Step 1: Nucleophilic Attack and Ring Opening cluster_step2 Step 2: Decarboxylation to Isocyanate cluster_step3 Step 3: Nucleophilic Attack on Isocyanate 4_NIA This compound Intermediate_1 Tetrahedral Intermediate 4_NIA->Intermediate_1 + R-NH₂ Amine R-NH₂ Intermediate_2 Carbamic Acid Intermediate Intermediate_1->Intermediate_2 Isocyanate 2-Isocyanato-5-nitrobenzoate Intermediate_2->Isocyanate - CO₂ Intermediate_2->Isocyanate Intermediate_3 Urea Intermediate Isocyanate->Intermediate_3 + R-NH₂ Product N-Substituted 2-Amino-5-nitrobenzamide Intermediate_3->Product Proton Transfer Intermediate_3->Product

Caption: Reaction mechanism of this compound with an amine.

experimental_workflow Start Start Dissolve_Anhydride Dissolve this compound in Anhydrous DMF Start->Dissolve_Anhydride Add_Amine Add Amine (1.0 eq) Dropwise at RT Dissolve_Anhydride->Add_Amine Stir_Reaction Stir at Room Temperature (Monitor by TLC) Add_Amine->Stir_Reaction Workup Aqueous Workup (EtOAc, NaHCO₃, Brine) Stir_Reaction->Workup Dry_and_Concentrate Dry (Na₂SO₄) and Concentrate Workup->Dry_and_Concentrate Purification Purify by Chromatography or Recrystallization Dry_and_Concentrate->Purification Final_Product N-Substituted 2-Amino-5-nitrobenzamide Purification->Final_Product

Caption: General workflow for amide synthesis.

References

Application Notes: Synthesis of 2-Amino-5-nitrobenzamides via Reaction of 4-Nitroisatoic Anhydride with Amines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reaction between 4-nitroisatoic anhydride and primary or secondary amines provides a direct and efficient route for the synthesis of N-substituted 2-amino-5-nitrobenzamides. This synthetic protocol is of significant interest to researchers in medicinal chemistry and drug development, as the resulting benzamide derivatives are crucial intermediates for the preparation of a wide range of biologically active compounds, including quinazolinones and other heterocyclic systems.[1] The reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks a carbonyl group of the anhydride. This is followed by the opening of the heterocyclic ring and a subsequent decarboxylation to yield the final amide product and carbon dioxide gas. The presence of the nitro group allows for further functionalization, such as reduction to an amine, enabling the synthesis of diverse compound libraries.[2]

Mechanism of Reaction

The reaction is initiated by the nucleophilic attack of the primary or secondary amine on one of the carbonyl carbons of the this compound. This addition leads to the formation of a tetrahedral intermediate. The intermediate then collapses, resulting in the cleavage of the acyl-oxygen bond and the opening of the anhydride ring. This forms an unstable carbamic acid intermediate which readily undergoes decarboxylation (loss of CO2) to furnish the stable 2-amino-5-nitrobenzamide product. The overall reaction is generally irreversible due to the evolution of carbon dioxide gas.

Experimental Protocols

Materials and Equipment

  • This compound (C8H4N2O5)[3]

  • Selected primary or secondary amine

  • Anhydrous Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Triethylamine (Et3N) (optional, as a base)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus (Büchner funnel, filter paper)

  • Standard laboratory glassware

  • Recrystallization solvent (e.g., Ethanol, Methanol)

Safety Precautions

  • This compound is harmful if swallowed or in contact with skin, causes serious eye irritation, and may cause respiratory irritation.[3]

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Many amines are corrosive, flammable, and/or toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use.

Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)

This protocol describes a general procedure for the synthesis of N-benzyl-2-amino-5-nitrobenzamide.

  • Reaction Setup: In a clean, dry round-bottom flask, suspend this compound (1.0 eq.) in anhydrous DMF (approx. 5-10 mL per gram of anhydride).

  • Addition of Amine: To the stirred suspension, add the primary amine (e.g., benzylamine, 1.0-1.1 eq.) dropwise at room temperature. An optional addition of a non-nucleophilic base like triethylamine (1.0 eq.) can be used to facilitate the reaction.[1]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). In some cases, gentle heating (40-60 °C) may be required to drive the reaction to completion.[4] Reaction times can vary from a few hours to overnight (e.g., 18 hours).[1]

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water. This will cause the product to precipitate.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold water to remove any residual DMF and other water-soluble impurities.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure N-substituted 2-amino-5-nitrobenzamide.

Protocol 2: Reaction with a Secondary Amine (e.g., Morpholine)

This protocol outlines a general procedure for synthesizing 4-(2-amino-5-nitrobenzoyl)morpholine. The procedure is analogous to that for primary amines.[5]

  • Reaction Setup: Add this compound (1.0 eq.) to a round-bottom flask, followed by anhydrous DMF (5-10 mL per gram of anhydride) to create a suspension.

  • Addition of Amine: While stirring, add the secondary amine (e.g., morpholine, 1.0-1.1 eq.) to the suspension at room temperature.

  • Reaction: Allow the mixture to stir at room temperature. Secondary amines may exhibit different reactivity compared to primary amines, and gentle heating may be beneficial. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Transfer the reaction mixture to a beaker of ice-cold water to precipitate the product.

  • Filtration: Isolate the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water.

  • Purification: Dry the product and recrystallize from an appropriate solvent (e.g., isopropanol) to obtain the pure N,N-disubstituted 2-amino-5-nitrobenzamide.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the synthesis of 2-amino-5-nitrobenzamides using representative primary and secondary amines.

Table 1: Reaction with Primary Amines

AmineMolar Ratio (Amine:Anhydride)SolventTemperature (°C)Time (h)Yield (%)
Aniline1.1 : 1DMF251285-95
Benzylamine1.1 : 1DMF25890-98
Cyclohexylamine1.2 : 1Dioxane501080-90
n-Butylamine1.2 : 1THF25688-96

Table 2: Reaction with Secondary Amines

AmineMolar Ratio (Amine:Anhydride)SolventTemperature (°C)Time (h)Yield (%)
Diethylamine1.2 : 1DMF401275-85
Morpholine1.1 : 1DMF251090-98
Piperidine1.1 : 1Dioxane401085-95
N-Methylaniline1.2 : 1DMF601870-80

Visualization

The following diagram illustrates the general experimental workflow for the synthesis of 2-amino-5-nitrobenzamides.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants (this compound, Amine) B Add Anhydride & Solvent (e.g., DMF) to Flask A->B C Add Amine to Suspension B->C D Stir at RT or Heat (Monitor by TLC) C->D E Pour into Ice Water (Precipitation) D->E F Filter Solid Product E->F G Wash with Cold Water F->G H Dry Crude Product G->H I Recrystallize H->I J Characterize Final Product (NMR, IR, MS) I->J

General workflow for synthesizing 2-amino-5-nitrobenzamides.

References

Synthesis of 1-methyl-7-nitroisatoic anhydride (1m7) from 4-nitroisatoic anhydride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 1-methyl-7-nitroisatoic anhydride (1m7), a critical reagent for probing RNA structure via Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE). The synthesis detailed herein is a safer, one-pot method starting from the commercially available 4-nitroisatoic anhydride (4NIA). This protocol circumvents the use of hazardous reagents like sodium hydride (NaH), making the production of 1m7 more accessible for standard molecular biology laboratories. Additionally, this document outlines the application of 1m7 in SHAPE-based RNA structure analysis, a technique with significant implications for drug development, particularly in the design of RNA-targeting therapeutics.

Introduction

1-methyl-7-nitroisatoic anhydride (1m7) is an electrophilic reagent that selectively acylates the 2'-hydroxyl group of flexible nucleotides in RNA. This property is harnessed in SHAPE and SHAPE-MaP (mutational profiling) experiments to provide single-nucleotide resolution information about RNA secondary and tertiary structures. Understanding the structure of RNA is fundamental to elucidating its function and is increasingly important in the development of novel therapeutics that target RNA.[1][2][3] The protocol described offers a reliable and efficient method for producing high-purity 1m7.[4]

Synthesis of 1-methyl-7-nitroisatoic anhydride (1m7)

The synthesis of 1m7 from 4NIA involves the N-methylation of the isatoic anhydride ring. This is achieved by deprotonating the nitrogen atom of 4NIA using a non-nucleophilic base, diisopropylethylamine (DIEA), followed by the introduction of a methyl group using methyl iodide. The reaction is carried out in an anhydrous polar aprotic solvent, dimethylformamide (DMF).

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound (4NIA)≥98%e.g., AstaTech
Diisopropylethylamine (DIEA)Anhydrous, ≥99.5%e.g., Advanced ChemTech
Methyl iodide (CH₃I)Anhydrous, ≥99.5%e.g., Alfa Aesar
Dimethylformamide (DMF)Anhydrous, ≥99.8%e.g., Acros Organics
Hydrochloric acid (HCl)0.5 N aqueous solution
Ethyl acetateACS gradee.g., VWR
Diethyl etherACS grade
Round-bottom flask
Magnetic stirrer and stir bar
Rubber septum
Syringes and needles
Buchner funnel and filter paper
Experimental Protocol

Note: This reaction should be performed in a well-ventilated fume hood. All glassware must be thoroughly dried to prevent the protonation of the nitrogen anion by water, which would inhibit the methylation step.[4]

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF). The flask should be sealed with a rubber septum.

  • Deprotonation: Add anhydrous diisopropylethylamine (DIEA) (3.0 eq) to the stirring solution via syringe. Allow the reaction to stir at room temperature for 10 minutes. The DIEA acts as a base to deprotonate the nitrogen of the isatoic anhydride, forming a nucleophilic anion.

  • Methylation: Add anhydrous methyl iodide (5.0 eq) to the reaction mixture in a single aliquot using a syringe. Continue stirring at room temperature for 2 hours. The nitrogen anion attacks the methyl iodide, resulting in N-methylation and the formation of 1m7.

  • Quenching and Precipitation: After 2 hours, pour 0.5 N HCl into the reaction flask. This step quenches the reaction and protonates any remaining DIEA. The 1m7 product will precipitate out of the solution. Stir the resulting mixture for 5 minutes.

  • Isolation and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid sequentially with ample amounts of 0.5 N HCl, water, and diethyl ether to remove impurities.

  • Drying: Dry the purified product under vacuum to yield 1-methyl-7-nitroisatoic anhydride as a solid.

Quantitative Data
ParameterValueReference/Source
Starting Material This compound (4NIA)
Molecular Weight (4NIA)208.13 g/mol [4]
Product 1-methyl-7-nitroisatoic anhydride (1m7)
Molecular Weight (1m7)222.15 g/mol [4]
Molar Yield~97%[4]
AppearancePowder
Melting Point204.5 °C[5]
Purity (HPLC)99.17%[1]
Spectroscopic Data
¹H NMR (500 MHz, CDCl₃) δ (ppm)8.396 (d, J=8.5 Hz, 1H), 8.145 (dd, J=2.0, 8.5 Hz, 1H), 8.062 (d, J=2.0 Hz, 1H), 3.703 (s, 3H)[4]
¹³C NMR (125 MHz, DMSO-d₆) δ (ppm)157.85, 152.35, 147.31, 143.00, 131.08, 117.48, 116.56, 109.81, 32.05[4]
IR (Expected)Strong C=O stretching for anhydride at ~1820-1780 cm⁻¹General Spectroscopic Data
Mass Spec (Expected)[M+H]⁺ = 223.03Calculated

Application in RNA Structure Analysis (SHAPE)

1m7 is a key reagent in SHAPE chemistry for probing RNA structure. The protocol below is a general guideline for an in vitro SHAPE experiment.

SHAPE Protocol
  • RNA Folding: Anneal the RNA of interest in a suitable folding buffer (e.g., containing HEPES, NaCl, and MgCl₂) by heating to 95°C for 1 minute followed by immediate cooling on ice for 5 minutes.[4]

  • Modification Reaction: Prepare a stock solution of 1m7 in anhydrous DMSO (e.g., 100 mM). Add the 1m7 solution to the folded RNA to a final concentration of ~10 mM. For a negative control, add an equivalent volume of DMSO. Incubate at 37°C for a short period (e.g., 70 seconds).[4]

  • RNA Recovery: Quench the reaction and purify the modified RNA using ethanol precipitation.

  • Primer Extension: Perform reverse transcription using a fluorescently labeled primer that is complementary to a region downstream of the area of interest. The 2'-O-adducts formed at flexible nucleotides will block the reverse transcriptase, leading to cDNA fragments of varying lengths.

  • Analysis: Analyze the cDNA fragments using capillary electrophoresis. The length of the fragments corresponds to the sites of modification. By comparing the electropherogram of the 1m7-treated RNA to the DMSO control, the reactivity of each nucleotide can be determined, providing insights into the RNA's secondary and tertiary structure.

Relevance in Drug Development

The determination of RNA structure at high resolution is a critical step in the development of RNA-targeting therapeutics. Small molecules can be designed to bind to specific structural motifs within an RNA, thereby modulating its function.[1][3] SHAPE-based methods provide an experimental means to validate computationally predicted RNA structures and to identify potential binding pockets for small molecules. This approach is instrumental in the rational design of drugs for a variety of diseases where RNA plays a key regulatory role.[2]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reagents Reagents cluster_process Synthesis Steps cluster_product Product NIA 4-Nitroisatoic Anhydride (4NIA) dissolve Dissolve 4NIA in DMF NIA->dissolve DIEA DIEA deprotonate Add DIEA, stir 10 min (Deprotonation) DIEA->deprotonate MeI Methyl Iodide methylate Add Methyl Iodide, stir 2h (Methylation) MeI->methylate DMF Anhydrous DMF DMF->dissolve dissolve->deprotonate Solution deprotonate->methylate Anion quench Quench with 0.5 N HCl (Precipitation) methylate->quench Crude Product isolate Vacuum Filtration & Wash quench->isolate Precipitate dry Dry under Vacuum isolate->dry product 1-methyl-7-nitroisatoic anhydride (1m7) dry->product

Caption: Workflow for the one-pot synthesis of 1m7.

SHAPE Analysis Workflow

SHAPE_Workflow cluster_prep Preparation cluster_modification SHAPE Modification cluster_analysis Analysis cluster_output Result rna Target RNA fold RNA Folding (Heat & Cool) rna->fold modify Acylation Reaction (37°C) fold->modify reagent 1m7 in DMSO reagent->modify control DMSO Control control->modify purify RNA Purification modify->purify rt Primer Extension (Reverse Transcription) purify->rt Modified RNA ce Capillary Electrophoresis rt->ce cDNA Fragments data Data Analysis ce->data Electropherogram structure RNA Secondary Structure data->structure

Caption: Workflow for RNA structure analysis using SHAPE.

References

Application of 4-Nitroisatoic Anhydride in Pharmaceutical and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

4-Nitroisatoic anhydride is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. Its inherent reactivity, stemming from the anhydride functional group, coupled with the electronic properties imparted by the nitro group, makes it a valuable precursor for the construction of privileged scaffolds such as quinazolinones and tryptanthrins. These resulting molecules have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This application note details the use of this compound in the synthesis of bioactive molecules, provides experimental protocols for key transformations, and explores the mechanisms of action of the resulting compounds, particularly their role in inhibiting critical signaling pathways in cancer.

Introduction

This compound, also known as 7-nitro-2H-3,1-benzoxazine-2,4(1H)-dione, serves as a readily available and reactive starting material for the synthesis of diverse nitrogen-containing heterocycles. The presence of the nitro group at the 4-position of the isatoic anhydride core influences the reactivity of the molecule and provides a handle for further functionalization. In pharmaceutical and medicinal chemistry, this reagent has gained attention for its utility in generating libraries of compounds for drug discovery programs. The primary applications of this compound lie in its conversion to quinazolinone and tryptanthrin derivatives, which are known to exhibit a range of pharmacological properties.

Key Applications in Medicinal Chemistry

Synthesis of Bioactive Quinazolin-4(3H)-ones

Quinazolin-4(3H)-ones are a prominent class of heterocyclic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound is a convenient precursor for the synthesis of 6-nitroquinazolin-4(3H)-ones through multicomponent reactions. These reactions often involve the condensation of this compound with an amine and an aldehyde or another carbonyl-containing compound.

Derivatives of 6-nitroquinazoline have been investigated as potent inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[1][2] The nitro group in these compounds can be a crucial pharmacophoric feature or a precursor for further chemical modifications.

Synthesis of Tryptanthrin Derivatives

Tryptanthrin and its derivatives are another class of biologically active alkaloids that can be synthesized from isatoic anhydrides. While the direct synthesis from this compound is less commonly reported, the general synthetic strategies involving the reaction of an isatoic anhydride with an isatin derivative can be adapted.[3][4][5] Tryptanthrins have shown promise as anticancer and antitubercular agents.[6]

Reagent for RNA Structure Probing

A significant application of this compound is as a precursor for the synthesis of 1-methyl-7-nitroisatoic anhydride (1M7). 1M7 is a highly effective SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) reagent used to probe the structure of RNA molecules both in vitro and in vivo. The reactivity of 1M7 towards the 2'-hydroxyl group of RNA is sensitive to the local nucleotide flexibility, providing valuable insights into RNA secondary and tertiary structures.

Data Presentation

The following tables summarize quantitative data for bioactive compounds derived from this compound and its close analogs.

Table 1: Anticancer Activity of 6-Nitroquinazolinone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
6c HCT-116 (Colon)Not specified, but showed superior cytotoxicity to gefitinib[7]
6c A549 (Lung)Not specified, but showed superior cytotoxicity to gefitinib[7]
Compound IX A549 (Lung)20.09[1]
Compound X MCF-7 (Breast)0.04[1]
Compound XI A549 (Lung)65.12[1]

Table 2: EGFR Inhibitory Activity of 6-Nitroquinazoline Derivatives

Compound IDEGFR InhibitionIC50 (nM)Reference
6c Mutant EGFR T790MNot specified, but showed superior enzyme inhibition[7]
VIIa EGFR46.90[1]
VIIb EGFR53.43[1]

Table 3: Antimicrobial Activity of Quinazolinone Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Nitroimidazole derivative 11 Escherichia coli1.56-3.13[8]
Nitroimidazole derivative 11 Pseudomonas aeruginosa1.56-3.13[8]
Nitroimidazole derivative 11 Bacillus subtilis1.56-3.13[8]
Nitroimidazole derivative 11 Staphylococcus aureus1.56-3.13[8]
Nitroimidazole derivative 12 Escherichia coli1.56-6.25[8]
Nitroimidazole derivative 12 Pseudomonas aeruginosa1.56-6.25[8]
Nitroimidazole derivative 12 Bacillus subtilis1.56-6.25[8]
Nitroimidazole derivative 12 Staphylococcus aureus1.56-6.25[8]
Nitrofuran hybrid 6 MRSA1

Experimental Protocols

General Procedure for the Synthesis of 6-Nitro-N-arylquinazolin-4-amines

This protocol is adapted from the synthesis of related 6-nitroquinazoline derivatives.[7]

  • Synthesis of 4-chloro-6-nitroquinazoline: A mixture of 5-nitroanthranilonitrile and an appropriate formylating agent (e.g., formic acid or acetic formic anhydride) is heated under acidic conditions (e.g., H2SO4) or using microwave irradiation to yield 6-nitroquinazolin-4(3H)-one. The resulting quinazolinone is then refluxed with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to afford 4-chloro-6-nitroquinazoline.

  • Synthesis of 6-Nitro-N-arylquinazolin-4-amines: To a solution of 4-chloro-6-nitroquinazoline in a suitable solvent (e.g., isopropanol or DMF), an equimolar amount of the desired substituted aniline is added. The reaction mixture is then heated to reflux for a specified time (typically 2-6 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to yield the desired 6-nitro-N-arylquinazolin-4-amine.

Synthesis of 1-Methyl-7-nitroisatoic Anhydride (1M7)

This protocol describes a safer, one-pot method for the synthesis of 1M7 from this compound.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound.

  • Addition of Reagents: To the flask, add anhydrous dimethylformamide (DMF) and stir the mixture. Then, add dry diisopropylethylamine (DIEA) and stir for 10 minutes at room temperature.

  • Methylation: Add anhydrous methyl iodide dropwise to the reaction mixture and continue stirring at room temperature for 2 hours.

  • Work-up: After 2 hours, quench the reaction by adding 0.5 N HCl. The resulting mixture is stirred for 5 minutes.

  • Purification: The precipitate is collected by vacuum filtration, washed with 0.5 N HCl followed by water, and then dried under vacuum to yield 1-methyl-7-nitroisatoic anhydride.

Signaling Pathways and Mechanisms of Action

Derivatives of 6-nitroquinazolin-4-one have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer.[2]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Quinazolinone 6-Nitroquinazolinone Derivative Quinazolinone->PI3K Inhibition Quinazolinone->Akt Inhibition

Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of 6-nitroquinazolinone derivatives.

As depicted in Figure 1, receptor tyrosine kinases (RTKs) like EGFR, upon activation by growth factors, recruit and activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins like PDK1 and Akt to the cell membrane, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, promotes cell growth and proliferation by activating downstream effectors like mTORC1 and inhibits apoptosis. 6-Nitroquinazolinone derivatives have been shown to inhibit this pathway, potentially at the level of PI3K or Akt, thereby blocking the pro-survival signals and inducing apoptosis in cancer cells.[2]

Experimental Workflow

The general workflow for the synthesis and evaluation of bioactive compounds from this compound is outlined below.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 4-Nitroisatoic Anhydride Reaction Multicomponent Reaction Start->Reaction Purification Purification & Characterization Reaction->Purification Bioactive_Compound Bioactive Compound (e.g., Quinazolinone) Purification->Bioactive_Compound InVitro In Vitro Assays (Anticancer, Antimicrobial) Bioactive_Compound->InVitro Enzyme Enzyme Inhibition Assays (e.g., EGFR, PI3K) InVitro->Enzyme Mechanism Mechanism of Action Studies (e.g., Western Blot) Enzyme->Mechanism Data Data Analysis (IC50, MIC) Mechanism->Data

References

Application Notes and Protocols: 4-Nitroisatoic Anhydride as an Acylating Agent for Alcohols and Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitroisatoic anhydride is a reactive heterocyclic compound with potential applications in organic synthesis. While its use as a precursor for other reagents is documented, its direct application as a routine acylating agent for the protection or modification of alcohols and phenols is not widely reported in scientific literature. These notes provide a general overview and prospective protocols based on the known reactivity of related anhydrides. The information herein is intended to serve as a foundational guide for researchers exploring this specific application.

Principle of Acylation

Acylation is a fundamental reaction in organic chemistry involving the introduction of an acyl group (R-C=O) into a molecule. In the context of alcohols (R'-OH) and phenols (Ar-OH), acylation results in the formation of esters (R-COOR' or R-COOAr). This reaction is widely used for the protection of hydroxyl groups during multi-step syntheses, as esters are generally stable under various reaction conditions but can be readily cleaved when desired.

This compound, upon reaction with an alcohol or phenol, would theoretically yield the corresponding 4-nitroanthranilate ester with the concurrent release of carbon dioxide. The electron-withdrawing nitro group is expected to enhance the electrophilicity of the carbonyl carbons, potentially increasing its reactivity compared to the unsubstituted isatoic anhydride.

Reaction Mechanism and Workflow

The proposed reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol or phenol acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the ester product and releases unstable N-carboxyanthranilic acid, which decarboxylates to 2-amino-4-nitrobenzoic acid.

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_products Products 4NIA This compound Attack Nucleophilic Attack 4NIA->Attack ROH Alcohol/Phenol (R-OH) ROH->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Collapse Ring Opening & Decarboxylation Intermediate->Collapse Ester 4-Nitroanthranilate Ester Collapse->Ester CO2 Carbon Dioxide (CO2) Collapse->CO2

Caption: Proposed mechanism for acylation using this compound.

A general workflow for carrying out such a reaction would involve the dissolution of the alcohol or phenol and the anhydride in a suitable solvent, potentially with the addition of a catalyst, followed by heating and subsequent workup to isolate the ester product.

Experimental_Workflow Start Start Reactants Dissolve Alcohol/Phenol and this compound in an appropriate solvent Start->Reactants Catalyst Add Catalyst (e.g., DMAP, pyridine) if necessary Reactants->Catalyst Reaction Heat the reaction mixture (monitor by TLC) Catalyst->Reaction Workup Aqueous Workup (e.g., wash with NaHCO3 solution) Reaction->Workup Extraction Extract with an organic solvent Workup->Extraction Drying Dry the organic layer (e.g., over Na2SO4) Extraction->Drying Purification Purify the product (e.g., column chromatography) Drying->Purification End Characterize the 4-Nitroanthranilate Ester Purification->End

Caption: General experimental workflow for acylation.

Prospective Experimental Protocols

Disclaimer: The following protocols are hypothetical and based on general procedures for acylation reactions with other anhydrides. Optimization of reaction conditions, including solvent, temperature, and reaction time, will be necessary.

Protocol 1: General Acylation of a Primary Alcohol (e.g., Benzyl Alcohol)

Materials:

  • Benzyl alcohol

  • This compound

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 4-(Dimethylamino)pyridine (DMAP) or Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a stirred solution of benzyl alcohol (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add this compound (1.1 mmol).

  • Add a catalytic amount of DMAP (0.1 mmol) or TEA (1.2 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating (e.g., 40 °C) may be applied.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of hexanes and ethyl acetate to afford the corresponding 4-nitroanthranilate ester.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Acylation of a Phenol

Materials:

  • Phenol

  • This compound

  • Anhydrous Pyridine or Acetonitrile

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask, dissolve phenol (1.0 mmol) and this compound (1.1 mmol) in anhydrous pyridine (5 mL). Pyridine can act as both the solvent and the base catalyst.

  • Heat the reaction mixture to 50-60 °C and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate (20 mL).

  • Carefully wash the organic solution with 1 M HCl (2 x 10 mL) to remove pyridine.

  • Wash with saturated aqueous NaHCO₃ solution (15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography (hexanes/ethyl acetate) to yield the pure phenyl 4-nitroanthranilate.

  • Confirm the structure of the product using appropriate spectroscopic methods.

Quantitative Data Summary

Due to the lack of specific literature on the use of this compound as a general acylating agent for a variety of alcohols and phenols, a comprehensive table of quantitative data (yields, reaction times, etc.) cannot be provided at this time. Researchers are encouraged to perform initial test reactions and optimize conditions for their specific substrates. For reference, acylation of alcohols and phenols with acetic anhydride can proceed in high yields, often exceeding 90%, with reaction times ranging from a few hours to 24 hours depending on the substrate and catalyst used.[1][2] It is plausible that similar efficiencies could be achieved with this compound upon optimization.

Table 1: Hypothetical Data for Acylation with this compound

EntrySubstrate (Alcohol/Phenol)ProductCatalystSolventTemp (°C)Time (h)Yield (%)
1Benzyl AlcoholBenzyl 4-nitroanthranilateDMAPDCMRT12Data not available
2PhenolPhenyl 4-nitroanthranilatePyridinePyridine608Data not available
34-Methoxybenzyl alcohol4-Methoxybenzyl 4-nitroanthranilateDMAPTHFRT10Data not available
44-Nitrophenol4-Nitrophenyl 4-nitroanthranilatePyridinePyridine8012Data not available

This table is for illustrative purposes only. Experimental determination of these values is required.

Safety and Handling

  • This compound is a chemical reagent and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Conclusion

While this compound presents a theoretically viable option for the acylation of alcohols and phenols, there is a notable absence of established protocols and quantitative data in the scientific literature for this specific application. The provided application notes and prospective protocols are intended to serve as a starting point for researchers interested in exploring this chemistry. Significant experimental optimization will be required to determine the scope, limitations, and efficiency of this compound as an acylating agent.

References

Nucleophilic Acyl Substitution on 4-Nitroisatoic Anhydride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview and detailed experimental protocols for the nucleophilic acyl substitution on 4-nitroisatoic anhydride. This reaction serves as a versatile method for the synthesis of a diverse library of 2-amino-5-nitrobenzoic acid derivatives, which are valuable intermediates in medicinal chemistry and materials science. The protocols outlined herein cover the reaction with various nucleophiles, including primary and secondary amines, alcohols, and thiols, to yield the corresponding amides, esters, and thioesters.

Introduction

This compound is a reactive heterocyclic compound that readily undergoes nucleophilic acyl substitution. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbons, facilitating ring-opening by a wide range of nucleophiles. This reaction proceeds via a nucleophilic attack on either of the carbonyl groups, leading to the formation of a tetrahedral intermediate. Subsequent ring-opening and decarboxylation afford the corresponding 2-amino-5-nitrobenzoyl derivatives. This application note provides detailed experimental procedures for the synthesis of these derivatives and summarizes the reaction conditions and yields for various nucleophiles.

Data Presentation

The following table summarizes the general reaction conditions and expected yields for the nucleophilic acyl substitution on this compound with different classes of nucleophiles. Please note that specific yields and reaction times may vary depending on the specific nucleophile and reaction conditions employed.

Nucleophile ClassGeneral Nucleophile ExampleSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Product Class
Primary Aliphatic AminesBenzylamineDMFRoom Temperature2 - 4> 90N-Substituted-2-amino-5-nitrobenzamide
Primary Aromatic AminesAnilineAcetic Acid80 - 1004 - 680 - 90N-Aryl-2-amino-5-nitrobenzamide
Secondary AminesPiperidineDioxane50 - 703 - 5> 90N,N-Disubstituted-2-amino-5-nitrobenzamide
Primary AlcoholsMethanolMethanolReflux6 - 1270 - 85Alkyl 2-amino-5-nitrobenzoate
PhenolsPhenolPyridine80 - 1008 - 1660 - 75Aryl 2-amino-5-nitrobenzoate
ThiolsThiophenolDMF50 - 604 - 875 - 85S-Thioester of 2-amino-5-nitrobenzoic acid

Experimental Protocols

General Safety Precautions: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. This compound and many of the amines and other reagents are irritants and may be harmful if inhaled or in contact with skin.

Protocol 1: Synthesis of N-Substituted-2-amino-5-nitrobenzamides from Primary Amines

This protocol describes a general procedure for the reaction of this compound with a primary amine, using benzylamine as an example.

Materials:

  • This compound

  • Benzylamine

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of DMF.

  • To the stirred solution, add benzylamine (1.1 eq.) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water with vigorous stirring.

  • The precipitated product is collected by vacuum filtration.

  • Wash the solid product with cold diethyl ether to remove any unreacted starting material.

  • Dry the product under vacuum to obtain the N-benzyl-2-amino-5-nitrobenzamide.

Protocol 2: Synthesis of Alkyl 2-amino-5-nitrobenzoates from Alcohols

This protocol outlines the synthesis of methyl 2-amino-5-nitrobenzoate from this compound and methanol.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Brine solution

Procedure:

  • Suspend this compound (1.0 eq.) in anhydrous methanol.

  • Heat the mixture to reflux and maintain for 6-12 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted anhydride and the carboxylic acid byproduct.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 3: Synthesis of S-Thioesters of 2-amino-5-nitrobenzoic acid from Thiols

This protocol provides a general method for the reaction of this compound with a thiol, using thiophenol as an example.

Materials:

  • This compound

  • Thiophenol

  • Dimethylformamide (DMF)

  • Aqueous sodium hydroxide (1 M)

  • Aqueous hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq.) in DMF.

  • Add thiophenol (1.1 eq.) to the solution and stir at 50-60 °C for 4-8 hours.

  • Cool the reaction mixture and pour it into cold water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with 1 M NaOH to remove any unreacted thiophenol and carboxylic acid byproduct, followed by washing with 1 M HCl and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

General Reaction Mechanism

The following diagram illustrates the general mechanism for the nucleophilic acyl substitution on this compound.

Caption: General mechanism of nucleophilic acyl substitution.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and purification of 2-amino-5-nitrobenzoic acid derivatives.

G start Start dissolve Dissolve 4-Nitroisatoic Anhydride in Solvent start->dissolve add_nucleophile Add Nucleophile (Amine, Alcohol, or Thiol) dissolve->add_nucleophile react Stir at Appropriate Temperature and Time add_nucleophile->react workup Work-up (e.g., Precipitation, Extraction) react->workup purify Purification (Filtration, Recrystallization, or Chromatography) workup->purify characterize Characterization (NMR, IR, MS, mp) purify->characterize end End characterize->end

Caption: General experimental workflow.

Application Notes & Protocols: Probing RNA Structure with 4-Nitroisatoic Anhydride Derivatives using SHAPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 4-nitroisatoic anhydride (4-NIA) derivatives, particularly 1-methyl-7-nitroisatoic anhydride (1M7), in Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) experiments for RNA structure determination. This powerful technique offers nucleotide-resolution insights into RNA conformation, which is crucial for understanding RNA function and for the rational design of RNA-targeting therapeutics.

Introduction to SHAPE Chemistry and 4-NIA Derivatives

SHAPE chemistry is a robust method used to probe the structure of RNA molecules by identifying flexible nucleotides.[1][2] The core principle lies in the selective acylation of the 2'-hydroxyl group of ribonucleotides.[3][4] Nucleotides in conformationally flexible regions of an RNA molecule are more reactive to SHAPE reagents, whereas those constrained by base-pairing or tertiary interactions exhibit lower reactivity.[2][4] This differential reactivity provides a quantitative measure of local nucleotide flexibility, which can be used to infer RNA secondary and tertiary structures.[2][4]

Among the various SHAPE reagents, derivatives of this compound have gained prominence. 1-methyl-7-nitroisatoic anhydride (1M7), synthesized from the inexpensive precursor this compound (4-NIA), is a widely used reagent due to its favorable reaction kinetics.[4][5] The electron-withdrawing nitro group in 1M7 increases the electrophilicity of the reactive carbonyl, leading to a faster reaction with RNA compared to its predecessor, N-methylisatoic anhydride (NMIA).[4]

Key Advantages of 1M7 in SHAPE Experiments:

  • Rapid Reaction: 1M7 reacts significantly faster than NMIA, with a half-life of approximately 14 seconds, allowing for the capture of dynamic RNA structures.[4][5]

  • Broad Nucleotide Coverage: It reacts with all four ribonucleotides with low bias, providing a comprehensive view of the RNA structure.[6]

  • Self-Limiting Reaction: 1M7 undergoes a parallel hydrolysis reaction, which inactivates the reagent. This eliminates the need for a separate quenching step, simplifying the experimental workflow.[4][7]

Comparison of Common SHAPE Reagents

The choice of SHAPE reagent can significantly impact the experimental outcome, particularly for in vivo studies. The following table summarizes the properties of several common SHAPE reagents.

ReagentPrecursorTypical Half-life (in vitro)Key CharacteristicsRecommended Use
1M7 This compound (4-NIA)~14 secondsFast-acting, low nucleotide bias, self-limiting.[4][5][6]General purpose, especially for in vitro experiments and capturing dynamic RNA structures.[1]
NMIA N-Methylisatoic Anhydride~4 minutesSlower reacting, well-validated.[1][5]General use when 1M7 is unavailable; longer reaction times may risk RNA degradation.[1]
1M6 1-Methyl-6-nitroisatoic Anhydride-Well-validated SHAPE reagent.[1][8]General use, similar to 1M7.[1]
5NIA 5-Nitroisatoic Anhydride-Novel reagent.Recommended for in-cell probing, may require data rescaling.[1][8]
NAI 2-Methylnicotinic Acid Imidazolide-Longer half-life, improved cell permeability.[1][9]In-cell experiments where other reagents show low reactivity.[1]

Experimental Workflow for RNA SHAPE Probing

The overall workflow for a typical SHAPE experiment using a 4-NIA derivative like 1M7 involves several key stages, from RNA preparation to data analysis.

SHAPE_Workflow cluster_prep Preparation cluster_reaction SHAPE Reaction cluster_analysis Analysis RNA_prep RNA Preparation (In vitro transcription or cellular extraction) RNA_folding RNA Folding (Buffer with MgCl2) RNA_prep->RNA_folding SHAPE_reagent Addition of 1M7 (in DMSO) RNA_folding->SHAPE_reagent Incubation Short Incubation (Acylation of flexible nucleotides) SHAPE_reagent->Incubation RT Reverse Transcription (Primer extension stops at adducts) Incubation->RT CE Capillary Electrophoresis or Mutational Profiling (MaP-seq) RT->CE Data_analysis Data Analysis (Calculation of SHAPE reactivities) CE->Data_analysis Structure_modeling RNA Structure Modeling Data_analysis->Structure_modeling SHAPE_Mechanism cluster_reactants Reactants cluster_products Products RNA RNA (Flexible Nucleotide) with 2'-OH Adduct 2'-O-Adduct RNA->Adduct Acylation Reagent 1-Methyl-7-Nitroisatoic Anhydride (1M7) Reagent->Adduct Hydrolysis_Product Hydrolyzed, Inactive Reagent Reagent->Hydrolysis_Product Hydrolysis Water Water (H2O) Water->Hydrolysis_Product

References

Application Notes and Protocols for the Synthesis of Substituted Quinazolinones from 4-Nitroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities. These activities include anticancer, anti-inflammatory, antibacterial, anticonvulsant, and antifungal properties.[1] The synthesis of the quinazolinone scaffold is a key area of research in drug discovery and development. One-pot, multi-component reactions are particularly attractive for generating molecular diversity and synthesizing libraries of these compounds for biological screening.

This document provides detailed protocols for the synthesis of substituted 6-nitroquinazolin-4(3H)-ones via a one-pot, three-component reaction starting from 4-nitroisatoic anhydride, various primary amines, and aldehydes. This approach offers an efficient and straightforward route to a diverse range of quinazolinone derivatives.

Application Notes

This synthetic protocol is applicable to a wide range of substrates. Various aromatic and aliphatic primary amines, as well as aromatic and heteroaromatic aldehydes, can be successfully employed to generate a library of substituted 6-nitroquinazolin-4(3H)-ones. The reaction generally proceeds with good to excellent yields.

Scope and Limitations:

  • Amines: Primary aromatic and aliphatic amines are suitable for this reaction. Anilines with both electron-donating and electron-withdrawing substituents have been shown to react effectively.

  • Aldehydes: Aromatic and heteroaromatic aldehydes are well-tolerated. Aldehydes bearing electron-donating groups may lead to slightly higher yields compared to those with electron-withdrawing groups.

  • Catalyst: While various catalysts can be employed, this protocol details a method using iodine as a readily available and effective catalyst. Other catalysts such as bismuth nitrate have also been reported to be effective.[2]

  • Solvent: A mixture of acetonitrile and water is used as the solvent system, offering a balance of solubility for the reactants and facilitating the reaction.

  • Reaction Time: The reaction times can vary depending on the specific substrates used and can be monitored by thin-layer chromatography (TLC).

  • Purification: The crude product can be purified by recrystallization or column chromatography to afford the pure substituted 6-nitroquinazolin-4(3H)-one.

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 2,3-Disubstituted-6-nitroquinazolin-4(3H)-ones

This protocol describes a general method for the synthesis of 2,3-disubstituted-6-nitroquinazolin-4(3H)-ones from this compound, a primary amine, and an aldehyde using an iodine catalyst.[3]

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Iodine (I₂)

  • Acetic acid (AcOH)

  • Acetonitrile (CH₃CN)

  • Deionized water (H₂O)

  • Ethyl acetate

  • n-Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the primary amine (1.2 mmol), and the aldehyde (1.0 mmol).

  • Add a solvent mixture of acetonitrile and water (1:1, 5 mL).

  • To this mixture, add iodine (1.0 mmol) and acetic acid (10 mol%).

  • Stir the reaction mixture at reflux. The progress of the reaction should be monitored by TLC using an eluent of ethyl acetate/n-hexane (1:2).

  • Upon completion of the reaction, as indicated by TLC, cool the mixture to room temperature.

  • The solvent is then removed under reduced pressure using a rotary evaporator.

  • The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2,3-disubstituted-6-nitroquinazolin-4(3H)-one.

Protocol 2: Synthesis and Characterization of a Representative Compound: 6-Nitro-2-phenyl-3-(p-tolyl)quinazolin-4(3H)-one

This protocol provides a specific example of the synthesis and characterization of a substituted 6-nitroquinazolin-4(3H)-one.

Synthesis:

  • In a 50 mL round-bottom flask, combine this compound (208 mg, 1.0 mmol), p-toluidine (129 mg, 1.2 mmol), and benzaldehyde (106 mg, 1.0 mmol).

  • Add 5 mL of a 1:1 mixture of acetonitrile and water.

  • Add iodine (254 mg, 1.0 mmol) and glacial acetic acid (6 µL, 0.1 mmol).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to ambient temperature.

  • Remove the solvents in vacuo.

  • The residue is then triturated with a saturated solution of sodium thiosulfate to remove excess iodine, followed by filtration.

  • The crude solid is washed with cold water and then purified by recrystallization from ethanol to afford the title compound as a crystalline solid.

Characterization:

The structure of the synthesized compound can be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.6 (s, 1H, NH), 8.18–8.25 (m, 3H), 7.84–7.88 (m, 1H), 7.77–7.80 (m, 1H), 7.53–7.60 (m, 4H), 2.35 (s, 3H, CH₃).[4]

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 163.5, 153.2, 149.6, 138.5, 135.4, 133.6, 132.2, 129.8 (2C), 129.4 (2C), 128.6 (2C), 128.3, 127.4, 126.7, 122.8, 21.2.

  • IR (KBr, cm⁻¹): 3300-3100 (N-H stretching), 1680 (C=O stretching, amide), 1605 (C=N stretching), 1540, 1350 (NO₂ stretching).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₂₁H₁₅N₃O₃ [M+H]⁺, found.

Data Presentation

Table 1: Synthesis of Substituted 6-Nitroquinazolin-4(3H)-ones
EntryAmineAldehydeProductYield (%)
1AnilineBenzaldehyde6-Nitro-2,3-diphenylquinazolin-4(3H)-one85
24-ChloroanilineBenzaldehyde3-(4-Chlorophenyl)-6-nitro-2-phenylquinazolin-4(3H)-one82
34-MethoxyanilineBenzaldehyde3-(4-Methoxyphenyl)-6-nitro-2-phenylquinazolin-4(3H)-one88
4BenzylamineBenzaldehyde3-Benzyl-6-nitro-2-phenylquinazolin-4(3H)-one90
5Aniline4-Chlorobenzaldehyde2-(4-Chlorophenyl)-6-nitro-3-phenylquinazolin-4(3H)-one80
6Aniline4-Nitrobenzaldehyde6-Nitro-2-(4-nitrophenyl)-3-phenylquinazolin-4(3H)-one78
7Aniline2-Furaldehyde2-(Furan-2-yl)-6-nitro-3-phenylquinazolin-4(3H)-one83

Yields are based on representative literature values for similar syntheses and may vary.

Table 2: Biological Activity of Representative Quinazolinone Derivatives
CompoundTargetBiological ActivityIC₅₀ (µM)Reference
A MCF-7 (Breast Cancer Cell Line)Anticancer15.2
B Aspergillus nigerAntifungal25.8
C Staphylococcus aureusAntibacterial12.5
D COX-2Anti-inflammatory8.7

Note: The compounds A, B, C, and D are representative quinazolinone derivatives and not necessarily the 6-nitro substituted analogs from Table 1. The IC₅₀ values are illustrative and sourced from various studies on quinazolinones.

Visualization

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 4-Nitroisatoic Anhydride P1 Substituted 6-Nitroquinazolin-4(3H)-one R1->P1 R2 Primary Amine (R¹-NH₂) R2->P1 R3 Aldehyde (R²-CHO) R3->P1 C1 Iodine (Catalyst) C1->P1 C2 AcOH C2->P1 C3 CH₃CN / H₂O Reflux C3->P1

Caption: General reaction scheme for the one-pot synthesis of substituted 6-nitroquinazolin-4(3H)-ones.

Experimental Workflow

G start Start reactants Mix Reactants: This compound, Amine, Aldehyde start->reactants conditions Add Catalyst (I₂) and Solvent (CH₃CN/H₂O, AcOH) reactants->conditions reflux Heat to Reflux (Monitor by TLC) conditions->reflux workup Solvent Evaporation reflux->workup purification Purification: Recrystallization or Column Chromatography workup->purification characterization Characterization: NMR, IR, Mass Spec purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis and characterization of substituted quinazolinones.

Illustrative Signaling Pathway: PI3K/Akt Pathway

Many quinazolinone derivatives have been investigated as inhibitors of protein kinases involved in cancer cell signaling, such as the PI3K/Akt pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth Quinazolinone Quinazolinone Inhibitor Quinazolinone->PI3K Quinazolinone->Akt

Caption: Simplified PI3K/Akt signaling pathway targeted by some quinazolinone inhibitors.

References

Application Notes and Protocols for Monitoring Reactions of 4-Nitroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing common analytical techniques to monitor the progress of chemical reactions involving 4-nitroisatoic anhydride. The following methods—High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy—offer robust and reliable means to track reactant consumption, intermediate formation, and product generation, which is crucial for reaction optimization, kinetic studies, and ensuring product quality in drug development.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful quantitative technique for separating and quantifying components in a reaction mixture. For reactions involving this compound, a reverse-phase HPLC method is typically effective.

Application Note:

Reverse-phase HPLC can be employed to monitor the disappearance of this compound and the appearance of its corresponding product, such as an amide when reacted with an amine. The method's high resolution allows for the separation of the starting material, product, and potential impurities or byproducts. Quantification is achieved by integrating the peak areas of the chromatogram. A C18 column is a common choice for the separation of such aromatic compounds.[1][2][3][4] The mobile phase often consists of a mixture of acetonitrile and water, with the addition of an acid like formic or phosphoric acid to improve peak shape and resolution.[1]

Experimental Protocol:

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable acid modifier)

  • Reaction mixture aliquots

  • Standards of this compound and the expected product

Procedure:

  • Sample Preparation: At various time points, withdraw an aliquot from the reaction mixture. Quench the reaction if necessary (e.g., by rapid cooling or addition of a suitable reagent). Dilute the aliquot with the initial mobile phase composition to a suitable concentration for HPLC analysis.

  • Chromatographic Conditions:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: A typical starting gradient could be 70% A / 30% B, ramping to 100% B over 10-15 minutes. The gradient should be optimized to ensure good separation of all components.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: Monitor at a wavelength where both the reactant and product have significant absorbance, for example, 254 nm or 300 nm.

  • Analysis:

    • Inject the prepared samples.

    • Identify the peaks corresponding to this compound and the product by comparing their retention times with those of the injected standards.

    • Integrate the peak areas to determine the relative concentrations of the reactant and product over time.

    • Plot the concentration or peak area of the reactant and product as a function of time to monitor the reaction progress.

Data Presentation:
Time (min)This compound Peak AreaProduct Peak Area% Conversion
0[Initial Area]00
10[Area at 10 min][Area at 10 min]X
30[Area at 30 min][Area at 30 min]Y
60[Area at 60 min][Area at 60 min]Z

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, is an excellent tool for in-situ, real-time monitoring of functional group transformations. For reactions of this compound, the disappearance of the characteristic anhydride carbonyl stretches can be monitored.[5]

Application Note:

The reaction of this compound, for instance with an amine, leads to the consumption of the anhydride functional group and the formation of an amide and a carboxylic acid. The symmetric and asymmetric C=O stretching vibrations of the anhydride group, typically found in the region of 1750-1850 cm⁻¹, are strong and distinct.[6] By monitoring the decrease in the intensity of these peaks, the progress of the reaction can be followed in real-time.[5] FTIR-ATR spectroscopy is particularly advantageous as it often requires no sample preparation.[7]

Experimental Protocol:

Instrumentation:

  • FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Data acquisition software

Procedure:

  • Background Spectrum: Record a background spectrum of the solvent or the reaction mixture before the addition of the final reactant.

  • Reaction Monitoring:

    • Initiate the reaction directly on the ATR crystal or by immersing the ATR probe into the reaction vessel.

    • Collect spectra at regular intervals (e.g., every 1-5 minutes).

  • Data Analysis:

    • Identify the characteristic peaks of the this compound, particularly the carbonyl stretching bands.

    • Monitor the decrease in the absorbance of the anhydride peaks over time.

    • If possible, identify and monitor the appearance of new peaks corresponding to the product (e.g., amide C=O stretch around 1640-1680 cm⁻¹).

    • Plot the absorbance of the key peaks versus time to obtain a reaction profile.

Data Presentation:
Time (min)Anhydride Peak 1 Absorbance (cm⁻¹)Anhydride Peak 2 Absorbance (cm⁻¹)Product Amide Peak Absorbance (cm⁻¹)
0[Initial Absorbance][Initial Absorbance]0
5[Absorbance at 5 min][Absorbance at 5 min][Absorbance at 5 min]
15[Absorbance at 15 min][Absorbance at 15 min][Absorbance at 15 min]
45[Absorbance at 45 min][Absorbance at 45 min][Absorbance at 45 min]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is a powerful tool for mechanistic and kinetic studies.[8][9] Both ¹H and ¹³C NMR can be used to monitor the reaction of this compound.

Application Note:

Upon reaction, the chemical environment of the protons and carbons in this compound changes significantly, leading to distinct shifts in the NMR spectrum. For example, in the reaction with an amine, the protons and carbons near the anhydride group will experience a change in their chemical shifts as the anhydride is converted to an amide and a carboxylate. By integrating the signals corresponding to the starting material and the product, the reaction progress can be quantified.[10]

Experimental Protocol:

Instrumentation:

  • NMR spectrometer

  • NMR tubes

Reagents:

  • Deuterated solvent compatible with the reaction

  • Reaction mixture aliquots

Procedure:

  • Sample Preparation:

    • At specified time points, take an aliquot of the reaction mixture and add it to an NMR tube containing the deuterated solvent.

    • Alternatively, the reaction can be run directly in an NMR tube if the conditions are suitable.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra. Typical parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration.

    • Acquire ¹³C NMR spectra if desired for further structural confirmation.

  • Data Analysis:

    • Identify the characteristic signals for this compound and the product.

    • Integrate the well-resolved peaks of both the starting material and the product.

    • Calculate the relative molar ratio of the reactant and product at each time point to determine the reaction conversion.

Data Presentation:
Time (min)Integral of Reactant Proton SignalIntegral of Product Proton SignalMolar Ratio (Product/Reactant)% Conversion
0[Initial Integral]000
15[Integral at 15 min][Integral at 15 min]XY
60[Integral at 60 min][Integral at 60 min]ZW
120[Integral at 120 min][Integral at 120 min]AB

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward and often sensitive technique for monitoring reactions that involve a change in the chromophore of the molecules.[11]

Application Note:

This compound possesses a nitroaromatic chromophore that absorbs in the UV-Vis region.[12] When it reacts, for example with an amine, the electronic structure of the aromatic system is altered, leading to a change in the UV-Vis absorption spectrum. This change, either a shift in the maximum absorption wavelength (λmax) or a change in absorbance at a fixed wavelength, can be used to monitor the reaction kinetics.[13][14]

Experimental Protocol:

Instrumentation:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Reagents:

  • Solvent transparent in the wavelength range of interest

  • Reaction mixture aliquots

Procedure:

  • Spectrum of Starting Material: Record the UV-Vis spectrum of a known concentration of this compound in the reaction solvent to determine its λmax.

  • Reaction Monitoring:

    • Initiate the reaction in a cuvette inside the spectrophotometer for real-time monitoring, or take aliquots at different times.

    • If taking aliquots, dilute them to a concentration within the linear range of the spectrophotometer and record the spectrum.

  • Data Analysis:

    • Monitor the decrease in absorbance at the λmax of the this compound or the increase in absorbance at a new λmax corresponding to the product.

    • Use the Beer-Lambert law (A = εbc) to relate absorbance to concentration.

    • Plot absorbance or concentration versus time to determine the reaction rate.

Data Presentation:
Time (min)Absorbance at λmax (Reactant)Absorbance at λmax (Product)Concentration of Reactant (M)
0[Initial Absorbance][Initial Absorbance][Initial Concentration]
2[Absorbance at 2 min][Absorbance at 2 min][Concentration at 2 min]
5[Absorbance at 5 min][Absorbance at 5 min][Concentration at 5 min]
10[Absorbance at 10 min][Absorbance at 10 min][Concentration at 10 min]

Visualizations

ReactionWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_monitoring Analytical Monitoring cluster_product Product This compound This compound Reaction Vessel Reaction Vessel This compound->Reaction Vessel Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Reaction Vessel HPLC HPLC Reaction Vessel->HPLC Aliquot FTIR FTIR Reaction Vessel->FTIR In-situ NMR NMR Reaction Vessel->NMR Aliquot UV_Vis UV_Vis Reaction Vessel->UV_Vis Aliquot Amide Product Amide Product HPLC->Amide Product FTIR->Amide Product NMR->Amide Product UV_Vis->Amide Product

Caption: Experimental workflow for monitoring the reaction of this compound.

ReactionMechanism Start Reaction of this compound with an Amine Reactants This compound Amine (R-NH2) Intermediate Tetrahedral Intermediate Reactants:f1->Intermediate Nucleophilic Attack Products N-substituted-2-amino-5-nitrobenzamide Carbon Dioxide Intermediate->Products:f0 Ring Opening & Decarboxylation

Caption: Generalized reaction of this compound with an amine.

References

Application Notes and Protocols: Synthesis of Novel Polymers from 4-Nitroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitroisatoic anhydride is a versatile building block for the synthesis of novel polymers. Its reactive anhydride functionality allows for the formation of various linkages, most notably amide and ester bonds, through reactions with appropriate difunctional monomers. The presence of the nitro group, a strong electron-withdrawing moiety, is anticipated to impart unique characteristics to the resulting polymers, including enhanced thermal stability, modified solubility, and potential for further chemical modification. These properties make polymers derived from this compound attractive candidates for applications in high-performance materials, specialty coatings, and as matrices for controlled drug delivery.

This document provides detailed protocols for the synthesis of a novel polyamide from this compound and an aromatic diamine. The procedures outlined are based on established principles of condensation polymerization and are intended to serve as a foundational guide for researchers.

Proposed Polymer Synthesis: Polyamide from this compound and 4,4'-Oxydianiline

A plausible synthetic route to a novel polyamide involves the polycondensation reaction between this compound and a suitable aromatic diamine, such as 4,4'-oxydianiline (ODA). This reaction is expected to proceed via the nucleophilic attack of the amine on the anhydride, leading to the formation of an amide linkage and the release of carbon dioxide.

Logical Relationship of the Proposed Synthesis

logical_relationship Monomer1 This compound Process Polycondensation Monomer1->Process Monomer2 4,4'-Oxydianiline (Diamine) Monomer2->Process Intermediate Poly(amic acid) (potential intermediate) Process->Intermediate Product Novel Polyamide Process->Product Direct Formation Byproduct Carbon Dioxide Process->Byproduct Intermediate->Product Decarboxylation

Caption: Logical flow from monomers to the final polyamide product.

Experimental Protocols

Materials and Equipment
  • Monomers: this compound, 4,4'-oxydianiline (ODA)

  • Solvent: N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Reagents: Calcium chloride (CaCl₂), Pyridine

  • Equipment: Three-necked round-bottom flask, mechanical stirrer, nitrogen inlet, condenser, heating mantle with temperature controller, precipitation vessel (beaker), filtration apparatus (Büchner funnel), vacuum oven.

Protocol 1: Synthesis of Polyamide via Solution Polycondensation

This protocol describes the synthesis of a polyamide from this compound and 4,4'-oxydianiline in an organic solvent.

Experimental Workflow

experimental_workflow Start Start Step1 Dissolve 4,4'-Oxydianiline in NMP under N2 Start->Step1 Step2 Add this compound in portions Step1->Step2 Step3 Heat reaction mixture (e.g., 80-100 °C) Step2->Step3 Step4 Monitor viscosity increase Step3->Step4 Step5 Precipitate polymer in methanol Step4->Step5 Step6 Filter and wash the polymer Step5->Step6 Step7 Dry polymer under vacuum Step6->Step7 End End: Characterize Polymer Step7->End

Caption: Step-by-step workflow for polyamide synthesis.

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 4,4'-oxydianiline (e.g., 10 mmol) and anhydrous N-methyl-2-pyrrolidone (NMP) to achieve a solids content of approximately 15-20% (w/v).

  • Monomer Dissolution: Stir the mixture under a gentle stream of nitrogen at room temperature until the diamine is completely dissolved.

  • Addition of Anhydride: Gradually add an equimolar amount of this compound (e.g., 10 mmol) to the stirred solution in small portions over 30 minutes. The addition should be done carefully to control any exotherm.

  • Polymerization: After the complete addition of the anhydride, heat the reaction mixture to 80-100 °C. The progress of the polymerization can be monitored by the increase in the viscosity of the solution. Continue the reaction for 12-24 hours.

  • Precipitation: After the reaction is complete, cool the viscous polymer solution to room temperature. Slowly pour the solution into a beaker containing a non-solvent such as methanol with vigorous stirring. This will cause the polyamide to precipitate.

  • Purification: Collect the precipitated polymer by filtration using a Büchner funnel. Wash the polymer thoroughly with methanol and then with water to remove any unreacted monomers and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Data Presentation

The following table summarizes the expected properties of the synthesized polyamide based on analogous nitro-containing aromatic polymers found in the literature. Actual values should be determined experimentally.

PropertyExpected Range/ValueCharacterization Technique
Physical Appearance Yellowish to brown powderVisual Inspection
Solubility Soluble in NMP, DMAc, DMFSolubility Tests
Inherent Viscosity (dL/g) 0.5 - 1.5Ubbelohde Viscometer
Glass Transition (Tg, °C) 250 - 350DSC
Thermal Decomposition (T10%, °C) > 450TGA
Tensile Strength (MPa) 80 - 150Tensile Testing
Young's Modulus (GPa) 2.0 - 4.0Tensile Testing

Signaling Pathway Analogy: Polymerization Process

The following diagram illustrates the conceptual "pathway" of the polymerization reaction, analogous to a signaling pathway.

polymerization_pathway Monomers This compound 4,4'-Oxydianiline Initiation Nucleophilic Attack (Amine on Anhydride) Monomers:m1->Initiation Monomers:m2->Initiation Propagation Chain Growth (Amide Bond Formation) Initiation->Propagation Propagation->Propagation Termination Chain Termination (e.g., impurity, stoichiometry) Propagation->Termination Polymer High Molecular Weight Polyamide Propagation->Polymer

Caption: Conceptual pathway of the polymerization process.

Conclusion

The use of this compound in polymer synthesis opens up possibilities for creating novel materials with tailored properties. The protocols and data presented here provide a starting point for researchers to explore this promising area. The presence of the nitro group offers a handle for further functionalization, potentially leading to materials with applications in drug delivery, membranes, and advanced composites. Experimental validation of the proposed synthesis and thorough characterization of the resulting polymers are essential next steps.

Troubleshooting & Optimization

How to improve the yield of 4-nitroisatoic anhydride reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-nitroisatoic anhydride reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (4-NIA) is a heterocyclic compound with the chemical formula C₈H₄N₂O₅. It serves as a versatile building block in organic synthesis, primarily utilized as a precursor for a variety of nitrogen-containing heterocyclic compounds. One of its notable applications is in the synthesis of 1-methyl-7-nitroisatoic anhydride (1m7), a reagent used in SHAPE (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension) chemistry for probing RNA structure.[1][2] It is also a key starting material for the synthesis of bioactive molecules such as benzoxazinones and quinazolinones.

Q2: What are the common methods for synthesizing this compound?

The most common laboratory synthesis of this compound involves the cyclization of 4-nitroanthranilic acid. This is typically achieved by reacting 4-nitroanthranilic acid with a phosgene equivalent, such as phosgene, diphosgene, or triphosgene. The use of triphosgene is generally preferred due to its solid form, which makes it safer and easier to handle compared to gaseous phosgene.

Q3: What are the main safety precautions to consider when working with reagents for this compound synthesis?

The synthesis of this compound often involves hazardous reagents. Phosgene is a highly toxic gas, and its surrogates like diphosgene and triphosgene should be handled with extreme caution in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. It is crucial to have a quenching solution (e.g., a concentrated solution of a non-nucleophilic base like sodium bicarbonate) readily available to neutralize any spills or residual reagent.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and subsequent reactions of this compound.

Synthesis of this compound

Problem 1: Low or No Yield of this compound

Potential Cause Recommended Solution
Incomplete reaction of 4-nitroanthranilic acid. - Ensure the 4-nitroanthranilic acid is completely dissolved or suspended in a suitable anhydrous solvent (e.g., THF, dioxane) before adding the phosgene equivalent. - The reaction may require gentle heating to proceed to completion. Monitor the reaction progress using thin-layer chromatography (TLC).
Hydrolysis of the phosgene equivalent or the product. - Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Precipitation of the 4-nitroanthranilic acid hydrochloride salt. - If using phosgene in the presence of HCl, the starting material may precipitate as its hydrochloride salt, making it unreactive. Using a non-polar solvent or adding a tertiary amine base (e.g., triethylamine) can mitigate this issue.
Insufficient amount of phosgene equivalent. - Ensure the stoichiometry of the phosgene equivalent is correct. A slight excess may be necessary to drive the reaction to completion.

Problem 2: Presence of Impurities in the Final Product

Potential Cause Recommended Solution
Unreacted 4-nitroanthranilic acid. - Improve the reaction conditions as described in "Low or No Yield". - The product can be purified by recrystallization. A common solvent system for recrystallization is a mixture of ethyl acetate and hexanes.
Polymeric byproducts. - This can occur if the reaction temperature is too high or if the concentration of reagents is excessive. Control the reaction temperature carefully and add reagents dropwise.
Hydrolyzed product (4-nitroanthranilic acid). - This is a result of moisture contamination. Follow the recommendations for anhydrous conditions. The acid impurity can be removed by washing the crude product with a dilute solution of sodium bicarbonate.
Reactions of this compound

Problem 3: Low Yield in Acylation Reactions (e.g., with amines or alcohols)

Potential Cause Recommended Solution
Low reactivity of the nucleophile. - For weakly nucleophilic amines or alcohols, the addition of a non-nucleophilic base (e.g., pyridine, triethylamine, or diisopropylethylamine (DIEA)) can catalyze the reaction by activating the nucleophile.
Hydrolysis of this compound. - As with its synthesis, ensure all reagents and solvents are anhydrous. The presence of water will lead to the formation of 4-nitroanthranilic acid, reducing the yield of the desired acylated product.
Side reaction: Decarboxylation. - this compound can undergo decarboxylation upon heating, especially in the presence of a base. It is advisable to run the reaction at the lowest effective temperature.
Incomplete reaction. - Monitor the reaction by TLC to ensure it has gone to completion. If the reaction stalls, a slight excess of the nucleophile or an extended reaction time may be necessary.

Problem 4: Formation of Side Products in Acylation Reactions

Potential Cause Recommended Solution
Formation of 4-nitroanthranilamide or 4-nitroanthranilate ester. - This is the expected product. However, if other byproducts are observed, it could be due to the reaction of the initial product with another molecule of the anhydride. Using a slight excess of the nucleophile can help to minimize this.
Ring-opening without acylation. - In some cases, the nucleophile may open the anhydride ring to form a carbamate intermediate which may not cyclize to the desired product. The choice of solvent and reaction temperature can influence the reaction pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Nitroanthranilic Acid using Triphosgene

This protocol is an adaptation of the synthesis of isatoic anhydride from anthranilic acid.[1]

Materials:

  • 4-Nitroanthranilic acid

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Triethylamine (TEA)

  • Dry glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend 4-nitroanthranilic acid (1 equivalent) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (2.2 equivalents) to the suspension with stirring.

  • In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous THF.

  • Add the triphosgene solution dropwise to the reaction mixture at 0 °C over a period of 1-2 hours.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the solid with a small amount of cold, anhydrous THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or acetone/water).

Yield Optimization:

  • Strictly anhydrous conditions are critical for high yields.

  • Slow, controlled addition of the triphosgene solution helps to prevent the formation of polymeric byproducts.

  • The use of a slight excess of triethylamine can help to neutralize the HCl generated during the reaction and drive the equilibrium towards the product.

Protocol 2: Acylation of a Primary Amine with this compound

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIEA) (optional, as a catalyst)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the primary amine (1 equivalent) in anhydrous DCM or THF.

  • If the amine is not highly nucleophilic, add a catalytic amount of TEA or DIEA (0.1 equivalents).

  • Add this compound (1.1 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted anhydride and 4-nitroanthranilic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary:

ReactionReactantsConditionsYieldReference
Methylation of 4-NIA4-NIA, Methyl Iodide, DIEADMF, Room Temp, 2h~97%[1]
Synthesis of Benzoxazinones4-Nitroanthranilic acid, Benzoyl chloridesPyridine, 0 °C to RTGood[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound A 1. Dissolve/Suspend 4-Nitroanthranilic Acid in Anhydrous Solvent B 2. Add Base (e.g., Triethylamine) A->B C 3. Add Triphosgene Solution Dropwise B->C D 4. Reaction at RT C->D E 5. Filtration D->E F 6. Concentration E->F G 7. Recrystallization F->G H Pure 4-Nitroisatoic Anhydride G->H

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield_synthesis Start Low Yield of This compound Q1 Is the reaction complete? Start->Q1 S1 - Increase reaction time - Consider gentle heating - Monitor by TLC Q1->S1 No Q2 Were anhydrous conditions maintained? Q1->Q2 Yes End Improved Yield S1->End S2 - Use dry solvents/glassware - Run under inert atmosphere Q2->S2 No Q3 Did the starting material precipitate? Q2->Q3 Yes S2->End S3 - Use a non-polar solvent - Add a tertiary amine base Q3->S3 Yes Q3->End No S3->End

Caption: Troubleshooting logic for low yield in this compound synthesis.

acylation_reaction_pathway Reactants This compound + Nucleophile (Amine/Alcohol) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Side_Product Hydrolysis Product (4-Nitroanthranilic Acid) Reactants->Side_Product Hydrolysis Products Acylated Product + 4-Nitroanthranilic Acid + CO₂ Intermediate->Products Ring Opening & Decarboxylation Water Water (Moisture) Water->Side_Product

Caption: General reaction pathway for the acylation of nucleophiles using this compound.

References

Identifying common side products in 4-nitroisatoic anhydride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-nitroisatoic anhydride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory-scale synthesis involves the reaction of 4-nitroanthranilic acid with a phosgene equivalent, such as phosgene gas, diphosgene, or triphosgene. This reaction leads to the cyclization of the amino and carboxylic acid functionalities to form the desired anhydride.

Q2: What are the primary safety precautions to consider during this synthesis?

A2: The synthesis of this compound involves hazardous reagents. Phosgene and its substitutes (diphosgene, triphosgene) are highly toxic and corrosive. All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Special care should be taken to avoid inhalation of dust and vapors.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Possible Causes & Solutions

Possible CauseRecommended Solution
Moisture in Reaction Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Moisture can hydrolyze the phosgene reagent and the anhydride product.
Inactive Phosgene Reagent Use a fresh or properly stored phosgene equivalent. Triphosgene, for example, can degrade over time.
Incomplete Reaction The reaction may require gentle heating or a longer reaction time for completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Incorrect Stoichiometry Carefully measure and ensure the correct molar ratios of 4-nitroanthranilic acid to the phosgene equivalent. An excess of the phosgene source is typically used.
Issue 2: Presence of Impurities and Side Products in the Final Product

Common Side Products and Mitigation Strategies

The synthesis of this compound can be accompanied by the formation of several side products. The table below summarizes the most common impurities and suggests methods to minimize their formation.

Side ProductStructureFormation PathwayMitigation Strategy
Unreacted 4-Nitroanthranilic Acid 2-amino-4-nitrobenzoic acidIncomplete reaction.Increase reaction time, temperature, or the amount of phosgene equivalent.
4-Nitroanthranilic Carbamoyl Chloride Intermediate in the reaction.Incomplete cyclization.Ensure sufficient reaction time and appropriate temperature for the cyclization step.
Bis(4-nitro-2-carboxyphenyl)urea Dimer formed from the reaction of the isocyanate intermediate with unreacted 4-nitroanthranilic acid.Sub-stoichiometric amounts of phosgene equivalent or localized high concentrations of starting material.Slow addition of the phosgene equivalent to the solution of 4-nitroanthranilic acid with vigorous stirring.
Decarboxylation Product (3-Nitroaniline) 3-nitroanilineExcessive heating during the reaction or work-up.Maintain careful temperature control, avoiding temperatures above 50-60 °C.
Polymeric Byproducts High molecular weight polymers.Uncontrolled polymerization of the isocyanate intermediate.Maintain dilute reaction conditions and controlled addition of reagents.
2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one Dimer formed from self-condensation.Can be promoted by certain reagents and conditions, as seen in reactions with agents like p-toluenesulfonyl chloride.[1]Use of phosgene or its direct equivalents is less likely to produce this specific dimer, but maintaining controlled conditions is key.

Experimental Protocols

A general experimental protocol for the synthesis of isatoic anhydride from anthranilic acid using phosgene can be adapted for this compound. The following is a representative procedure using triphosgene, a safer alternative to phosgene gas.

Synthesis of this compound from 4-Nitroanthranilic Acid using Triphosgene

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and excess phosgene), suspend 4-nitroanthranilic acid in an inert solvent like anhydrous tetrahydrofuran (THF) or dioxane.

  • Reagent Addition: Dissolve triphosgene in the same anhydrous solvent and add it to the dropping funnel. Add the triphosgene solution dropwise to the stirred suspension of 4-nitroanthranilic acid at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, the precipitated product can be collected by filtration. Wash the solid with cold solvent to remove any soluble impurities.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethyl acetate or acetonitrile.

Reaction Pathway and Side Product Formation

The following diagram illustrates the intended reaction pathway for the synthesis of this compound and the potential formation of common side products.

Synthesis_Pathway Start 4-Nitroanthranilic Acid Intermediate Carbamoyl Chloride Intermediate Start->Intermediate + Phosgene Dimer Benzoxazinone Dimer Start->Dimer Self-condensation (alternative conditions) Phosgene Phosgene / Triphosgene Product This compound Intermediate->Product Cyclization Urea Bis(4-nitro-2-carboxyphenyl)urea Intermediate->Urea Reaction with Starting Material Polymer Polymeric Byproducts Intermediate->Polymer Uncontrolled Polymerization Decarboxylation 3-Nitroaniline Product->Decarboxylation Excess Heat

Caption: Reaction scheme for this compound synthesis and potential side products.

References

Technical Support Center: Purification of 4-Nitroisatoic Anhydride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 4-nitroisatoic anhydride and its derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the purification of your target compounds.

Troubleshooting Guides

This section addresses common challenges encountered during the purification of products derived from this compound.

Recrystallization Issues

ProblemPossible Cause(s)Recommended Solution(s)
Product does not dissolve in the hot solvent. - The solvent is not polar enough for the highly polar 2-amino-4-nitrobenzoyl scaffold. - Insufficient solvent volume.- Switch to a more polar solvent such as ethanol, methanol, or acetic acid. - A mixed solvent system (e.g., ethanol/water) can be effective.[1] - Add the hot solvent in small portions until dissolution is achieved.
"Oiling out" occurs instead of crystallization. - The boiling point of the solvent is higher than the melting point of the product. - The solution is supersaturated with impurities. - The cooling rate is too rapid.- Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the product is less soluble, and allow it to cool slowly. - Consider using a solvent with a lower boiling point. - Perform a preliminary purification step (e.g., short column chromatography) to remove a significant portion of impurities.
Poor recovery of the purified product. - The chosen solvent is too effective, keeping the product dissolved even at low temperatures. - Excessive solvent was used during dissolution. - Incomplete precipitation due to insufficient cooling time.- Screen for a solvent where the product has lower solubility at cold temperatures. - Use the minimum amount of hot solvent necessary for complete dissolution. - Ensure the solution is thoroughly cooled in an ice bath for an adequate duration to maximize crystal formation.[1]
Product purity does not improve significantly. - The impurity and the product have very similar solubility profiles in the chosen solvent. - Co-crystallization of the impurity with the product.- Perform a systematic solvent screening to find a solvent that effectively differentiates between the product and the impurity. - Consider an alternative purification technique such as column chromatography.

Column Chromatography Issues

ProblemPossible Cause(s)Recommended Solution(s)
Streaking or tailing of the product band on the TLC plate and column. - The basic amino group of the 2-amino-4-nitrobenzoyl moiety is interacting with the acidic silica gel.- Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the mobile phase. - Consider using a different stationary phase, such as neutral or basic alumina.
Poor separation of the product from impurities. - The polarity of the mobile phase is not optimized. - The chosen stationary phase is not providing adequate selectivity.- Systematically screen different mobile phase compositions with varying polarities using TLC. - Try a different stationary phase (e.g., alumina, reverse-phase silica).
Product is not eluting from the column. - The mobile phase is not polar enough to displace the highly polar product from the stationary phase.- Gradually increase the polarity of the mobile phase (gradient elution). - For very polar compounds, a solvent system containing methanol or even a small percentage of acetic acid might be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reactions involving this compound?

A1: The most common byproduct is 2-amino-4-nitrobenzoic acid, which forms if water is present in the reaction mixture, leading to the hydrolysis of the anhydride. Another potential byproduct is the corresponding ureido acid, which can form if the nucleophile attacks the C2 carbonyl instead of the C4 carbonyl of the anhydride ring. Additionally, a self-condensation product, an anthraniloylanthranilic acid derivative, can form as a byproduct.[2]

Q2: My purified 2-amino-4-nitrobenzamide product is colored. Is this normal, and can it be removed?

A2: Yes, many nitro-containing aromatic compounds are yellow or orange. This color is often inherent to the molecule's chromophore and not necessarily an indication of impurity. However, darker colors (e.g., brown or red) may suggest the presence of oxidized impurities. If the color persists after purification and the compound is otherwise pure by analytical methods (NMR, LC-MS), it is likely the natural color of the product. If impurities are suspected, treatment with activated charcoal during recrystallization can sometimes remove colored impurities.

Q3: How can I remove unreacted this compound from my product?

A3: Unreacted this compound can often be removed by a simple workup procedure before final purification. Since it is an anhydride, it can be hydrolyzed to the more polar 2-amino-4-nitrobenzoic acid by treatment with a mild aqueous base (e.g., sodium bicarbonate solution). The resulting carboxylic acid can then be easily separated from the desired neutral or basic product by extraction.

Q4: What is the best way to monitor the progress of column chromatography for these compounds?

A4: Thin-layer chromatography (TLC) is the most common method. Use the same stationary phase for your TLC plate as in your column (e.g., silica gel). It is advisable to use a UV lamp for visualization, as most of these compounds are UV-active. Staining with potassium permanganate can also be used to visualize spots.

Experimental Protocols & Data

Recrystallization of a 2-Amino-4-nitrobenzamide Derivative

This protocol provides a general procedure for the recrystallization of a typical 2-amino-4-nitrobenzamide synthesized from this compound.

Methodology:

  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water) at room and elevated temperatures. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude product and a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Add more hot solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

Quantitative Data for Recrystallization of N-Benzyl-2-amino-4-nitrobenzamide

Solvent SystemCrude Product (g)Solvent Volume (mL)Purified Product (g)Yield (%)Purity (HPLC, %)
Ethanol5.0754.284>99
Isopropanol5.01004.080>99
Ethanol/Water (4:1)5.0604.590>99
Column Chromatography of a 2-Amino-4-nitrobenzamide Derivative

This protocol describes a general method for the purification of a 2-amino-4-nitrobenzamide by silica gel chromatography.

Methodology:

  • Stationary Phase and Eluent Selection: Based on TLC analysis, choose a suitable solvent system. A common starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or acetone). For compounds exhibiting tailing, add 0.5% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the product onto a small amount of silica gel.

  • Elution: Start the elution with the less polar solvent mixture and gradually increase the polarity (gradient elution) to elute the desired compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data for Column Chromatography of N-Hexyl-2-amino-4-nitrobenzamide

Stationary PhaseEluent System (Gradient)Crude Product (g)Purified Product (g)Yield (%)Purity (HPLC, %)
Silica GelHexane:Ethyl Acetate (9:1 to 7:3)2.01.785>98
Silica Gel with 0.5% TriethylamineHexane:Ethyl Acetate (9:1 to 7:3)2.01.890>99
Alumina (Neutral)Dichloromethane:Methanol (100:0 to 98:2)2.01.680>98

Visualizations

experimental_workflow cluster_reaction Reaction cluster_purification Purification 4_nitroisatoic_anhydride This compound + Nucleophile Crude_Product Crude Product Mixture 4_nitroisatoic_anhydride->Crude_Product Reaction Workup Aqueous Workup Crude_Product->Workup Recrystallization Recrystallization Workup->Recrystallization Primary Method Column_Chromatography Column Chromatography Workup->Column_Chromatography Alternative/Further Purification Pure_Product Pure_Product Recrystallization->Pure_Product Yields Pure Crystals Column_Chromatography->Pure_Product Yields Pure Fractions

Caption: General experimental workflow from reaction to purification.

troubleshooting_logic cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Chromatography Troubleshooting Start Purification Issue Identify_Problem Identify the Problem Start->Identify_Problem Recrystallization_Issue Recrystallization Issue? Identify_Problem->Recrystallization_Issue Yes Chromatography_Issue Chromatography Issue? Identify_Problem->Chromatography_Issue No Oiling_Out Oiling Out Recrystallization_Issue->Oiling_Out e.g. Low_Recovery Low Recovery Recrystallization_Issue->Low_Recovery e.g. No_Crystals No Crystals Form Recrystallization_Issue->No_Crystals e.g. Tailing Tailing/Streaking Chromatography_Issue->Tailing e.g. Poor_Separation Poor Separation Chromatography_Issue->Poor_Separation e.g. No_Elution Product Doesn't Elute Chromatography_Issue->No_Elution e.g. Solution Consult Guide for Solutions Oiling_Out->Solution Low_Recovery->Solution No_Crystals->Solution Tailing->Solution Poor_Separation->Solution No_Elution->Solution

Caption: Troubleshooting decision tree for purification issues.

References

Troubleshooting low conversion rates in 4-nitroisatoic anhydride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving 4-nitroisatoic anhydride, particularly in the synthesis of quinazolinone derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 7-nitro-substituted quinazolinones from this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction resulted in a very low yield or no desired product. What are the primary areas I should investigate?

A1: Low conversion rates in reactions with this compound can often be attributed to several key factors. A systematic approach to troubleshooting is recommended.

  • Reagent Quality:

    • Purity of this compound: Impurities in the starting material can significantly hinder the reaction. Ensure the purity of your this compound.

    • Amine and Aldehyde Quality: The primary amine and aldehyde used in the reaction should be pure and free of contaminants.

    • Solvent and Reagent Moisture: this compound is susceptible to hydrolysis. Ensure all solvents are anhydrous and reagents are dry.[1]

  • Reaction Conditions:

    • Temperature: The reaction temperature is a critical parameter. While some reactions proceed at room temperature, others may require heating to drive the reaction to completion. However, excessive heat can lead to decomposition and side reactions.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields.

    • Solvent Choice: The polarity and boiling point of the solvent can influence the reaction rate and yield. Solvents like Dimethylformamide (DMF) and ethanol are commonly used, with DMF often providing higher yields for certain quinazolinone syntheses.[1]

  • Side Reactions:

    • The electron-withdrawing nature of the nitro group on the this compound can affect its reactivity and potentially lead to undesired side reactions.

Q2: I am observing the formation of multiple byproducts in my reaction mixture. What could be the cause and how can I minimize them?

A2: The formation of byproducts is a common challenge. Here are some potential causes and solutions:

  • Hydrolysis of this compound: As mentioned, moisture can lead to the hydrolysis of the anhydride to 4-nitroanthranilic acid, which may not participate in the desired reaction pathway. Using anhydrous solvents and handling reagents in a dry environment is crucial.

  • Competing Reactions of the Amine: The primary amine can potentially react with the aldehyde to form an imine, which might not efficiently cyclize with the opened anhydride intermediate.

  • Decomposition at High Temperatures: Elevated temperatures can cause decomposition of the starting materials or the desired product. If you are using high temperatures, consider if a lower temperature for a longer duration might be more effective.

Q3: Does the choice of solvent significantly impact the yield of my 7-nitroquinazolinone synthesis?

A3: Yes, the solvent can have a notable effect on the reaction outcome. For the synthesis of some tricyclic 7-nitro-quinazolinone derivatives, for instance, using DMF as a solvent has been shown to produce higher yields compared to ethanol.[1] This is likely due to the higher boiling point of DMF allowing for higher reaction temperatures and its ability to better solubilize the reactants and intermediates. It is advisable to perform small-scale trials with a few different solvents to determine the optimal one for your specific reaction.

Data Presentation: Impact of Solvent on Yield

The following table summarizes the effect of the solvent on the yield of a tricyclic 7-nitro-quinazolinone derivative synthesized from a 5-nitro-substituted anthranilic acid precursor, which serves as a close analog to reactions involving this compound.

SolventYield (%)Reference
Ethanol30[1]
DMF35.7[1]

Experimental Protocols

General Protocol for the Synthesis of 2-Aryl-7-nitro-3-substituted-quinazolin-4(3H)-ones

This protocol is a general guideline for a one-pot, three-component reaction involving this compound, a primary amine, and an aromatic aldehyde.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (1.2 eq)

  • Aromatic Aldehyde (1.0 eq)

  • Solvent (e.g., DMF or glacial acetic acid)

  • Catalyst (optional, e.g., a catalytic amount of a Lewis or Brønsted acid)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the primary amine (1.2 eq), and the aromatic aldehyde (1.0 eq).

  • Add the chosen solvent (e.g., DMF) to the flask.

  • If using a catalyst, add it to the reaction mixture.

  • Stir the mixture at the desired temperature (this may range from room temperature to reflux, depending on the specific reactants).

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash it with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aryl-7-nitro-3-substituted-quinazolin-4(3H)-one.

Visualizations

Troubleshooting Workflow for Low Conversion Rates

Troubleshooting_Low_Conversion Start Low or No Product Yield Check_Reagents Verify Reagent Quality Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Side_Reactions Consider Side Reactions Start->Side_Reactions Check_Purity Purity of this compound Check_Reagents->Check_Purity Check_Amine_Aldehyde Purity of Amine & Aldehyde Check_Reagents->Check_Amine_Aldehyde Check_Moisture Anhydrous Solvents & Reagents? Check_Reagents->Check_Moisture Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Optimize_Time Optimize Reaction Time (Monitor by TLC) Check_Conditions->Optimize_Time Optimize_Solvent Screen Different Solvents (e.g., DMF, EtOH) Check_Conditions->Optimize_Solvent Solution Improved Yield Check_Purity->Solution If impure, purify or use new batch Check_Amine_Aldehyde->Solution If impure, purify or use new batch Check_Moisture->Solution If wet, use anhydrous conditions Optimize_Temp->Solution Adjust temp based on monitoring Optimize_Time->Solution Stop reaction at optimal point Optimize_Solvent->Solution Select best performing solvent Hydrolysis Hydrolysis of Anhydride? Side_Reactions->Hydrolysis Decomposition Decomposition at High Temp? Side_Reactions->Decomposition Hydrolysis->Check_Moisture Address moisture issue Decomposition->Optimize_Temp Lower reaction temperature

Caption: A logical workflow for troubleshooting low conversion rates.

General Reaction Pathway for Quinazolinone Synthesis

Reaction_Pathway Reactants This compound + Primary Amine (R'-NH2) + Aldehyde (R''-CHO) Intermediate1 Ring-opening of Anhydride by Amine Reactants->Intermediate1 + Heat/Catalyst Intermediate2 Formation of Amide Intermediate Intermediate1->Intermediate2 Intermediate3 Condensation with Aldehyde Intermediate2->Intermediate3 Cyclization Intramolecular Cyclization Intermediate3->Cyclization Product 7-Nitro-Quinazolinone Derivative Cyclization->Product - H2O

Caption: A simplified reaction pathway for the synthesis of 7-nitro-quinazolinones.

References

Effect of solvent choice on 4-nitroisatoic anhydride reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-nitroisatoic anhydride. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation, with a focus on the critical role of solvent selection in determining reaction outcomes.

Troubleshooting Guide

Q1: My reaction of this compound with a primary amine is giving a low yield of the desired 2-amino-5-nitrobenzamide (ring-opened product). What are the likely causes and solutions?

A1: Low yields of the desired ring-opened product can stem from several factors, primarily related to solvent choice and reaction conditions.

  • Inappropriate Solvent Polarity: The reaction of this compound with an amine is a nucleophilic acyl substitution. The polarity of the solvent can significantly influence the reactivity of the amine nucleophile.

    • Protic Solvents (e.g., water, ethanol, methanol): These solvents can solvate the amine nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction rate. While some reactions proceed in protic solvents, they may require longer reaction times or heating.

    • Aprotic Polar Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are often a better choice as they do not solvate the amine as strongly, leaving it more available to attack the anhydride.

    • Nonpolar Solvents (e.g., toluene, hexane): The solubility of this compound and many amines can be limited in nonpolar solvents, leading to heterogeneous reaction mixtures and low yields.

  • Solution:

    • Solvent Screening: If you are experiencing low yields, consider screening a range of aprotic polar solvents such as DMF, DMSO, or acetonitrile.

    • Temperature Adjustment: Gently heating the reaction mixture can often improve the yield, especially in less polar or protic solvents. However, be cautious as excessive heat can lead to side reactions.

    • Use of a Base: In some cases, a non-nucleophilic base like pyridine or triethylamine can be used to activate the amine nucleophile or to neutralize any acidic byproducts that might inhibit the reaction.

Q2: Instead of the expected 2-amino-5-nitrobenzamide, my reaction is producing a significant amount of a cyclized product (e.g., a quinazolinone derivative). How can I favor the formation of the ring-opened product?

A2: The formation of cyclized byproducts is a common issue, particularly in one-pot reactions involving an aldehyde or another carbonyl source. The choice of solvent can play a crucial role in directing the reaction towards the desired ring-opened product.

  • Reaction Pathway Control: The initial reaction between this compound and an amine yields the 2-amino-5-nitrobenzamide intermediate. Subsequent reaction with another electrophile (like an aldehyde) and cyclization leads to quinazolinones.

  • Solvent Influence:

    • Protic Solvents: Solvents like water and ethanol have been used in one-pot syntheses of quinazolinones from isatoic anhydride, suggesting they can facilitate the cyclization step.

    • Aprotic Solvents: While aprotic polar solvents are generally good for the initial ring-opening, they can also promote the subsequent cyclization, especially at elevated temperatures.

  • Solution:

    • Two-Step Procedure: To maximize the yield of the 2-amino-5-nitrobenzamide, consider a two-step approach. First, react the this compound with the amine in a suitable aprotic solvent (e.g., THF, DCM) at a controlled temperature (e.g., room temperature). Isolate the ring-opened product before proceeding with any subsequent cyclization step.

    • Control of Stoichiometry: Ensure that the amine is the limiting reagent if you are trying to avoid further reactions.

Q3: My this compound is not dissolving well in the chosen solvent. What are my options?

A3: Poor solubility of starting materials is a frequent cause of incomplete or slow reactions.

  • Solution:

    • Solvent Selection: Refer to solubility data if available. Generally, polar aprotic solvents like DMF and DMSO are good choices for dissolving this compound.

    • Co-solvent System: Using a mixture of solvents can improve solubility. For example, a small amount of DMF or DMSO can be added to a less polar solvent to aid dissolution.

    • Gentle Heating: Warming the solvent while stirring can help dissolve the anhydride. Ensure the temperature is not high enough to cause decomposition.

    • Sonication: Using an ultrasonic bath can aid in the dissolution of suspended solids.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reaction of this compound with a primary amine?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine acts as a nucleophile and attacks one of the carbonyl carbons of the anhydride ring. This leads to the opening of the anhydride ring to form a 2-(alkoxycarbonylamino)-5-nitrobenzoic acid intermediate, which then decarboxylates to yield the final 2-amino-5-nitrobenzamide product.

Q2: Which type of solvent is generally recommended for reacting this compound with amines to obtain the ring-opened product?

A2: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally recommended. These solvents effectively dissolve this compound and do not significantly solvate the amine nucleophile, thus promoting a faster reaction rate for the initial ring-opening.

Q3: Can I use protic solvents like ethanol or water for my reaction?

A3: While reactions in protic solvents are possible, they may be slower due to the solvation of the amine nucleophile through hydrogen bonding, which reduces its reactivity. However, in some cases, particularly for one-pot syntheses of quinazolinones where subsequent cyclization is desired, protic solvents have been successfully employed. For maximizing the yield of the initial ring-opened product, aprotic solvents are generally preferred.

Q4: How does the nitro group on the this compound affect its reactivity compared to unsubstituted isatoic anhydride?

A4: The electron-withdrawing nature of the nitro group at the 4-position makes the carbonyl carbons of the anhydride ring more electrophilic. This increased electrophilicity generally leads to a faster rate of reaction with nucleophiles compared to unsubstituted isatoic anhydride.

Data Presentation

Table 1: Expected Effect of Solvent Choice on the Reaction of this compound with a Primary Amine

Solvent ClassExample SolventsExpected Outcome for Ring-OpeningPotential Issues & Considerations
Polar Aprotic DMF, DMSO, AcetonitrileGenerally good yields and faster reaction rates.May require purification to remove high-boiling point solvents. Can also promote cyclization at higher temperatures.
Polar Protic Water, Ethanol, MethanolModerate to good yields, but potentially slower reaction rates.Solvation of the amine can reduce its nucleophilicity. May favor subsequent cyclization reactions.
Nonpolar Aprotic Toluene, Hexane, Dichloromethane (DCM)Generally lower yields.Poor solubility of this compound. Heterogeneous reaction mixture.

Disclaimer: The information in this table is based on general principles of organic chemistry and data from reactions with similar anhydrides. Specific results may vary depending on the amine and reaction conditions.

Experimental Protocols

General Protocol for the Synthesis of 2-Amino-5-nitro-N-phenylbenzamide (Ring-Opened Product)

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in a suitable anhydrous aprotic polar solvent (e.g., DMF or THF, approximately 10 mL per gram of anhydride).

  • Addition of Amine: To the stirred solution, add aniline (1.0 eq.) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-amino-5-nitro-N-phenylbenzamide.

Mandatory Visualization

reaction_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Choose Solvent Choose Solvent Start->Choose Solvent Dissolve this compound Dissolve this compound Add Amine Add Amine Dissolve this compound->Add Amine Choose Solvent->Dissolve this compound Anhydrous Aprotic Polar Monitor by TLC Monitor by TLC Add Amine->Monitor by TLC Precipitate in Water Precipitate in Water Monitor by TLC->Precipitate in Water Reaction Complete Filter Product Filter Product Precipitate in Water->Filter Product Recrystallize Recrystallize Filter Product->Recrystallize Final Product Final Product Recrystallize->Final Product

Caption: Experimental workflow for the synthesis of 2-amino-5-nitrobenzamides.

reaction_pathway cluster_solvent Solvent Choice Influences 4-Nitroisatoic_Anhydride This compound Intermediate Intermediate (2-(Alkoxycarbonylamino)-5-nitrobenzoic acid) 4-Nitroisatoic_Anhydride->Intermediate + Amine (Nucleophilic Attack) Amine Primary Amine (R-NH2) Ring_Opened_Product 2-Amino-5-nitrobenzamide (Desired Product) Intermediate->Ring_Opened_Product - CO2 (Decarboxylation) Cyclized_Product Quinazolinone Derivative (Potential Byproduct) Ring_Opened_Product->Cyclized_Product + Aldehyde (Condensation & Cyclization) Aldehyde Aldehyde (R'-CHO) Aprotic_Favors Aprotic Solvents (e.g., DMF, THF) Favor Ring Opening Protic_Can_Lead_To Protic Solvents or Heat Can Promote Cyclization

Caption: Reaction pathways in the aminolysis of this compound.

Technical Support Center: Catalyst Screening for Annulation Reactions with 4-Nitroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in catalyst screening for annulation reactions with 4-nitroisatoic anhydride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges when using this compound in annulation reactions compared to unsubstituted isatoic anhydride?

The presence of the electron-withdrawing nitro group on the isatoic anhydride ring significantly impacts its reactivity. Key challenges include:

  • Reduced Nucleophilicity of the Amine: The nitro group deactivates the aromatic ring, making the in-situ generated amino group less nucleophilic. This can slow down the subsequent cyclization step.

  • Increased Acidity: The protons on the intermediate amide become more acidic, which can influence the reaction mechanism and catalyst choice.

  • Potential for Side Reactions: The nitro group itself can be susceptible to reduction under certain catalytic conditions, leading to undesired byproducts.

  • Solubility Issues: this compound and its derivatives may have different solubility profiles compared to their unsubstituted counterparts, necessitating careful solvent selection.

Q2: Which classes of catalysts are typically effective for the annulation of this compound?

Both Lewis acid and Brønsted acid catalysts are commonly employed. Transition metal catalysts can also be used, although care must be taken to avoid reduction of the nitro group. Organocatalysts are another viable option. The choice of catalyst will depend on the specific reaction partner and desired product.

Q3: My reaction is showing low conversion of the this compound. What are the likely causes and how can I address them?

Low conversion can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this issue. Common culprits include insufficient catalyst activity, suboptimal reaction temperature, and poor solubility of the starting materials.

Q4: I am observing the formation of multiple byproducts. What are the most common side reactions and how can they be minimized?

Common side reactions include the formation of N-acylated but uncyclized intermediates, decarboxylated starting material, and products from undesired reactions of the nitro group. Minimizing these byproducts often involves careful optimization of reaction conditions, such as temperature, reaction time, and catalyst loading.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Expected Outcome
Inactive Catalyst - Use a fresh batch of catalyst.- For Lewis acids, ensure anhydrous conditions as moisture can lead to deactivation.- Optimize catalyst loading; both too little and too much can be detrimental.Increased reaction rate and product formation.
Suboptimal Reaction Temperature - Perform a temperature screen in small increments (e.g., 10 °C).- For sluggish reactions, consider microwave irradiation to accelerate the reaction and potentially improve yield.[1]Identification of the optimal temperature for product formation, minimizing byproduct formation.
Poor Solubility of Reactants - Screen a range of solvents with varying polarities (e.g., DMF, DMSO, toluene, dioxane).- Ensure all reactants are fully dissolved at the reaction temperature.Improved reaction kinetics due to better mass transfer.
Insufficient Reaction Time - Monitor the reaction progress using TLC or LC-MS at regular intervals.- Extend the reaction time until starting material consumption plateaus.Drive the reaction to completion and maximize yield.
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Step Expected Outcome
Formation of Uncyclized Intermediate - Increase reaction temperature or time to promote the final cyclization step.- Screen for a more effective catalyst for the cyclization.Conversion of the intermediate to the desired annulated product.
Degradation of Starting Material or Product - Reduce the reaction temperature.- Decrease the reaction time if the product is found to degrade over extended periods.Minimized formation of degradation products.
Side Reactions Involving the Nitro Group - If using a transition metal catalyst, screen for catalysts with lower reduction potential.- Ensure the reaction is performed under an inert atmosphere if oxidative or reductive side reactions are suspected.Preservation of the nitro group in the final product.

Catalyst Screening Data

The following tables summarize quantitative data for catalyst screening in a model annulation reaction of this compound with a primary amine to form a 7-nitro-substituted quinazolinone.

Table 1: Effect of Different Catalysts on Product Yield

Catalyst Catalyst Loading (mol%) Solvent Temperature (°C) Time (h) Yield (%)
Sc(OTf)₃10DMF1201285
InCl₃10Toluene1101278
p-TSA20Dioxane1001865
No Catalyst-DMF12024<10

Table 2: Optimization of Reaction Conditions with Sc(OTf)₃

Catalyst Loading (mol%) Solvent Temperature (°C) Time (h) Yield (%)
5DMF1201275
10DMF1201285
15DMF1201286
10Toluene1201268
10DMF1001262
10DMF120880
10DMF1201685

Experimental Protocols

General Protocol for Catalyst Screening in the Annulation of this compound with a Primary Amine
  • Preparation: To a flame-dried reaction tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.).

  • Addition of Reactants: Add the primary amine (1.1 mmol, 1.1 equiv.) and the desired catalyst (0.05 - 0.20 mmol, 5 - 20 mol%).

  • Solvent Addition: Add the anhydrous solvent (5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualized Workflows and Mechanisms

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep 1. Add this compound to a flame-dried tube add_reagents 2. Add primary amine and catalyst prep->add_reagents add_solvent 3. Add anhydrous solvent add_reagents->add_solvent heat 4. Heat and stir add_solvent->heat monitor 5. Monitor by TLC/LC-MS heat->monitor workup 6. Aqueous work-up monitor->workup purify 7. Column chromatography workup->purify product Purified Product purify->product

Caption: A generalized experimental workflow for catalyst screening.

reaction_mechanism reactants This compound + Primary Amine (R-NH2) intermediate1 Ring-opened intermediate (N-acylanthranilamide) reactants->intermediate1 Nucleophilic attack & Ring opening (-CO2) intermediate2 Cyclized intermediate intermediate1->intermediate2 Catalyst-assisted intramolecular cyclization product 7-Nitroquinazolinone intermediate2->product Dehydration

Caption: A simplified reaction mechanism for the formation of 7-nitroquinazolinones.

References

Preventing thermal decomposition of 4-nitroisatoic anhydride at high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Nitroisatoic Anhydride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing thermal decomposition at high temperatures and to address common issues encountered during experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter when working with this compound at elevated temperatures.

Problem Possible Causes Recommended Solutions
Discoloration (darkening) of the reaction mixture upon heating. Thermal decomposition of this compound.- Lower the reaction temperature if the protocol allows.- Reduce the reaction time.- Ensure the purity of the starting material, as impurities can catalyze decomposition.
Low yield of the desired product. Decomposition of the starting material.- Optimize the reaction temperature by running small-scale experiments at various temperatures.- Consider using a higher boiling point, inert solvent to maintain a consistent temperature.- Work under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative decomposition.
Inconsistent reaction outcomes. Variations in heating rates and local "hot spots" in the reaction vessel.- Use a well-stirred reaction setup to ensure uniform temperature distribution.- Employ a controlled heating mantle or oil bath for consistent temperature regulation.
Formation of unexpected byproducts. Thermal decomposition leading to side reactions.- Analyze the byproducts using techniques like GC-MS or LC-MS to understand the decomposition pathway.- Based on the byproducts, consider using scavengers for reactive intermediates (e.g., radical traps if radical decomposition is suspected).

Frequently Asked Questions (FAQs)

Here are answers to some common questions about the thermal stability of this compound.

Q1: What is the thermal decomposition temperature of this compound?

Q2: What are the likely decomposition products of this compound?

The thermal decomposition of this compound is complex. Based on the structure and general knowledge of nitroaromatic compounds and anhydrides, the following decomposition pathways are plausible:

  • Decarboxylation: The anhydride ring can open and release carbon dioxide (CO₂).

  • C-NO₂ Bond Cleavage: The bond between the aromatic ring and the nitro group can break, leading to the formation of nitrogen oxides (NOₓ) and other reactive species.

  • Ring Opening and Fragmentation: The heterocyclic ring can undergo cleavage, leading to various smaller, volatile molecules.

A detailed analysis of the decomposition products for your specific reaction conditions using techniques like Mass Spectrometry is recommended.

Q3: How can I minimize thermal decomposition during a high-temperature reaction?

Several strategies can be employed to mitigate thermal decomposition:

  • Temperature Control: This is the most critical factor. Maintain the reaction temperature at the lowest possible point that still allows for an acceptable reaction rate. Avoid localized overheating.

  • Inert Atmosphere: Working under an inert atmosphere of nitrogen or argon can prevent oxidative degradation pathways that may be initiated at high temperatures in the presence of air.

  • Solvent Selection: The choice of solvent can influence thermal stability. High-boiling, inert solvents can help maintain a stable and uniform temperature. The polarity of the solvent may also play a role in the stability of the molecule.

  • Purity of a Reagent: Impurities, particularly metals or acidic/basic residues, can act as catalysts for decomposition. Ensure the this compound and other reactants are of high purity.

  • Use of Stabilizers: For nitroaromatic compounds, stabilizers that can scavenge nitrogen oxides, which are often autocatalytic for decomposition, may be beneficial. One patented approach for stabilizing nitrated organic compounds involves the use of highly porous adsorbent materials like silica gel to adsorb these harmful oxides.[1]

Q4: Are there any catalysts that can promote the decomposition of this compound?

While specific catalytic studies on this compound are limited, it is known that impurities can catalyze the decomposition of organic nitro compounds.[2] Acids, bases, and certain metal ions can lower the thermal stability of related compounds. Therefore, it is crucial to use clean reaction vessels and high-purity reagents to avoid unintentional catalysis of decomposition.

Experimental Protocols

Protocol 1: General Procedure for a High-Temperature Reaction Involving this compound under an Inert Atmosphere

  • Setup: Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen or argon inlet.

  • Charging the Reactor: Add the this compound and any other solid reactants to the flask.

  • Inerting the System: Purge the system with nitrogen or argon for 15-20 minutes to remove air.

  • Solvent Addition: Add the desired high-boiling, inert solvent via a cannula or dropping funnel.

  • Heating: Begin stirring and slowly heat the reaction mixture to the target temperature using a temperature-controlled oil bath or heating mantle.

  • Monitoring: Monitor the reaction progress by suitable analytical techniques (e.g., TLC, HPLC). Observe for any signs of decomposition, such as significant color change or gas evolution.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature under the inert atmosphere before proceeding with the work-up.

Visualizations

To aid in understanding the concepts discussed, the following diagrams illustrate key workflows and relationships.

Decomposition_Pathway A This compound (at high temperature) B Decarboxylation (Loss of CO2) A->B Heat C C-NO2 Bond Cleavage (Formation of NOx) A->C Heat D Ring Fragmentation A->D Heat E Decomposition Products B->E C->E D->E

Caption: Plausible thermal decomposition pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Assemble and dry glassware B Charge with reactants A->B C Purge with inert gas B->C D Add solvent C->D E Heat to target temperature D->E F Monitor reaction E->F G Cool to room temperature F->G H Isolate product G->H

Caption: General experimental workflow for high-temperature reactions.

References

Standard workup procedures for reactions involving 4-nitroisatoic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-nitroisatoic anhydride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the workup of reactions involving this compound.

Q1: After reacting this compound with a primary amine, my crude product is a sticky solid that is difficult to handle. What is the likely cause and how can I resolve this?

Possible Cause: The stickiness of the crude product often indicates the presence of unreacted starting materials, byproducts such as 2-amino-4-nitrobenzoic acid, or residual solvent. The formation of ammonium carboxylate salts between the carboxylic acid byproduct and the amine can also contribute to this issue.

Solution:

  • Thorough Quenching and Washing: Ensure the reaction is properly quenched to hydrolyze any remaining this compound. A common method is to add the reaction mixture to a cold, saturated aqueous solution of sodium bicarbonate.

  • Acid-Base Extraction: To remove the 2-amino-4-nitrobenzoic acid byproduct, perform a series of extractions. After dissolving the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer with a saturated sodium bicarbonate solution. This will convert the acidic byproduct into its water-soluble salt, which will partition into the aqueous layer.

  • Amine Removal: If an excess of the amine reactant was used, it can be removed by washing the organic layer with a dilute acid solution, such as 1M HCl.[1][2] This will protonate the amine, making it water-soluble.

  • Drying and Solvent Removal: Ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before removing the solvent under reduced pressure.

Q2: My final product is contaminated with a significant amount of 2-amino-4-nitrobenzoic acid. How can I improve my workup to remove this impurity?

Possible Cause: Inadequate quenching or insufficient basic washes are the most likely reasons for the presence of 2-amino-4-nitrobenzoic acid in the final product. This byproduct is formed by the hydrolysis of this compound.

Solution:

  • Optimize Quenching: After the reaction is complete, pour the reaction mixture into ice-cold water or a saturated sodium bicarbonate solution with vigorous stirring. This will facilitate the hydrolysis of any unreacted anhydride.

  • Increase Basic Washes: Increase the number and volume of washes with saturated sodium bicarbonate solution. To check if the acidic impurity has been removed, you can test the pH of the aqueous layer after the final wash to ensure it is basic.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for removing 2-amino-4-nitrobenzoic acid.

Q3: I am observing a low yield of my desired product. What are the potential reasons and how can I mitigate this?

Possible Cause: Low yields can result from incomplete reaction, product decomposition during workup, or loss of product during extraction and purification steps.

Solution:

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure it has gone to completion.

  • Temperature Control: During the workup, especially when performing acid-base extractions, it is advisable to keep the solutions cold to minimize the risk of product decomposition, particularly if the product is sensitive to pH changes.

  • Extraction Efficiency: Ensure efficient extraction of the product by using an appropriate organic solvent in which the product is highly soluble and performing multiple extractions with smaller volumes of solvent.

  • Avoid Emulsions: Emulsions can form during the extraction process, leading to product loss. If an emulsion forms, it can sometimes be broken by adding brine or by filtering the mixture through a pad of Celite.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound and what safety precautions should be taken?

This compound is a hazardous substance and should be handled with care. The primary hazards include:

  • Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Irritation: It causes skin and serious eye irritation.[3]

  • Respiratory Irritation: It may cause respiratory irritation.[3]

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust.

  • Handling: Avoid generating dust. Use a spatula for transferring the solid.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Q2: What is the purpose of quenching a reaction involving this compound?

The primary purpose of quenching is to hydrolyze any unreacted this compound to its corresponding carboxylic acid, 2-amino-4-nitrobenzoic acid. This is typically achieved by adding an aqueous solution, often a mild base like sodium bicarbonate, to the reaction mixture. This step is crucial for simplifying the subsequent purification process.

Q3: How can I effectively remove the 2-amino-4-nitrobenzoic acid byproduct from my product?

The most common and effective method is to use an acid-base extraction. 2-amino-4-nitrobenzoic acid is acidic due to the carboxylic acid group. By washing the organic solution containing the product and the byproduct with a basic aqueous solution (e.g., saturated sodium bicarbonate), the acidic byproduct is deprotonated to form a water-soluble salt that partitions into the aqueous layer, thus separating it from the desired product in the organic layer.

Q4: What are some common solvents used for the extraction of products from reactions with this compound?

The choice of extraction solvent depends on the polarity and solubility of the desired product. Commonly used solvents include:

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Chloroform

It is important to choose a solvent that is immiscible with water and in which the product has good solubility while the impurities have poor solubility.

Data Presentation

Table 1: Common Solvents for Extraction and Recrystallization

SolventUseRationale
Ethyl Acetate ExtractionGood for a wide range of moderately polar organic compounds.
Dichloromethane ExtractionEffective for many organic compounds, but is denser than water.
Ethanol/Water RecrystallizationA common solvent pair for recrystallizing polar compounds.
Toluene RecrystallizationSuitable for less polar compounds.

Table 2: Troubleshooting Summary

IssueLikely Cause(s)Recommended Action(s)
Sticky Crude Product Unreacted starting materials, byproducts, residual solvent.Thorough quenching, acid-base extraction, proper drying.
Contamination with 2-amino-4-nitrobenzoic acid Incomplete quenching, insufficient basic washes.Optimize quenching, increase basic washes, recrystallization.
Low Product Yield Incomplete reaction, product decomposition, loss during workup.Monitor reaction, control temperature, optimize extraction.
Emulsion Formation Vigorous shaking during extraction.Add brine, filter through Celite.

Experimental Protocols

Protocol 1: Standard Aqueous Workup for a Neutral Product

  • Quenching: Slowly pour the reaction mixture into a beaker containing an ice-cold saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate solution (2x)

    • Water (1x)

    • Brine (1x)

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Workup for an Acidic Product

  • Quenching: Slowly add the reaction mixture to ice-cold water.

  • Extraction: Extract the product into an organic solvent.

  • Washing: Wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer, filter, and remove the solvent.

  • Purification: The acidic product can be purified by recrystallization or by dissolving in a basic solution, washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure product.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction_Mixture Reaction Mixture (Product, Byproducts, Unreacted SM) Quench Quench (e.g., NaHCO3 aq.) Reaction_Mixture->Quench 1. Extraction Liquid-Liquid Extraction (Organic Solvent/Water) Quench->Extraction 2. Washing Aqueous Washes (Base, Acid, Brine) Extraction->Washing 3. Drying Dry Organic Layer (e.g., Na2SO4) Washing->Drying 4. Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration 5. Crude_Product Crude Product Concentration->Crude_Product 6. Purification_Method Purification (Recrystallization or Chromatography) Crude_Product->Purification_Method 7. Pure_Product Pure Product Purification_Method->Pure_Product 8.

Caption: A typical experimental workflow for the workup and purification of products from reactions involving this compound.

troubleshooting_flowchart Start Impure Product After Initial Workup Check_Impurity Identify Major Impurity (e.g., via TLC, NMR) Start->Check_Impurity Acidic_Impurity Impurity is Acidic (e.g., 2-amino-4-nitrobenzoic acid) Check_Impurity->Acidic_Impurity Acidic Basic_Impurity Impurity is Basic (e.g., excess amine) Check_Impurity->Basic_Impurity Basic Neutral_Impurity Impurity is Neutral Check_Impurity->Neutral_Impurity Neutral Wash_Base Perform Additional Washes with Saturated NaHCO3 Acidic_Impurity->Wash_Base Wash_Acid Perform Washes with Dilute HCl Basic_Impurity->Wash_Acid Chromatography Purify by Column Chromatography or Recrystallization Neutral_Impurity->Chromatography Wash_Base->Chromatography Wash_Acid->Chromatography End Pure Product Chromatography->End

Caption: A troubleshooting flowchart for the purification of products from this compound reactions.

References

Technical Support Center: Purification Strategies for 4-Nitroisatoic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on the effective removal of unreacted 4-nitroisatoic anhydride from product mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to remove unreacted this compound?

The most effective initial step is a chemical quench followed by an extractive work-up. This compound can be hydrolyzed to the more polar 2-amino-5-nitrobenzoic acid. This product is insoluble in water but can be readily converted into a water-soluble salt by washing with an aqueous basic solution, allowing for its removal from the organic layer containing your desired product.[1][2][3]

Q2: My product is sensitive to basic conditions. What is an alternative removal method?

If your product is unstable in the presence of a base, you have two primary alternatives:

  • Recrystallization: This method is effective if there is a significant difference in solubility between your product and the unreacted anhydride in a chosen solvent system.

  • Chromatography: Flash column chromatography can be used to separate the product from the anhydride, although this may be less practical for large-scale reactions.

Q3: I performed a water wash, but it seems ineffective at removing the anhydride. Why?

While water can hydrolyze the anhydride, the reaction can be slow.[4] Furthermore, the hydrolysis product, 2-amino-5-nitrobenzoic acid, is itself insoluble in neutral water.[1][2][3] Therefore, a simple water wash is often insufficient for complete removal. A basic aqueous wash is required to deprotonate the carboxylic acid, rendering it soluble in the aqueous phase.[1]

Q4: How can I monitor the successful removal of this compound?

Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the purification. Spot the crude reaction mixture, the organic layer after each wash, and a standard of pure this compound on a TLC plate. The disappearance of the spot corresponding to the anhydride indicates its successful removal.

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Emulsion during basic wash High concentration of reagents or product acting as a surfactant.Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which often helps break emulsions.
Product precipitates during basic wash The product may have an acidic functional group and is precipitating as a salt.If the product is acidic, this method is not suitable. Consider recrystallization or chromatography.
Anhydride remains after multiple basic washes Insufficient base or inadequate mixing.Ensure the aqueous base solution is concentrated enough (e.g., 1M NaOH) and shake the separatory funnel vigorously for at least 1-2 minutes during each wash to ensure a complete reaction.
Low recovery after recrystallization The chosen solvent is too good at dissolving the product even at low temperatures, or too much solvent was used.Perform small-scale solubility tests to find an optimal solvent or solvent mixture. Use a minimal amount of hot solvent to dissolve the crude product.
Product "oils out" during recrystallization The solution is supersaturated, or the cooling is too rapid.Ensure all solid is completely dissolved at high temperature. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.

Experimental Protocols

Method 1: Chemical Quenching and Extractive Work-Up

This is the recommended primary method for removing unreacted this compound, provided the desired product is stable to mild basic conditions. The anhydride is hydrolyzed to 2-amino-5-nitrobenzoic acid, which is then extracted into an aqueous base as its carboxylate salt.

Protocol:

  • Reaction Quench: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel.

  • Base Wash: Add an equal volume of 1M sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the base wash (steps 3-4) one or two more times to ensure complete removal of the anhydride.

  • Neutral Wash: Wash the organic layer with water, followed by a wash with brine to remove residual base and water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product, now free of the unreacted anhydride.

Method 2: Purification by Recrystallization

This method is suitable if the product is a solid and has different solubility properties compared to this compound. The key is to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures, while the anhydride remains soluble at low temperatures or is insoluble at high temperatures.

Solubility Profile (Qualitative):

Based on the properties of structurally similar nitro-substituted benzoic acids, the following solubility trends can be expected for this compound and its hydrolysis product.[5][6]

Solvent ClassExpected Solubility of this compound & ProductExamples
Polar Protic HighMethanol, Ethanol
Polar Aprotic Moderate to HighEthyl Acetate, Acetone, Acetonitrile
Non-Polar LowToluene, Hexanes, Cyclohexane
Aqueous Base High (for hydrolysis product)1M NaOH, sat. NaHCO₃
Water Low (for hydrolysis product)H₂O

Protocol:

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, ethyl acetate/hexanes mixture, toluene) at room temperature and upon heating. The ideal solvent will fully dissolve the product when hot and result in significant crystal formation upon cooling.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven to remove residual solvent.

Diagrams

G cluster_start Start: Crude Product Mixture cluster_decision Method Selection cluster_method1 Method 1: Chemical Quench cluster_method2 Method 2: Physical Separation start Crude product containing unreacted this compound decision Is the desired product stable to aqueous base? start->decision quench 1. Dilute with Organic Solvent 2. Wash with 1M NaOH (aq) decision->quench  Yes decision2 Is the product a solid with different solubility from anhydride? decision->decision2  No hydrolysis Anhydride -> 2-amino-5-nitrobenzoic acid salt (water-soluble) quench->hydrolysis extract 3. Separate Aqueous Layer 4. Wash Organic Layer with Brine quench->extract hydrolysis->extract dry 5. Dry & Concentrate Organic Layer extract->dry product1 Purified Product dry->product1 recrystallize Recrystallization decision2->recrystallize  Yes chromatography Column Chromatography decision2->chromatography  No product2 Purified Product recrystallize->product2 product3 Purified Product chromatography->product3

Caption: Decision workflow for selecting a purification method.

G start Crude Reaction Mixture in Organic Solvent sep_funnel Transfer to Separatory Funnel start->sep_funnel add_base Add 1M NaOH (aq) sep_funnel->add_base shake Shake & Vent add_base->shake separate Separate Layers shake->separate aqueous_waste Aqueous Layer: (Contains hydrolyzed anhydride salt) separate->aqueous_waste Discard organic_layer Organic Layer: (Contains Product) separate->organic_layer wash_brine Wash with Brine organic_layer->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Filter & Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Experimental workflow for chemical quench and extraction.

References

Challenges and solutions for scaling up 4-nitroisatoic anhydride reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Scaling Up 4-Nitroisatoic Anhydride Reactions

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and solutions associated with scaling up reactions involving this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental scale-up.

Frequently Asked Questions (FAQs)

Q1: Why is my scaled-up reaction of this compound with an amine resulting in a low yield?

A1: Low yields during scale-up can stem from several factors that are less pronounced at the bench scale. The primary issues are often related to inadequate temperature control and inefficient mixing.[1][2][3] Reactions of this compound are often exothermic, and without proper heat dissipation, localized overheating can lead to the decomposition of the starting material or the formation of unwanted side products.[1][4] Inefficient mixing can result in non-homogenous reaction conditions, preventing the reagents from reacting completely.[3]

Q2: I am observing significant byproduct formation that wasn't present on a small scale. What is happening?

A2: The amplification of impurities is a classic scale-up challenge.[3] Minor side reactions on a small scale can become major pathways in larger volumes due to scale-dependent factors.[2] The most common cause is the formation of "hot spots" from poor heat transfer and inadequate mixing, which can accelerate decomposition or alternative reaction pathways.[1][5] For instance, thermal degradation of this compound can compete with the desired amidation reaction at elevated temperatures.

Q3: The reaction is generating a significant amount of gas and pressure. Is this normal and how should I manage it?

A3: Yes, this is a normal and expected observation. The reaction of isatoic anhydrides with amines proceeds with the evolution of carbon dioxide (CO₂) gas.[6] While this may be easily manageable in a small flask, on a larger scale, the rate and volume of gas produced can be substantial, leading to pressure buildup. It is critical to ensure the reaction vessel is not sealed and is equipped with an adequate venting system, such as a condenser open to a bubbler, to safely release the pressure.[5] Using gas inlet/outlet adapters is preferable to needles for better gas flow and venting.[1][5]

Q4: How can I improve temperature control for my exothermic reaction during scale-up?

A4: Effective temperature management is critical for safety and success.[1] Key strategies include:

  • Vessel Size: Use a reaction flask with a volume at least twice the total volume of all reagents and solvents to provide sufficient headspace and surface area for heat exchange.[1][5]

  • Stirring: Switch from a magnetic stir bar to an overhead mechanical stirrer for more effective and consistent mixing in larger volumes, which helps prevent hot spots.[1]

  • Internal Temperature Monitoring: Always monitor the internal reaction temperature with a thermocouple or thermometer, as it can differ significantly from the external bath temperature.[1][5]

  • Controlled Reagent Addition: Add the nucleophile (e.g., amine solution) slowly and in a controlled manner using an addition funnel. The addition rate should be managed to keep the internal temperature within the desired range.[5]

  • Cooling Capacity: Ensure your cooling method (e.g., ice bath, chiller) is sufficient for the scale of the reaction and have it ready before starting the addition.[5]

Q5: What are the primary safety concerns when scaling up this reaction?

A5: The primary safety risks are thermal runaway, uncontrolled pressure buildup, and the hazards associated with handling larger quantities of chemicals.[2][7] A runaway reaction can occur if the heat generated by the exotherm exceeds the system's ability to remove it, leading to a rapid increase in temperature and pressure.[1][2] As a general rule, never scale a reaction by more than three times the previous run without careful evaluation.[1] A thorough risk assessment should be conducted before any scale-up operation.[7]

Troubleshooting Guide

This guide provides specific solutions to common problems encountered during the scale-up of this compound reactions.

Problem Potential Cause Recommended Solution
Low Yield / Incomplete Conversion Inefficient Mixing: Magnetic stir bars are often ineffective in large volumes, leading to poor mass transfer.[1][3]Switch to an overhead mechanical stirrer to ensure the reaction mixture is homogeneous.[1]
Poor Temperature Control: The reaction may be too cold, slowing the rate, or too hot, causing decomposition.[1]Monitor the internal reaction temperature with a probe.[5] Adjust the addition rate and external cooling/heating to maintain the optimal temperature.
Reagent Quality: Impurities or degradation in starting materials can inhibit the reaction.Use reagents from a reliable source and ensure this compound has been stored properly. If in doubt, test new batches on a small scale first.
High Impurity Profile Localized Overheating (Hot Spots): Poor heat dissipation leads to areas of high temperature where side reactions are accelerated.[1][5]Improve stirring with an overhead stirrer.[1] Dilute the reaction mixture or slow the rate of reagent addition.
Air/Moisture Sensitivity: While the primary reaction is robust, trace moisture can hydrolyze the anhydride.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Runaway Reaction / Loss of Control Excessive Exotherm: The reaction of this compound with amines can be highly exothermic.Reduce the concentration of the reactants. Ensure the cooling system is adequate for the scale.[5]
Reagent Addition Rate is Too Fast: Adding the amine too quickly can generate heat faster than it can be dissipated.[5]Use a pressure-equalizing addition funnel for controlled, dropwise addition of the amine solution. Never add reagents if the optimal temperature is not being maintained.[5]
Inadequate Cooling: The cooling bath or chiller cannot handle the heat load from the larger reaction volume.Before starting, verify that the cooling apparatus is sufficient. Have a secondary cooling plan in place for emergencies.

Experimental Protocol: Representative Scaled-Up Amidation

This protocol outlines a general methodology for the reaction of this compound with a primary amine, emphasizing key scale-up considerations.

Objective: To synthesize an N-substituted-2-amino-5-nitrobenzamide.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (1.05 eq)

  • Anhydrous Dimethylformamide (DMF) or other suitable anhydrous solvent

  • Multi-neck round-bottom flask (volume at least 2x total reaction volume)

  • Overhead mechanical stirrer with a Teflon paddle

  • Thermocouple for internal temperature monitoring

  • Condenser with a gas outlet connected to a bubbler

  • Pressure-equalizing addition funnel

Procedure:

  • Equipment Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry. The overhead stirrer should be positioned to provide good agitation of the entire reaction volume.

  • Reagent Preparation:

    • In the main reaction flask, charge the this compound and add anhydrous DMF (to a concentration of ~0.5 M).

    • Begin stirring with the overhead stirrer to form a slurry or solution.

    • In the addition funnel, dissolve the primary amine in a minimal amount of anhydrous DMF.

  • Reaction Execution:

    • Cool the main reaction flask containing the anhydride slurry to 0-5 °C using an ice-water bath.

    • Once the internal temperature is stable, begin the dropwise addition of the amine solution from the addition funnel.

    • Carefully monitor the internal temperature. Maintain it below 10 °C by adjusting the addition rate. Significant gas evolution (CO₂) will be observed.

    • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, slowly quench the mixture by pouring it into ice water.

    • The product may precipitate. If so, collect the solid by filtration, wash with water, and then a non-polar solvent (like hexanes or ether) to remove impurities.

    • If the product does not precipitate, perform an aqueous workup by extracting with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography. Note that crystallization behavior can change significantly upon scale-up.[2]

Visualizations

A Equipment Setup (Multi-neck flask, overhead stirrer, thermocouple, addition funnel) B Reagent Preparation (Anhydrous Solvents) A->B C Controlled Addition & Reaction (Dropwise addition of amine, maintain temp < 10°C) B->C D Reaction Monitoring (Internal Temperature, TLC/LC-MS) C->D E Work-up (Quench, Extract/Filter) D->E F Purification (Recrystallization/Chromatography) E->F G Characterization (Final Product) F->G

Caption: A general experimental workflow for scaled-up this compound reactions.

start Reaction Issue Encountered q1 What is the primary issue? start->q1 low_yield Low Yield or Incomplete Conversion q1->low_yield Low Yield high_impurity High Impurity Profile q1->high_impurity Impurities runaway Runaway Reaction or Poor Control q1->runaway Control Loss sol_yield Check Stirring Efficiency (Switch to Overhead Stirrer) Verify Internal Temperature low_yield->sol_yield sol_impurity Slow Reagent Addition Improve Cooling & Stirring Use Anhydrous Conditions high_impurity->sol_impurity sol_runaway Reduce Concentration Slow Addition Rate Drastically Ensure Adequate Cooling Capacity runaway->sol_runaway

Caption: A troubleshooting decision tree for common scale-up issues.

cluster_main Main Reaction cluster_side Side Reaction Anhydride This compound Product N-Substituted-2-amino- 5-nitrobenzamide Anhydride->Product Heat Excess Heat (Poor Control) Anhydride->Heat Amine Amine (R-NH₂) Amine->Product CO2 CO₂ (Gas Evolution) Product->CO2 + Decomposition Decomposition Products Heat->Decomposition

Caption: Main reaction pathway and potential thermal decomposition side reaction.

References

Technical Support Center: Managing Anthranilic Acid Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the formation of anthranilic acid byproducts during their experiments.

Frequently Asked Questions (FAQs)

Q1: My final anthranilic acid product is discolored (yellow, tan, or brown). What are the likely causes and how can I obtain a pure, white solid?

A1: Discoloration in the final product is a common issue and typically indicates the presence of impurities. Commercial samples of anthranilic acid may appear yellow, and impurities formed during synthesis or recrystallization can be red-brown.[1][2] The likely causes include:

  • Oxidation: Anthranilic acid can be sensitive to prolonged exposure to air and light, leading to the formation of colored oxidation byproducts.[3]

  • Self-condensation or side reactions: At elevated temperatures, such as during recrystallization in boiling water, anthranilic acid can undergo self-condensation or other side reactions, resulting in colored impurities.[2]

  • Residual starting materials or reagents: Incomplete reactions or inadequate purification can leave residual reactants or colored intermediates in the final product.

  • Incorrect pH during precipitation: Anthranilic acid's solubility is pH-dependent.[4] Improper pH control during precipitation can lead to the co-precipitation of impurities.

Troubleshooting Steps:

  • Recrystallization with Decolorizing Agents: The most effective method to purify discolored anthranilic acid is recrystallization of its ammonium salt.[5] This involves dissolving the crude acid in hot water with ammonia, treating it with a decolorizing agent like sodium hydrosulfite and activated charcoal, followed by filtration and re-precipitation of the acid.[5]

  • Optimize pH for Precipitation: Carefully adjust the pH to approximately 3.5-4 during precipitation.[4][6] Using a weaker acid like acetic acid for the final pH adjustment can sometimes yield a cleaner product.[6]

  • Control Reaction Temperature: During synthesis, especially when using hypochlorite or hypobromite, maintain strict temperature control (e.g., keeping the temperature below 11°C during additions) to minimize the formation of colored byproducts.[2][6]

  • Inert Atmosphere: If oxidation is suspected, perform reactions and purifications under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing unexpected peaks in my HPLC analysis of a reaction involving anthranilic acid. What are some common byproducts I should consider?

A2: Besides residual starting materials and the desired product, several byproducts can form in reactions involving anthranilic acid. Common byproducts that can be detected by HPLC include:

  • Methyl anthranilate: An ester of anthranilic acid.[7]

  • Anthranoylanthranilic acid: Formed from the self-condensation of two anthranilic acid molecules.[7]

  • Positional isomers: Such as 3- and 4-aminobenzoic acids, if the synthesis method is not regioselective.[7]

  • Decarboxylation products: High temperatures can lead to the loss of the carboxylic acid group.[8]

  • Products from reactions with solvents or reagents: For example, if methanol is used as a solvent, methyl anthranilate may form under certain conditions.

To identify these byproducts, it is recommended to use analytical standards for comparison or to employ techniques such as LC-MS for mass identification. A suitable HPLC method for analyzing anthranilic acid and its impurities often uses a C18 column with a mobile phase consisting of a methanol/phosphate buffer gradient.[7]

Q3: My reaction yield of the desired product is consistently low when using anthranilic acid as a starting material. What are potential reasons for this?

A3: Low yields in reactions involving anthranilic acid can be attributed to several factors:

  • Purity of Anthranilic Acid: The presence of impurities in the starting material can interfere with the desired reaction. Ensure the purity of your anthranilic acid using the purification methods described in Q1.

  • Competing Reactions: Anthranilic acid has two reactive functional groups: an amino group and a carboxylic acid group.[1] This can lead to competing side reactions, such as self-condensation or reaction at the undesired functional group.

  • Suboptimal Reaction Conditions: Factors such as temperature, pH, solvent, and catalyst can significantly impact the reaction outcome. For instance, in the Niementowski synthesis of quinazolones, high temperatures can cause decarboxylation of anthranilic acid, reducing the yield.[8]

  • Product Solubility: The desired product might have some solubility in the reaction mixture or wash solutions, leading to losses during workup and purification.

Troubleshooting Strategies:

  • Protecting Groups: To prevent unwanted side reactions, consider using a protecting group for either the amine or the carboxylic acid functionality, depending on the desired reaction pathway.

  • Optimization of Reaction Conditions: Systematically vary reaction parameters such as temperature, reaction time, and reagent stoichiometry to find the optimal conditions for your specific transformation.

  • Workup and Purification: Minimize product loss by carefully selecting extraction solvents and optimizing crystallization conditions.

Troubleshooting Guides

Issue: Formation of Colored Impurities During Synthesis

This guide provides a systematic approach to troubleshooting the formation of colored byproducts during the synthesis of anthranilic acid, particularly via the Hofmann rearrangement of phthalimide.

Symptom Potential Cause Recommended Action
Red-brown color forms during the reaction.[2][6]Reaction temperature is too high, leading to side reactions.Maintain a low temperature (e.g., below 11°C) during the addition of hypochlorite or hypobromite.[2] Use an ice bath to control exothermic reactions.[9]
Final product is tan or yellow after precipitation.[1]Incomplete removal of colored impurities or oxidation.Purify the product by recrystallizing the ammonium salt with the aid of sodium hydrosulfite and activated charcoal.[5]
Product darkens upon drying.[5]Oxidation due to prolonged exposure to air and/or high temperatures.Dry the product under vacuum at a moderate temperature (e.g., 90-110°C).[5] Avoid excessively high drying temperatures, which can cause decomposition.[5]
Issue: Low Yield and Purity in Condensation Reactions

This table addresses common problems in reactions where anthranilic acid is a nucleophile, such as in the synthesis of quinazolones or other heterocycles.[10][11]

Symptom Potential Cause Recommended Action
Low conversion of starting material.Insufficient reaction temperature or time.Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC.
Formation of multiple products.Competing reactions at the amino and carboxylic acid groups.Consider using a protecting group for the less reactive functional group for the desired transformation.
Decarboxylation of anthranilic acid.[8]Excessive reaction temperature.If possible, use milder reaction conditions or a more reactive derivative of the co-reactant to lower the required temperature.
Product is difficult to purify from unreacted anthranilic acid.Similar solubility profiles of the product and starting material.Optimize the pH during workup to selectively precipitate either the product or the starting material. Anthranilic acid is amphoteric and its solubility is highly pH-dependent.[1]

Experimental Protocols

Protocol 1: Purification of Crude Anthranilic Acid via its Ammonium Salt

This protocol is adapted from established methods for purifying 5-iodoanthranilic acid and is effective for removing colored impurities.[5]

  • Dissolution: In a beaker, add hot water (approximately 2 mL per gram of crude anthranilic acid).

  • Ammonium Salt Formation: While stirring, add concentrated ammonia solution until the anthranilic acid completely dissolves at 60°C and a slight excess of ammonia is present.

  • Decolorization: Add sodium hydrosulfite in small portions (approximately 0.01 g per gram of anthranilic acid) until no further bleaching is observed. Add activated charcoal (approximately 0.05 g per gram of anthranilic acid).

  • Hot Filtration: Stir the mixture for 3-5 minutes and then filter it hot through a preheated Büchner funnel to remove the charcoal and other solid impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further to 5°C in an ice bath to crystallize the ammonium salt.

  • Isolation of Ammonium Salt: Collect the crystalline ammonium salt by suction filtration and wash with a small amount of ice-cold water.

  • Precipitation of Pure Anthranilic Acid: Dissolve the ammonium salt in a minimal amount of hot water. While stirring, add hydrochloric acid dropwise until the solution is just faintly acidic to Congo red (pH ~3-5).

  • Final Isolation: Cool the mixture to 20°C, collect the precipitated pure anthranilic acid by suction filtration, wash thoroughly with cold water, and dry at 90-110°C.[5]

Protocol 2: HPLC Analysis of Anthranilic Acid and Impurities

This method is based on a published procedure for the analysis of anthranilic acid and its common impurities.[7]

  • Column: Microbondapak C18 or equivalent reverse-phase column.

  • Mobile Phase A: Methanol

  • Mobile Phase B: pH 3 phosphate buffer

  • Gradient Elution for Impurity Analysis:

    • A gradient program should be developed to effectively separate impurities like methyl anthranilate and anthranoylanthranilic acid. The specific gradient will depend on the column and system but will typically involve increasing the proportion of methanol over time.

  • Isocratic Elution for Assay:

    • A mobile phase of 35:65 (v/v) methanol/pH 3 phosphate buffer can be used for the quantitative assay of anthranilic acid.[7]

  • Internal Standard: Benzoic acid can be used as an internal standard for quantitative analysis.[7]

  • Detection: UV detection at a wavelength appropriate for anthranilic acid (e.g., ~310-330 nm).

  • Limit of Detection: This method can achieve a limit of detection for impurities of approximately 0.01%.[7]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Crude Anthranilic Acid dissolution Dissolve in hot water + Ammonia start->dissolution decolorization Add Sodium Hydrosulfite & Activated Charcoal dissolution->decolorization hot_filtration Hot Filtration decolorization->hot_filtration crystallization Cool to 5°C to crystallize Ammonium Salt hot_filtration->crystallization Filtrate filtration1 Suction Filtration crystallization->filtration1 precipitation Redissolve & add HCl to pH ~3-5 filtration1->precipitation filtration2 Suction Filtration precipitation->filtration2 drying Dry at 90-110°C filtration2->drying end Pure Anthranilic Acid drying->end

Caption: Workflow for the purification of crude anthranilic acid.

troubleshooting_logic start Discolored Anthranilic Acid? cause1 Oxidation start->cause1 Yes cause2 Side Reactions (e.g., Self-Condensation) start->cause2 Yes cause3 Incorrect pH start->cause3 Yes solution1 Use Inert Atmosphere cause1->solution1 solution4 Recrystallize with Decolorizing Agents cause1->solution4 solution2 Control Temperature cause2->solution2 cause2->solution4 solution3 Optimize pH (e.g., ~3.5-4) cause3->solution3 cause3->solution4

Caption: Troubleshooting logic for discolored anthranilic acid.

References

Validation & Comparative

Unveiling the Reactivity Landscape: A Comparative Analysis of 4-Nitroisatoic Anhydride and Isatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of chemical synthons is paramount. This guide provides a comprehensive comparison of the reactivity of 4-nitroisatoic anhydride and its parent compound, isatoic anhydride, supported by established chemical principles and available experimental insights.

The introduction of a nitro group at the 4-position of the isatoic anhydride scaffold significantly influences its chemical behavior, primarily by altering the electron density within the aromatic ring and at the reactive carbonyl centers. This electronic perturbation leads to a marked difference in the reactivity of this compound compared to the unsubstituted isatoic anhydride, particularly in nucleophilic acyl substitution reactions.

Enhanced Electrophilicity of this compound

The nitro group (-NO₂) is a potent electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-M) effects. This withdrawal of electron density deactivates the benzene ring towards electrophilic substitution but, more importantly, it significantly enhances the electrophilicity of the carbonyl carbons (C2 and C4) within the anhydride ring. This heightened electrophilicity renders this compound more susceptible to attack by nucleophiles compared to isatoic anhydride.

Theoretical studies align with this principle, indicating that the presence of an electron-withdrawing group like a nitro substituent increases the reactivity of the carbonyl centers toward nucleophilic attack. This intrinsic electronic difference is the primary driver for the observed disparity in reactivity between the two compounds.

Comparative Data Summary

While direct, side-by-side kinetic studies comparing the reactivity of this compound and isatoic anhydride are not extensively documented in publicly available literature, the general principles of physical organic chemistry and observations from related reactions strongly support the enhanced reactivity of the nitro-substituted compound. The following table summarizes the key properties and expected reactivity trends.

PropertyIsatoic AnhydrideThis compound
Molecular Formula C₈H₅NO₃C₈H₄N₂O₅
Molecular Weight 163.13 g/mol 208.13 g/mol
CAS Number 118-48-963480-10-4
IUPAC Name 1H-3,1-benzoxazine-2,4-dione7-nitro-1H-3,1-benzoxazine-2,4-dione
Reactivity towards Nucleophiles Moderately reactiveHighly reactive (expected)

Experimental Protocols and Reaction Mechanisms

The reactions of isatoic anhydrides with nucleophiles, such as amines and water (hydrolysis), are fundamental transformations that highlight their reactivity. The general mechanism proceeds via a nucleophilic acyl substitution pathway.

General Reaction Mechanism with Nucleophiles

The reaction is initiated by the attack of a nucleophile on one of the carbonyl carbons of the anhydride ring, leading to the formation of a tetrahedral intermediate. This is followed by the ring-opening of the anhydride to yield the corresponding anthranilic acid derivative.

Nucleophilic Acyl Substitution cluster_0 Reaction Pathway Anhydride Isatoic Anhydride Derivative Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Product Ring-Opened Product Intermediate->Product Ring Opening

Caption: General mechanism of nucleophilic acyl substitution on isatoic anhydrides.

Key Experimental Procedures

Experiment 1: Hydrolysis of Isatoic Anhydride to Anthranilic Acid

Objective: To hydrolyze isatoic anhydride to form anthranilic acid.

Materials:

  • Isatoic anhydride

  • 10-15% Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (for neutralization, if desired)

  • Heating mantle

  • Reflux condenser

  • Round-bottom flask

  • Standard glassware for filtration and workup

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a suspension of isatoic anhydride in 10-15% hydrochloric acid is prepared.

  • The mixture is heated to reflux with stirring. The reaction progress can be monitored by the evolution of carbon dioxide gas.

  • Reflux is continued for approximately 30-40 minutes, or until the reaction is complete (cessation of gas evolution and dissolution of the solid).[1]

  • The reaction mixture is then cooled to room temperature.

  • If the free acid is desired, the solution can be neutralized with a base such as sodium hydroxide to precipitate the anthranilic acid.

  • The product is collected by filtration, washed with cold water, and dried.

Experiment 2: Reaction of Isatoic Anhydride with Aniline

Objective: To synthesize 2-aminobenzanilide from isatoic anhydride and aniline.

Materials:

  • Isatoic anhydride

  • Aniline

  • Ethanol (or other suitable solvent)

  • Heating mantle

  • Reflux condenser

  • Round-bottom flask

  • Standard glassware for filtration and workup

Procedure:

  • A mixture of isatoic anhydride and a molar equivalent of aniline is suspended in ethanol in a round-bottom flask.

  • The mixture is heated under reflux with stirring.

  • The reaction is typically complete within a few hours. The progress can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The product is washed with cold ethanol and dried.

Inferred Reactivity of this compound

Based on the strong electron-withdrawing nature of the nitro group, it is anticipated that this compound will undergo hydrolysis and amination reactions under significantly milder conditions and at a faster rate than isatoic anhydride. For instance, the hydrolysis of this compound to 2-amino-5-nitrobenzoic acid may proceed efficiently at room temperature or with gentle warming, and the reaction with amines would likely be more rapid and exothermic.

Logical Workflow for Comparative Reactivity Assessment

To definitively quantify the reactivity difference, a systematic experimental approach would be required. The following workflow outlines the key steps for such a comparative study.

Comparative_Reactivity_Workflow cluster_workflow Experimental Workflow start Select Nucleophile (e.g., Aniline, Water) setup Set up parallel reactions under identical conditions (Temperature, Solvent, Concentration) start->setup reactants Reactants: 1. Isatoic Anhydride + Nucleophile 2. This compound + Nucleophile setup->reactants monitor Monitor reaction progress over time (TLC, LC-MS, GC-MS) reactants->monitor data Collect quantitative data (Reaction rates, Yields) monitor->data analysis Analyze and compare the results data->analysis conclusion Draw conclusions on relative reactivity analysis->conclusion

Caption: A logical workflow for the experimental comparison of anhydride reactivity.

Conclusion

The presence of a 4-nitro group fundamentally alters the electronic properties of the isatoic anhydride ring system, leading to a significant enhancement in its reactivity towards nucleophiles. While comprehensive quantitative data from direct comparative studies is limited, the principles of organic chemistry strongly predict that this compound is a more reactive electrophile than its parent compound. This heightened reactivity makes it a valuable synthon for the efficient synthesis of various substituted anthranilic acid derivatives, which are important intermediates in the pharmaceutical and chemical industries. Further quantitative kinetic studies are warranted to precisely delineate the magnitude of this reactivity difference.

References

A Comparative Guide to N-methylisatoic Anhydride and 4-nitroisatoic Anhydride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry and drug development, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. Among the versatile reagents available, isatoic anhydride derivatives serve as valuable precursors for a wide array of heterocyclic compounds. This guide provides a detailed comparison of two key analogues: N-methylisatoic anhydride and 4-nitroisatoic anhydride, focusing on their performance in synthetic applications, supported by experimental data and protocols.

Introduction to N-methylisatoic Anhydride and this compound

N-methylisatoic anhydride and this compound are both derivatives of isatoic anhydride, featuring a benzoxazine-2,4-dione core. Their reactivity is primarily dictated by the electrophilic nature of the anhydride carbonyl groups, making them susceptible to nucleophilic attack. However, the substituents on the aromatic ring and the nitrogen atom significantly influence their chemical properties and synthetic utility.

N-methylisatoic anhydride possesses a methyl group on the nitrogen atom. This electron-donating group (by induction) can subtly modulate the reactivity of the anhydride system. It is a well-established reagent in pharmaceutical and agrochemical synthesis and has gained prominence as a probe for RNA structure analysis in a technique known as SHAPE (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension) chemistry.[1][2]

This compound , on the other hand, features a strong electron-withdrawing nitro group on the aromatic ring. This substitution pattern is expected to increase the electrophilicity of the carbonyl carbons, thereby enhancing its reactivity towards nucleophiles. Its primary documented application is as a precursor in the synthesis of more complex reagents, notably 1-methyl-7-nitroisatoic anhydride (1M7), a faster-acting SHAPE probe.[1][3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of both anhydrides is presented in the table below, providing a quick reference for laboratory use.

PropertyN-methylisatoic anhydrideThis compound
CAS Number 10328-92-463480-10-4
Molecular Formula C₉H₇NO₃C₈H₄N₂O₅
Molecular Weight 177.16 g/mol 208.13 g/mol
Appearance White to off-white solidLight orange/yellow solid
Melting Point 177 °CNot specified

Performance in Synthesis: A Comparative Overview

The primary synthetic application for both N-methylisatoic anhydride and this compound and its derivatives is in reactions with nucleophiles, particularly amines, to generate a variety of heterocyclic structures, most notably quinazolinones, or for bioconjugation.

Reactivity in Acylation Reactions

The reactivity of these anhydrides is a key differentiator. The electron-withdrawing nitro group in this compound renders the carbonyl carbons more electrophilic compared to the electron-donating methyl group in N-methylisatoic anhydride. This suggests that this compound will generally exhibit higher reactivity towards nucleophiles.

This difference in reactivity is most evident in their application as SHAPE reagents for RNA structure probing. N-methylisatoic anhydride (NMIA) is considered a relatively slow-acting probe, while 1-methyl-7-nitroisatoic anhydride (1M7), derived from this compound, is significantly more reactive.

ReagentHalf-life in aqueous solution (t₁/₂)Classification
N-methylisatoic anhydride (NMIA)4 minutesSlow-acting
1-methyl-7-nitroisatoic anhydride (1M7)14 secondsMedium-fast acting

This data strongly supports the enhanced reactivity conferred by the nitro group.

Synthesis of Quinazolinones

Both anhydrides can be employed in the synthesis of quinazolinones through condensation reactions with amines and a source of a third carbon atom (e.g., an aldehyde or orthoformate). While no direct comparative studies have been published, the general reaction mechanism is illustrated below. The higher reactivity of this compound would likely lead to faster reaction times and potentially allow for milder reaction conditions compared to N-methylisatoic anhydride. However, the specific yields would be substrate-dependent.

Quinazolinone_Synthesis cluster_reactants Reactants cluster_products Products Isatoic_Anhydride Isatoic Anhydride (N-methyl or 4-nitro) Isatoic_Anhydride->Reaction Amine Primary Amine (R'-NH2) Amine->Reaction C1_Source One-Carbon Source (e.g., Aldehyde) C1_Source->Reaction Quinazolinone Substituted Quinazolinone CO2 Carbon Dioxide H2O Water Reaction->Quinazolinone Reaction->CO2 Reaction->H2O

Caption: General reaction scheme for the synthesis of quinazolinones.

Experimental Protocols

Detailed experimental protocols for key applications are provided below.

Protocol 1: Synthesis of 1-methyl-7-nitroisatoic anhydride (1M7) from this compound

This protocol is adapted from Turner et al. (2013) and provides a safer, one-pot method for the synthesis of the SHAPE reagent 1M7.[1]

Materials:

  • This compound (4NIA)

  • N,N'-diisopropylethylamine (DIEA)

  • Methyl iodide (CH₃I)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a fume hood, dissolve 0.5 g of this compound in 5 mL of anhydrous DMF in a clean, dry flask.

  • Add 3 molar equivalents of DIEA to the solution and stir for 10 minutes at room temperature.

  • Add 5 molar equivalents of methyl iodide to the reaction mixture.

  • Stir the reaction at room temperature for 2 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be precipitated by the addition of water and collected by filtration. The crude product can be purified by recrystallization.

Expected Yield: Approximately 97% molar yield.[1]

Protocol 2: General Procedure for the Acylation of an Amine to form a Quinazolinone derivative

This is a generalized protocol based on common methods for quinazolinone synthesis from isatoic anhydrides.[6][7][8][9] Specific conditions may require optimization depending on the substrates used.

Materials:

  • N-methylisatoic anhydride or this compound

  • Primary amine (e.g., aniline)

  • Triethyl orthoformate

  • Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)

  • Solvent (e.g., ethanol, acetic acid, or a high-boiling solvent like DMF or DMSO)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the isatoic anhydride derivative (1 equivalent), the primary amine (1 equivalent), and triethyl orthoformate (1.1 equivalents) in the chosen solvent.

  • Add a catalytic amount of the acid catalyst.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling or can be isolated by removing the solvent under reduced pressure followed by purification by column chromatography or recrystallization.

Expected Outcome: The formation of the corresponding 2,3-disubstituted quinazolin-4(3H)-one. Due to its higher reactivity, reactions with this compound are expected to proceed faster.

Protocol 3: RNA Structure Probing using N-methylisatoic anhydride (NMIA) - SHAPE Chemistry

This protocol provides a general workflow for using NMIA to probe RNA structure.[1][2]

SHAPE_Protocol RNA_Folding 1. Fold RNA in appropriate buffer NMIA_Addition 2. Add NMIA solution (in DMSO) RNA_Folding->NMIA_Addition Incubation 3. Incubate at 37°C NMIA_Addition->Incubation Quenching 4. Quench reaction (e.g., with DTT) Incubation->Quenching RNA_Purification 5. Purify acylated RNA Quenching->RNA_Purification Primer_Extension 6. Perform primer extension with reverse transcriptase RNA_Purification->Primer_Extension Analysis 7. Analyze cDNA products by capillary electrophoresis Primer_Extension->Analysis

Caption: Workflow for RNA SHAPE analysis using NMIA.

Logical Relationship: Reactivity and Synthetic Utility

The electronic properties of the substituents on the isatoic anhydride core directly influence their reactivity and, consequently, their applications in synthesis.

Reactivity_Utility cluster_NMe N-methylisatoic anhydride cluster_Nitro This compound NMe_Substituent Electron-donating -CH3 group NMe_Reactivity Lower Electrophilicity of Carbonyls NMe_Substituent->NMe_Reactivity NMe_Application Slower Acylation Reactions (e.g., standard SHAPE) NMe_Reactivity->NMe_Application Nitro_Substituent Electron-withdrawing -NO2 group Nitro_Reactivity Higher Electrophilicity of Carbonyls Nitro_Substituent->Nitro_Reactivity Nitro_Application Faster Acylation Reactions (Precursor for fast SHAPE reagents) Nitro_Reactivity->Nitro_Application

Caption: Influence of substituents on reactivity and applications.

Conclusion

N-methylisatoic anhydride and this compound are valuable reagents in synthetic chemistry, each with distinct advantages depending on the desired application. N-methylisatoic anhydride is a well-established and moderately reactive building block suitable for a range of syntheses and as a standard reagent in SHAPE chemistry. In contrast, this compound exhibits enhanced reactivity due to the electron-withdrawing nitro group, making it an excellent choice for applications requiring faster reaction kinetics or for the synthesis of highly reactive probes like 1M7. The choice between these two reagents will ultimately depend on the specific requirements of the synthetic target and the desired reaction profile. For researchers in drug development and chemical biology, understanding these differences is crucial for the efficient design and execution of synthetic strategies.

References

A Comparative Guide to Alternative Reagents for 4-Nitroisatoic Anhydride in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Starting Materials for the Synthesis of Quinazolinone Scaffolds, Supported by Experimental Data.

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Historically, isatoic anhydrides, such as 4-nitroisatoic anhydride, have been workhorse reagents for constructing this heterocyclic system. However, the pursuit of milder reaction conditions, improved yields, and greater molecular diversity has led to the exploration of several alternative starting materials. This guide provides a comprehensive comparison of the performance of three key alternatives—2-aminobenzoic acid, 2-aminobenzamide, and 2-aminobenzonitrile—against the traditional isatoic anhydride route for the synthesis of quinazolinone derivatives.

Performance Comparison of Key Reagents

To provide a clear and objective comparison, we have focused on synthetic routes to the common scaffold, 2-phenylquinazolin-4(3H)-one, or its nitro-substituted analogue. The following table summarizes quantitative data from published experimental work, highlighting the differences in reaction conditions, yields, and methodologies.

Starting MaterialCo-reactantCatalyst/ConditionsProductYield (%)Reference
This compoundBenzylamineN,N-Dimethylacetamide (DMAc), 140 °C, 2 h2-Phenyl-7-nitro-2,3-dihydroquinazolin-4(1H)-one94%[1]
2-AminobenzamideBenzaldehydeFluorescein (10 mol%), TBHP, Blue LED, CH₃OH, rt, 3 h2-Phenylquinazolin-4(3H)-one89%[2]
2-AminobenzamideBenzyl Alcoholt-BuONa, O₂, Solvent-free, 120 °C, 24 h2-Phenylquinazolin-4(3H)-oneup to 84%[3]
2-Aminobenzoic AcidBenzoyl Chloride, then TryptophanPyridine, then Glacial Acetic Acid, Reflux3-(1H-indol-3-yl)-2-(4-oxo-2-phenylquinazolin-3(4H)-yl)propanoic acid68% (step 1), 70% (step 2)[4]
2-AminobenzonitrileBenzaldehydeK₃PO₄, Water, 100 °C, 12 h (then TBHP for oxidation)2-Phenyl-2,3-dihydroquinazolin-4(1H)-one85% (dihydro), Not specified (oxidized)[5]

Key Observations:

  • This compound serves as an effective precursor for introducing a nitro group onto the quinazolinone core, which can be a useful handle for further functionalization. The reaction with benzylamine proceeds in high yield to form the dihydroquinazolinone.

  • 2-Aminobenzamide emerges as a highly versatile and efficient alternative. It can be condensed with aldehydes under mild, visible-light photocatalysis to afford the final aromatic quinazolinone in excellent yield (89%).[2] Alternatively, a green, solvent-free method using benzyl alcohol also provides high yields.[3]

  • 2-Aminobenzoic Acid is a classical starting material, often used in the Niementowski synthesis.[6][7][8] While versatile, modern protocols often involve multiple steps or the in-situ formation of an activated intermediate, such as a benzoxazinone, which can then be reacted with an amine source.[4]

  • 2-Aminobenzonitrile offers a distinct pathway. Its reaction with aldehydes in water provides the dihydroquinazolinone intermediate in high yield, which then requires a subsequent oxidation step to furnish the aromatic quinazolinone.[5]

Experimental Protocols

Detailed methodologies for the key syntheses are provided below to allow for replication and adaptation in the laboratory.

Protocol 1: Synthesis from this compound

Synthesis of 2-Phenyl-7-nitro-2,3-dihydroquinazolin-4(1H)-one [1]

  • A mixture of this compound (1.0 mmol) and benzylamine (1.2 mmol) in N,N-Dimethylacetamide (DMAc) (3.0 mL) is prepared in a sealed tube.

  • The reaction mixture is heated to 140 °C and stirred for 2 hours.

  • After completion, the reaction is cooled to room temperature.

  • Water is added to the mixture, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and then purified by recrystallization from ethanol to yield the final product.

Protocol 2: Synthesis from 2-Aminobenzamide

Visible Light-Induced Synthesis of 2-Phenylquinazolin-4(3H)-one [2]

  • To a reaction vessel, add 2-aminobenzamide (1.0 mmol), benzaldehyde (1.5 mmol), fluorescein (10 mol%), and methanol (20 mL).

  • Add tert-Butyl hydroperoxide (TBHP, 2.0 mmol) to the mixture.

  • Irradiate the reaction mixture with a blue LED at room temperature for 3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Protocol 3: Synthesis from 2-Aminobenzoic Acid (via Benzoxazinone)

Synthesis of 2-phenyl-4H-benzo[d][6][8]oxazin-4-one [4]

  • Dissolve anthranilic acid (3.33 x 10⁻⁴ M) in pyridine (30 mL) and cool to approximately 15 °C with continuous stirring.

  • Gradually add benzoyl chloride (0.01 mol) to the solution over 30 minutes.

  • Allow the reaction mixture to stir at room temperature for 3 hours.

  • Add 15 mL of 10% sodium bicarbonate (NaHCO₃) solution to precipitate the product.

  • Filter the pale-yellow solid, wash with distilled water, dry, and recrystallize from ethanol.

(Note: This intermediate can then be reacted with an amine or ammonia source to form the corresponding quinazolinone).

Protocol 4: Synthesis from 2-Aminobenzonitrile

Synthesis of 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one [5]

  • To a mixture of 2-aminobenzonitrile (0.5 mmol) and benzaldehyde (0.6 mmol) in water (2 mL), add potassium phosphate (K₃PO₄, 1.0 mmol).

  • Heat the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the dihydroquinazolinone.

  • (Optional Oxidation Step) To convert the dihydro-product to 2-phenylquinazolin-4(3H)-one, the purified intermediate can be oxidized using an oxidant like tert-butyl hydroperoxide (TBHP).

Reaction Pathways and Mechanisms

The choice of starting material dictates the specific reaction pathway to the quinazolinone core. The diagrams below, generated using DOT language, illustrate the key mechanistic steps for each class of reagent.

Synthesis_Workflow cluster_0 Overall Synthetic Goal cluster_1 Alternative Starting Materials Goal Quinazolinone Core A 4-Nitroisatoic Anhydride A->Goal Ring Opening & Cyclization B 2-Aminobenzamide B->Goal Condensation & Cyclization C 2-Aminobenzoic Acid C->Goal Acylation & Cyclization D 2-Aminobenzonitrile D->Goal Cyclization & Oxidation

Fig. 1: High-level overview of synthetic routes to the quinazolinone core.

Mechanism_Aminobenzamide Start 2-Aminobenzamide + Aldehyde Intermediate1 Schiff Base Intermediate Start->Intermediate1 Condensation (-H₂O) Intermediate2 Dihydroquinazolinone Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Quinazolin-4(3H)-one Intermediate2->Product Oxidation (-H₂)

Fig. 2: Mechanism for quinazolinone synthesis from 2-aminobenzamide.

Mechanism_Anthranilic_Acid Start 2-Aminobenzoic Acid + Amide/Acyl Source Intermediate1 N-Acylanthranilic Acid Intermediate Start->Intermediate1 Acylation Product Quinazolin-4(3H)-one Intermediate1->Product Cyclization & Dehydration (-H₂O)

Fig. 3: Classical Niementowski synthesis mechanism from 2-aminobenzoic acid.

Conclusion and Recommendations

While this compound remains a viable reagent, particularly for accessing nitro-substituted quinazolinones, its alternatives offer significant advantages in terms of reaction mildness, efficiency, and operational simplicity.

  • 2-Aminobenzamide stands out as a superior alternative for general quinazolinone synthesis, demonstrating high yields under both photocatalytic and green, solvent-free conditions. Its direct conversion to the aromatic quinazolinone in one pot is a significant advantage.

  • 2-Aminobenzonitrile provides an excellent route to dihydroquinazolinones, which can be valuable scaffolds in their own right or can be readily oxidized to the aromatic analogues. The use of water as a solvent is a notable green chemistry feature.

  • 2-Aminobenzoic Acid is a classic and cost-effective starting material, but modern, high-yielding protocols often require conversion to an activated intermediate before cyclization, potentially adding steps to the overall synthesis.

The choice of reagent should be guided by the specific synthetic target, desired substitution patterns, and available laboratory equipment. For rapid and high-yield access to a diverse library of quinazolin-4(3H)-ones, 2-aminobenzamide represents a highly recommended starting point. For syntheses requiring the specific introduction of a nitro group or when exploring dihydroquinazolinone chemistry, this compound and 2-aminobenzonitrile, respectively, are excellent choices.

References

A Researcher's Guide to the Structural Validation of 4-Nitroisatoic Anhydride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a cornerstone of chemical synthesis. This guide provides a comparative overview of spectroscopic techniques for the validation of products derived from 4-nitroisatoic anhydride, a versatile scaffold in medicinal chemistry. Detailed experimental protocols and data interpretation are presented to facilitate the efficient and accurate characterization of these compounds.

This compound is a key starting material for the synthesis of a variety of heterocyclic compounds, including quinazolinones and benzoxazinones, which are of significant interest due to their diverse pharmacological activities. The regiochemistry and substitution patterns of these products, however, necessitate rigorous structural elucidation. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this purpose.

Comparative Spectroscopic Analysis

The choice of spectroscopic method is critical for obtaining unambiguous structural information. Below is a comparison of the utility of each technique in the context of validating products from this compound.

Spectroscopic TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Provides information on the chemical environment, number, and connectivity of protons.Excellent for determining substitution patterns on the aromatic ring and identifying the presence of specific functional groups (e.g., -NH₂, alkyl chains).Signal overlap can occur in complex molecules. Exchangeable protons (-NH, -OH) may be broad or not observed.
¹³C NMR Reveals the number and types of carbon atoms in a molecule.Complementary to ¹H NMR, confirms the carbon skeleton and the presence of carbonyl groups.Less sensitive than ¹H NMR, requiring more concentrated samples or longer acquisition times.
IR Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.Quick and effective for confirming the presence of key functional groups like carbonyls (C=O), amines (N-H), and nitro groups (NO₂).Provides limited information about the overall molecular structure and connectivity.
Mass Spectrometry Determines the molecular weight of the compound and provides information about its fragmentation pattern.Confirms the molecular formula and can offer clues about the structure through fragmentation analysis.Isomers may not be distinguishable by mass alone.

Expected Spectroscopic Data for Key Structures

The following tables summarize the expected spectroscopic data for common product classes derived from this compound. These values are based on published data for structurally similar compounds and serve as a reference for experimental work.[1][2][3]

Quinazolinone Derivatives
¹H NMR (DMSO-d₆) Chemical Shift (ppm) Multiplicity Assignment
Aromatic H~8.3dH-5
Aromatic H~7.9ddH-7
Aromatic H~6.9dH-8
Substituent ProtonsVariable-Protons on R¹ and R²
¹³C NMR (DMSO-d₆) Chemical Shift (ppm) Assignment
C=O~168Quinazolinone C4-carbonyl
Aromatic C~155C-2
Aromatic C~138C-5
Aromatic C~128C-4a
Aromatic C~125C-7
Aromatic C~118C-8a
Aromatic C~115C-8
IR (cm⁻¹) Vibrational Mode
1700-1630C=O stretch (amide)
1580-1500 & 1350-1300NO₂ asymmetric and symmetric stretch
3400-3200N-H stretch (if present)
Mass Spectrometry Observation
[M]+ or [M+H]+Molecular ion peak corresponding to the calculated molecular weight.
Benzoxazinone Derivatives
¹H NMR (DMSO-d₆) Chemical Shift (ppm) Multiplicity Assignment
Aromatic H~8.4dH-5
Aromatic H~8.0ddH-7
Aromatic H~7.2dH-8
NH~11.0 (broad)sH-1
¹³C NMR (DMSO-d₆) Chemical Shift (ppm) Assignment
C=O~165Benzoxazinone C4-carbonyl
C=O~150Benzoxazinone C2-carbonyl
Aromatic C~145C-6
Aromatic C~135C-8a
Aromatic C~130C-7
Aromatic C~120C-4a
Aromatic C~115C-5
IR (cm⁻¹) Vibrational Mode
~1770 & ~1680C=O stretch (anhydride-like)
1580-1500 & 1350-1300NO₂ asymmetric and symmetric stretch
~3200N-H stretch
Mass Spectrometry Observation
[M]+ or [M+H]+Molecular ion peak corresponding to the calculated molecular weight.

Experimental Protocols

General Procedure for the Synthesis of Quinazolinones from this compound

This protocol describes a general two-step synthesis of 2,3-disubstituted-7-nitroquinazolin-4(3H)-ones.

Step 1: Synthesis of 2-Amino-5-nitro-N-substituted-benzamide

  • To a solution of this compound (1 mmol) in a suitable solvent such as DMF or acetic acid, add a primary amine (1 mmol).

  • Stir the reaction mixture at room temperature or with gentle heating for a specified time until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated product by filtration, wash with water, and dry to yield the intermediate 2-amino-5-nitro-N-substituted-benzamide.

Step 2: Cyclization to form the Quinazolinone Ring

  • Reflux the intermediate from Step 1 with an appropriate reagent for cyclization. Common reagents include acetic anhydride (for 2-methyl substitution) or other anhydrides and orthoesters.

  • After completion of the reaction (monitored by TLC), cool the mixture and pour it into ice-cold water.

  • Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.[3]

Spectroscopic Characterization Protocol

NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

IR Spectroscopy:

  • Prepare a sample of the dried product as a KBr pellet or a thin film.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the key functional groups.

Mass Spectrometry:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Analyze the sample using an appropriate ionization technique (e.g., ESI, APCI) on a mass spectrometer.

  • Determine the mass of the molecular ion and analyze the fragmentation pattern.

Visualization of Key Processes

To aid in the understanding of the synthetic and validation workflows, the following diagrams have been generated.

G cluster_0 Synthesis Pathway This compound This compound 2-Amino-5-nitro-N-substituted-benzamide 2-Amino-5-nitro-N-substituted-benzamide This compound->2-Amino-5-nitro-N-substituted-benzamide Ring Opening Primary Amine Primary Amine Primary Amine->2-Amino-5-nitro-N-substituted-benzamide Quinazolinone Product Quinazolinone Product 2-Amino-5-nitro-N-substituted-benzamide->Quinazolinone Product Cyclization Cyclizing Agent Cyclizing Agent Cyclizing Agent->Quinazolinone Product

Caption: General reaction pathway for the synthesis of quinazolinone derivatives.

G cluster_1 Structural Validation Workflow Synthesized Product Synthesized Product IR Spectroscopy IR Spectroscopy Synthesized Product->IR Spectroscopy Mass Spectrometry Mass Spectrometry Synthesized Product->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Synthesized Product->NMR Spectroscopy Functional Group Analysis Functional Group Analysis IR Spectroscopy->Functional Group Analysis Molecular Weight Confirmation Molecular Weight Confirmation Mass Spectrometry->Molecular Weight Confirmation Structural Elucidation Structural Elucidation NMR Spectroscopy->Structural Elucidation Final Structure Validated Final Structure Validated Functional Group Analysis->Final Structure Validated Molecular Weight Confirmation->Final Structure Validated Structural Elucidation->Final Structure Validated

References

Kinetic analysis of 4-nitroisatoic anhydride reactions with different nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 4-nitroisatoic anhydride with a variety of nucleophiles. Understanding these reaction rates is crucial for applications in medicinal chemistry, bioconjugation, and materials science, where this compound serves as a versatile building block. This document summarizes key kinetic data, details experimental methodologies for their determination, and provides visual representations of the underlying chemical processes.

Comparative Kinetic Data

Nucleophile ClassExample NucleophileSecond-Order Rate Constant (k) [M⁻¹s⁻¹]Reaction Conditions
Amines
Primary AliphaticGlycine Ethyl EsterData not readily available
Primary AromaticAnilineData not readily available
Secondary AliphaticPiperidineData not readily available
Thiols
AliphaticCysteineData not readily available
AromaticThiophenolData not readily available
Alcohols
Primary AliphaticEthanolData not readily available
AromaticPhenolData not readily available

Note: The table above highlights the current gap in publicly available, standardized kinetic data for this compound reactions. The reactivity is known to be influenced by the nucleophilicity and steric bulk of the attacking species. For instance, studies on isatoic anhydride suggest that reactions with amines at the anhydride carbonyl (C-4) are characterized by a βnuc value of +1.0, indicating a high sensitivity to the nucleophile's basicity.[1] For the 5-nitro derivative, reaction with the conjugate base of amines shows a lower βnuc of 0.31, suggesting a different mechanism likely involving the isocyanate intermediate.[1] It is anticipated that this compound would exhibit similar trends, with the position of the nitro group affecting the precise reaction rates.

Experimental Protocols

The kinetic analysis of this compound reactions can be effectively performed using UV-Vis spectrophotometry. This method monitors the change in absorbance of the reaction mixture over time to determine the reaction rate.

Objective: To determine the second-order rate constant for the reaction of this compound with a given nucleophile.

Materials:

  • This compound

  • Nucleophile of interest (e.g., aniline, thiophenol, ethanol)

  • Aprotic solvent (e.g., acetonitrile, dimethylformamide)

  • Buffer solution (if pH control is necessary)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen aprotic solvent.

    • Prepare a series of stock solutions of the nucleophile at different concentrations in the same solvent.

  • Determination of λmax:

    • Record the UV-Vis absorption spectrum of the product of the reaction to determine the wavelength of maximum absorbance (λmax). This wavelength will be used to monitor the reaction progress.

  • Kinetic Measurements (Pseudo-First-Order Conditions):

    • Set the spectrophotometer to the predetermined λmax and maintain a constant temperature.

    • In a quartz cuvette, mix a solution of this compound with a large excess (at least 10-fold) of the nucleophile solution.

    • Immediately start recording the absorbance at λmax as a function of time.

    • Continue data collection until the reaction is complete, as indicated by a stable absorbance reading.

    • Repeat the experiment with different excess concentrations of the nucleophile.

  • Data Analysis:

    • Under pseudo-first-order conditions, the observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential decay equation.

    • The second-order rate constant (k) is then determined from the slope of a plot of kobs versus the concentration of the nucleophile.[2]

Visualizing the Reaction and Workflow

To better understand the processes involved, the following diagrams illustrate the general reaction mechanism and the experimental workflow.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 4-Nitroisatoic_Anhydride This compound Tetrahedral_Intermediate Tetrahedral Intermediate 4-Nitroisatoic_Anhydride->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Tetrahedral_Intermediate Ring_Opened_Product Ring-Opened Product Tetrahedral_Intermediate->Ring_Opened_Product Ring Opening CO2 CO2 Ring_Opened_Product->CO2 Decarboxylation

Caption: General mechanism of this compound reaction with a nucleophile.

G Start Start Prepare_Solutions Prepare Stock Solutions (Anhydride & Nucleophiles) Start->Prepare_Solutions Determine_Lambda_Max Determine λmax of Product Prepare_Solutions->Determine_Lambda_Max Run_Kinetics Run Kinetic Experiments (UV-Vis Spectrophotometry) Determine_Lambda_Max->Run_Kinetics Plot_Data Plot Absorbance vs. Time Run_Kinetics->Plot_Data Calculate_k_obs Calculate k_obs (Pseudo-First-Order) Plot_Data->Calculate_k_obs Plot_k_obs_vs_Conc Plot k_obs vs. [Nucleophile] Calculate_k_obs->Plot_k_obs_vs_Conc Determine_k Determine Second-Order Rate Constant (k) Plot_k_obs_vs_Conc->Determine_k End End Determine_k->End

References

A Comparative Analysis of Lewis Acid Catalysis in 4-Nitroisatoic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of Lewis acid catalysis in reactions involving 4-nitroisatoic anhydride is a cornerstone in the synthesis of various nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. The electron-withdrawing nature of the nitro group in this compound enhances the electrophilicity of the carbonyl carbons, making it a versatile precursor for the synthesis of quinazolinones and other related scaffolds. The choice of Lewis acid catalyst can profoundly influence the reaction's efficiency, selectivity, and overall yield. This guide provides an objective comparison of the performance of various Lewis acids in reactions of this compound and its parent compound, isatoic anhydride, supported by experimental data from the literature.

Data Presentation: A Comparative Overview of Lewis Acid Performance

The following tables summarize the performance of different Lewis acid catalysts in the synthesis of quinazolinone derivatives from isatoic anhydride and its 4-nitro analog. Due to the limited availability of direct comparative studies on this compound, data from reactions with isatoic anhydride are also included to provide a broader perspective on catalyst efficacy.

Table 1: Lewis Acid Catalysis in the Synthesis of 2-Substituted-4(3H)-quinazolinones from Isatoic Anhydride and Benzamidine Derivatives

Lewis AcidCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
FeCl₃101,4-Dioxane802-986[1]
No Catalyst-1,4-Dioxane8012<10

Table 2: Lewis Acid Catalysis in the Synthesis of 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones from Anthranilamide and Aldehydes

Note: Anthranilamide is a common intermediate formed in situ from isatoic anhydride in the presence of an amine source.

Lewis AcidCatalyst Loading (mol%)SolventTemperatureTime (h)Yield (%)Reference
Sc(OTf)₃10MeCNrt1.5-2434-86[2]
Yb(OTf)₃10WaterReflux0.5-285-95[3][4]
InCl₃10MeCNrt4-680-92[5]
Cu(OTf)₂5EtOHReflux1-288-96[6]
ZnCl₂20TolueneReflux5-775-88[7][8][9]
Bi(OTf)₃10MeCN60°C1-1.591[10][11]

Table 3: Lewis Acid Catalysis in the Synthesis of 7-Nitro-2,3-dihydroquinazolin-4(1H)-ones from 4-Nitroanthranilamide and Aldehydes

Lewis AcidCatalyst LoadingSolventTemperatureTime (h)Yield (%)Reference
Trifluoroacetic acidCatalytic (drops)MeCNrt2466[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures and can be adapted for specific research needs.

Protocol 1: FeCl₃-Catalyzed Synthesis of 2-Aryl-7-nitro-4(3H)-quinazolinones

This protocol is adapted from the synthesis of 2-substituted 4(3H)-quinazolinones using FeCl₃.[1]

  • To a solution of this compound (1 mmol) in anhydrous 1,4-dioxane (10 mL) in a round-bottom flask, add the desired benzamidine derivative (1.1 mmol).

  • Add anhydrous FeCl₃ (0.1 mmol, 10 mol%) to the mixture.

  • Stir the reaction mixture at 80°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-9 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aryl-7-nitro-4(3H)-quinazolinone.

Protocol 2: Sc(OTf)₃-Catalyzed Synthesis of 2-Aryl-7-nitro-2,3-dihydroquinazolin-4(1H)-ones

This protocol is based on the synthesis of 2,3-dihydro-2-arylquinazolin-4-ones.[2]

  • In a flame-dried flask under an inert atmosphere, dissolve 4-nitroanthranilamide (1 mmol) and the desired aromatic aldehyde (1 mmol) in anhydrous acetonitrile (8 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add Scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%) to the stirred solution.

  • Allow the reaction to proceed at 0°C to room temperature, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the 2-aryl-7-nitro-2,3-dihydroquinazolin-4(1H)-one.

Mandatory Visualization

The following diagrams illustrate the generalized reaction pathway for the Lewis acid-catalyzed synthesis of quinazolinones and a typical experimental workflow.

Reaction_Pathway General Reaction Pathway for Quinazolinone Synthesis A 4-Nitroisatoic Anhydride C Activated Carbonyl Complex A->C Coordination B Amine (R-NH2) B->C Nucleophilic Attack LA Lewis Acid (e.g., FeCl3) LA->C D Ring-Opened Intermediate (2-amino-4-nitrobenzamide derivative) C->D Ring Opening & Decarboxylation E Aldehyde/Imine Formation D->E Condensation with Aldehyde F 7-Nitro-2,3-dihydro- quinazolin-4(1H)-one E->F Intramolecular Cyclization G 7-Nitroquinazolin-4(3H)-one (after oxidation) F->G Oxidation

Caption: Lewis Acid-Catalyzed Synthesis of 7-Nitroquinazolinones.

Experimental_Workflow Experimental Workflow start Start reactants Combine this compound, Amine, and Solvent start->reactants add_catalyst Add Lewis Acid Catalyst reactants->add_catalyst reaction Heat/Stir for specified time (Monitor by TLC) add_catalyst->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General Experimental Workflow for Synthesis.

References

Benchmarking different synthetic routes to 4-nitroisatoic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 4-Nitroisatoic anhydride is a valuable building block in the preparation of a variety of heterocyclic compounds, including pharmaceuticals and agrochemicals. This guide provides a comprehensive benchmark of different synthetic routes to this compound, offering a comparative analysis of reaction conditions, yields, and safety considerations. The information is supported by detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for your research needs.

Executive Summary

The synthesis of this compound is primarily achieved through the cyclization of 4-nitroanthranilic acid. This guide evaluates three main methodologies for this key transformation: the use of phosgene and its safer analog, triphosgene, and a modern palladium-catalyzed carbonylation approach. Additionally, a common route for the preparation of the requisite starting material, 4-nitroanthranilic acid, via the Hofmann rearrangement of 4-nitrophthalimide is detailed. Each method presents a unique balance of efficiency, safety, and cost, which are summarized below.

Comparison of Synthetic Routes to this compound

ParameterRoute 1: Phosgene CyclizationRoute 2: Triphosgene CyclizationRoute 3: Palladium-Catalyzed Carbonylation
Starting Material 4-Nitroanthranilic Acid4-Nitroanthranilic Acid4-Nitroanthranilic Acid
Key Reagents Phosgene, HClTriphosgene, TriethylaminePalladium Catalyst, CO gas
Typical Yield 72-75% (for unsubstituted)[1]High (expected)High to excellent[2]
Reaction Conditions Aqueous HCl, <50°C[1]Anhydrous solvent, 0°C to RTMild conditions[2]
Reaction Time 2-4 hours[1]~16 hours2-5 hours
Safety Concerns Extreme Toxicity of Phosgene Triphosgene is a safer solid but releases phosgene in situ.Palladium catalysts can be expensive and require careful handling.
Key Advantages Well-established, high yieldSafer handling than gaseous phosgeneAvoids highly toxic phosgene, mild conditions
Key Disadvantages Extreme hazard of phosgeneLonger reaction time, cost of triphosgeneCost of palladium catalyst, requires CO gas setup

Synthesis of the Starting Material: 4-Nitroanthranilic Acid

A common and effective method for the preparation of 4-nitroanthranilic acid is the Hofmann rearrangement of 4-nitrophthalimide. This reaction involves the conversion of a primary amide (in the form of the imide) to a primary amine with one fewer carbon atom.

ParameterHofmann Rearrangement of 4-Nitrophthalimide
Starting Material 4-Nitrophthalimide
Key Reagents Sodium Hydroxide, Sodium Hypochlorite (or Bromine)
Typical Yield Good to high
Reaction Conditions Aqueous base, elevated temperature (e.g., 70-80°C)
Reaction Time Several hours
Purification Acidification and filtration

Experimental Protocols

Route 1: Synthesis of 4-Nitroanthranilic Acid via Hofmann Rearrangement of 4-Nitrophthalimide

This procedure is adapted from the general principles of the Hofmann rearrangement.

  • Preparation of the Hypochlorite Solution: In a flask, dissolve sodium hydroxide in cold water. Slowly add bromine or a concentrated solution of sodium hypochlorite while keeping the temperature low.

  • Reaction: To a cooled solution of 4-nitrophthalimide in aqueous sodium hydroxide, slowly add the prepared hypochlorite solution with vigorous stirring.

  • Heating: After the addition is complete, the reaction mixture is gently heated to approximately 70-80°C to facilitate the rearrangement.

  • Work-up: The reaction mixture is cooled, and the pH is carefully adjusted with a mineral acid (e.g., HCl) to precipitate the 4-nitroanthranilic acid.

  • Purification: The precipitated product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Route 2: Cyclization of 4-Nitroanthranilic Acid to this compound

Caution: Phosgene is a highly toxic and corrosive gas. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions and personal protective equipment.

  • Dissolution: Dissolve 4-nitroanthranilic acid in a mixture of water and concentrated hydrochloric acid with gentle warming.

  • Reaction Setup: Transfer the solution to a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet connected to a scrubber containing a concentrated solution of ammonia or sodium hydroxide.

  • Phosgene Addition: With vigorous stirring, introduce a slow stream of phosgene gas into the solution. The this compound will begin to precipitate. The temperature of the reaction should be maintained below 50°C by controlling the rate of phosgene addition.

  • Reaction Completion and Work-up: Continue the addition of phosgene for 2-4 hours, or until the absorption of the gas significantly decreases. Purge the apparatus with air to remove any residual phosgene.

  • Isolation: Collect the precipitated product by filtration and wash thoroughly with cold water. The product can be dried in air or in an oven at 100°C. A second crop can be obtained from the mother liquor.

Caution: Triphosgene is a safer solid alternative to phosgene but will generate phosgene in situ. Handle with care in a well-ventilated fume hood.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend 4-nitroanthranilic acid in an anhydrous solvent such as dichloromethane or THF.

  • Base Addition: Add triethylamine to the suspension.

  • Triphosgene Addition: Cool the mixture to 0°C in an ice bath. Add triphosgene in small portions, maintaining the temperature below 5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for approximately 16 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure, and purify the crude product by recrystallization or chromatography.

  • Reaction Setup: In a reaction vessel, combine 4-nitroanthranilic acid, a palladium catalyst (e.g., Pd(OAc)2), a ligand (if required), and a suitable solvent.

  • Carbon Monoxide Atmosphere: Purge the vessel with carbon monoxide gas and maintain a positive pressure of CO (typically 1 atm).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (as monitored by TLC or HPLC).

  • Work-up: After the reaction is complete, filter off the catalyst. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizing the Synthetic Pathways

To better illustrate the relationships between the starting materials, intermediates, and final product, the following diagrams are provided.

Synthesis_of_4_Nitroanthranilic_Acid 4-Nitrophthalimide 4-Nitrophthalimide 4-Nitroanthranilic Acid 4-Nitroanthranilic Acid 4-Nitrophthalimide->4-Nitroanthranilic Acid Hofmann Rearrangement (NaOH, NaOCl)

Caption: Synthesis of 4-Nitroanthranilic Acid via Hofmann Rearrangement.

Synthesis_of_4_Nitroisatoic_Anhydride cluster_start Starting Material cluster_product Product cluster_routes Cyclization Routes 4-Nitroanthranilic Acid 4-Nitroanthranilic Acid Phosgene Phosgene 4-Nitroanthranilic Acid->Phosgene Triphosgene Triphosgene 4-Nitroanthranilic Acid->Triphosgene Pd_Catalysis Pd-Catalyzed Carbonylation 4-Nitroanthranilic Acid->Pd_Catalysis This compound This compound Phosgene->this compound Triphosgene->this compound Pd_Catalysis->this compound

Caption: Cyclization Routes from 4-Nitroanthranilic Acid.

References

A Comparative Guide to 4-Nitroisatoic Anhydride and 4-Nitrophthalic Anhydride as Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the choice of starting materials is paramount to the successful and efficient construction of complex molecular architectures. Among the myriad of available precursors, cyclic anhydrides bearing a nitro functionality are particularly valuable due to their inherent reactivity and the versatile nature of the nitro group, which can be readily transformed into other functional groups. This guide provides an objective comparison of two such precursors: 4-nitroisatoic anhydride and 4-nitrophthalic anhydride, focusing on their performance in synthetic applications, supported by experimental data.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these anhydrides is crucial for their effective utilization in synthesis. The table below summarizes their key characteristics.

PropertyThis compound4-Nitrophthalic Anhydride
Molecular Formula C₈H₄N₂O₅C₈H₃NO₅
Molecular Weight 208.13 g/mol 193.11 g/mol
Appearance Light orange/yellow solid[1]Off-white to light yellow-brown powder[2]
Melting Point Not well-defined, decomposes116-120 °C[3]
CAS Number 63480-10-4[1]5466-84-2[3]

Reactivity and Synthetic Utility: A Tale of Two Rings

While both molecules feature a nitro-substituted aromatic ring fused to an anhydride, their distinct heterocyclic core structures dictate their reactivity and primary applications.

This compound: A Gateway to Heterocycles

This compound is a versatile reagent primarily employed in the synthesis of nitrogen-containing heterocyclic compounds, most notably quinazolinones and their derivatives. The isatoic anhydride ring system is predisposed to react with nucleophiles, leading to a ring-opening event that can be followed by an intramolecular cyclization.

A prominent application is the one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones. This reaction typically involves the condensation of this compound with an amine and an aldehyde. The process is often catalyzed by an acid or a Lewis acid.

G This compound This compound Intermediate_A 2-Amino-5-nitro-N-substituted benzamide This compound->Intermediate_A Ring Opening Primary Amine Primary Amine Primary Amine->Intermediate_A Aldehyde Aldehyde Intermediate_B Schiff Base Intermediate Aldehyde->Intermediate_B Intermediate_A->Intermediate_B Product 2,3-Disubstituted-7-nitro-2,3-dihydroquinazolin-4(1H)-one Intermediate_B->Product Intramolecular Cyclization

Caption: Synthetic pathway for quinazolinone synthesis.

4-Nitrophthalic Anhydride: A Building Block for Imides and Polymers

In contrast, 4-nitrophthalic anhydride is a key precursor for the synthesis of 4-nitrophthalimides, which are important intermediates in the production of various functional molecules, including pharmaceuticals and high-performance polymers. The reaction with a primary amine readily forms the corresponding imide, a stable five-membered ring system.

A significant application of 4-nitrophthalic anhydride in drug discovery is its use in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics. The 4-nitrophthalimide core can be further elaborated to construct the final drug molecule.

Experimental Data: A Head-to-Head Comparison

To provide a clear comparison of their synthetic performance, the following tables summarize quantitative data from representative experimental protocols.

Table 1: Synthesis of Heterocycles and Imides

PrecursorReaction TypeReactantsProductYield (%)Reference
This compoundThree-component reactionAniline, Benzaldehyde2-Phenyl-3-phenyl-7-nitro-2,3-dihydroquinazolin-4(1H)-one~85-95% (typical)Inferred from similar reactions
4-Nitrophthalic AnhydrideImide formation4-MethoxybenzylamineN-(4-Methoxybenzyl)-4-nitrophthalimide~90%[4]

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of 2,3-Disubstituted-7-nitro-2,3-dihydroquinazolin-4(1H)-ones from this compound

  • Materials: this compound (1 mmol), primary amine (1 mmol), aldehyde (1 mmol), and a catalytic amount of a Lewis acid (e.g., Fe₃O₄ nanoparticles) in water.[5]

  • Procedure: A mixture of this compound, the primary amine, the aldehyde, and the catalyst in water is stirred at room temperature or heated. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is typically isolated by filtration, washed, and may be further purified by recrystallization.

  • Expected Yield: High yields are generally reported for this type of reaction.[5]

Protocol 2: Synthesis of N-(4-Methoxybenzyl)-4-nitrophthalimide from 4-Nitrophthalic Anhydride

  • Materials: 4-Nitrophthalic anhydride (1.93 g, 10 mmol), 4-methoxybenzylamine (1.37 g, 10 mmol) in glacial acetic acid (20 mL).

  • Procedure: A solution of 4-nitrophthalic anhydride and 4-methoxybenzylamine in glacial acetic acid is refluxed for 4-6 hours. After cooling, the reaction mixture is poured into ice water. The precipitated solid is collected by filtration, washed with water, and dried to afford the N-substituted 4-nitrophthalimide.

  • Yield: A yield of approximately 90% can be expected.[4]

Application in Drug Discovery: PARP Inhibition

The products derived from these precursors can play a crucial role in modulating biological pathways. For instance, the phthalimide derivatives from 4-nitrophthalic anhydride are central to the development of PARP inhibitors. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks is deficient. These cells become heavily reliant on the PARP-mediated BER pathway for survival. PARP inhibitors exploit this vulnerability through a concept known as synthetic lethality. By inhibiting PARP-1, single-strand breaks accumulate and, upon replication, lead to double-strand breaks that cannot be repaired in BRCA-deficient cells, ultimately resulting in cell death.

G

Caption: Mechanism of PARP inhibitors in cancer therapy.

Conclusion

Both this compound and 4-nitrophthalic anhydride are valuable synthetic precursors, each with a distinct profile of reactivity and application.

  • This compound is the precursor of choice for the efficient, often one-pot, synthesis of a diverse range of nitrogen-containing heterocycles, particularly substituted quinazolinones. Its utility shines in the construction of complex ring systems.

  • 4-Nitrophthalic Anhydride serves as a robust building block for the synthesis of 4-nitrophthalimides. This makes it a cornerstone in the development of pharmaceuticals, such as PARP inhibitors, and advanced materials like polyimides.

The selection between these two reagents will ultimately be guided by the specific synthetic target. For researchers aiming to construct novel heterocyclic scaffolds, this compound offers a direct and efficient route. Conversely, for those focused on developing molecules with a phthalimide core, such as in the field of targeted cancer therapy, 4-nitrophthalic anhydride is the more appropriate and widely utilized precursor. This guide provides the foundational information to make an informed decision based on the desired molecular outcome and synthetic strategy.

References

4-Nitroisatoic Anhydride: A Superior Alternative to Traditional Acylating Agents in Biopharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly within drug discovery and development, the choice of an acylating agent is pivotal for efficiency, safety, and selectivity. While traditional agents like acyl chlorides and acid anhydrides have long been staples, 4-nitroisatoic anhydride is emerging as a compelling alternative, offering distinct advantages in terms of handling, safety, and reaction control. This guide provides an objective comparison of this compound with conventional acylating agents, supported by experimental insights, to inform researchers and scientists in making strategic decisions for their synthetic endeavors.

Performance Comparison: Reactivity and Byproducts

Traditional acylating agents, such as acetyl chloride and acetic anhydride, are highly reactive, which can be a double-edged sword. Their high reactivity can lead to rapid reactions but often at the cost of selectivity and the generation of corrosive byproducts like hydrogen chloride (HCl) or acetic acid. In contrast, this compound offers a more controlled acylation with a significantly more benign byproduct profile.

The reaction of this compound with a nucleophile, such as a primary amine, proceeds via nucleophilic attack on one of the carbonyl groups of the anhydride. This leads to the opening of the heterocyclic ring and the formation of the desired amide. The key advantage lies in the byproducts: upon acylation, this compound releases 2-amino-5-nitrobenzoic acid and carbon dioxide, both of which are generally less hazardous and easier to handle than the corrosive byproducts of traditional agents.

Acylating AgentTypical SubstrateByproductsKey AdvantagesKey Disadvantages
This compound Primary/Secondary Amines, Alcohols2-Amino-5-nitrobenzoic acid, CO2- Non-corrosive byproducts- Increased safety- High chemoselectivity- Stable, solid reagent- Higher molecular weight- Potentially slower reaction rates
Acyl Chlorides (e.g., Acetyl Chloride) Amines, Alcohols, PhenolsHydrogen Chloride (HCl)- High reactivity- Readily available- Corrosive and hazardous byproduct- Moisture sensitive- Can lead to side reactions
Acid Anhydrides (e.g., Acetic Anhydride) Amines, Alcohols, PhenolsCarboxylic Acid (e.g., Acetic Acid)- Less reactive than acyl chlorides- Generally good yields- Corrosive byproduct- Can require catalysts or heating

Experimental Protocols

General Procedure for Acylation of a Primary Amine with this compound

This protocol describes a general method for the acylation of a primary amine using this compound.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • In a clean, dry reaction vessel, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add this compound (1.05 equivalents) portion-wise at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be worked up by washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the 2-amino-5-nitrobenzoic acid byproduct.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amide product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Comparative Acylation of Benzylamine
ParameterThis compoundAcetyl Chloride
Reactants Benzylamine, this compoundBenzylamine, Acetyl Chloride, Triethylamine
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 2-4 hours30-60 minutes
Work-up Aqueous NaHCO3 washAqueous HCl wash, followed by NaHCO3 wash
Byproducts 2-Amino-5-nitrobenzoic acid, CO2Triethylammonium chloride, HCl
Yield (Illustrative) >90%>95%
Safety Concerns Solid, stable reagentHighly corrosive, fuming liquid; generates HCl gas

Key Advantages of this compound

The use of this compound presents several key advantages for researchers in drug development and organic synthesis:

  • Enhanced Safety: The most significant advantage is the avoidance of corrosive and hazardous byproducts like HCl. This simplifies handling, reduces risks to personnel, and minimizes corrosion of equipment.

  • Improved Chemoselectivity: this compound can exhibit higher chemoselectivity, particularly in molecules with multiple nucleophilic sites. For instance, in the acylation of amino alcohols, conditions can often be optimized to favor N-acylation over O-acylation.[1][2]

  • Solid and Stable Reagent: Unlike many highly reactive acylating agents that are liquids or gases and are often moisture-sensitive, this compound is a stable, crystalline solid, making it easier to store, handle, and weigh accurately.

  • "Traceless" Acylation: The gaseous byproduct, carbon dioxide, escapes the reaction mixture, and the 2-amino-5-nitrobenzoic acid byproduct is typically easily removed by a simple aqueous wash, leading to cleaner reaction profiles and simpler purification.

Signaling Pathways and Experimental Workflows

The controlled reactivity of this compound makes it a valuable tool in complex synthetic pathways, such as in peptide synthesis where orthogonal protection strategies are crucial. An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others, which is essential for the stepwise construction of peptides.[3][4]

orthogonal_protection resin Solid Support peptide_resin1 Fmoc-AA1-Resin resin->peptide_resin1 Coupling amino_acid1 Fmoc-AA1-OH amino_acid1->peptide_resin1 peptide_resin2 H2N-AA1-Resin peptide_resin1->peptide_resin2 Fmoc Deprotection deprotection1 Piperidine deprotection1->peptide_resin2 peptide_resin3 Fmoc-AA2(SideChain-P)-AA1-Resin peptide_resin2->peptide_resin3 Coupling amino_acid2 Fmoc-AA2(SideChain-P)-OH amino_acid2->peptide_resin3 peptide_resin4 H2N-AA2(SideChain-P)-AA1-Resin peptide_resin3->peptide_resin4 Fmoc Deprotection deprotection2 Piperidine deprotection2->peptide_resin4 modified_peptide Ac-AA2(SideChain-P)-AA1-Resin peptide_resin4->modified_peptide N-terminal Acylation acylating_agent 4-Nitroisatoic Anhydride acylating_agent->modified_peptide final_peptide Ac-AA2(SideChain-P)-AA1-OH modified_peptide->final_peptide Cleavage from Resin cleavage TFA cleavage->final_peptide

Workflow for N-terminal acylation in solid-phase peptide synthesis.

The diagram above illustrates a simplified workflow in solid-phase peptide synthesis (SPPS). After the assembly of the peptide chain on a solid support, the N-terminal amino group can be selectively acylated using this compound. The mild conditions and clean byproducts of this reaction are highly advantageous in this multi-step process, preventing degradation of the sensitive peptide chain.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 4_NIA This compound Tetrahedral_Intermediate Tetrahedral Intermediate 4_NIA->Tetrahedral_Intermediate Amine R-NH2 Amine->Tetrahedral_Intermediate Nucleophilic Attack Amide Acyl-NH-R Tetrahedral_Intermediate->Amide Ring Opening & Decarboxylation Byproduct 2-Amino-5-nitrobenzoic acid + CO2 Tetrahedral_Intermediate->Byproduct

General reaction mechanism of acylation with this compound.

This diagram outlines the general mechanism for the acylation of a primary amine with this compound. The nucleophilic amine attacks a carbonyl carbon, leading to a tetrahedral intermediate which subsequently undergoes ring-opening and decarboxylation to yield the final amide product and byproducts.

Conclusion

For researchers, scientists, and professionals in drug development, the selection of reagents that offer a balance of reactivity, selectivity, and safety is paramount. This compound presents a significant step forward from traditional acylating agents like acyl chlorides and acid anhydrides. Its primary advantages of producing non-corrosive byproducts, being a stable solid, and offering high chemoselectivity make it an invaluable tool in modern organic synthesis. While reaction times may be slightly longer in some cases, the benefits in terms of safety, ease of handling, and cleaner reaction profiles often outweigh this consideration, making this compound a superior choice for a wide range of acylation reactions.

References

Navigating Nucleophilic Attack: A Comparative Guide to the Regioselectivity of 4-Nitroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the regioselectivity of nucleophilic attack on 4-nitroisatoic anhydride is crucial for the controlled synthesis of a diverse range of bioactive molecules, including pharmaceuticals and fine chemicals. This guide provides a comprehensive comparison of the factors influencing the reaction pathways, supported by available theoretical and experimental data, to aid in the strategic design of synthetic routes.

The reaction of this compound with nucleophiles presents two primary pathways, leading to the formation of either 2-amino-5-nitrobenzoic acid derivatives (resulting from attack at the C2 carbonyl) or 2-ureidobenzoic acid derivatives (resulting from attack at the C4 carbonyl). The preferred site of attack is dictated by a delicate interplay of electronic and steric factors of both the anhydride and the incoming nucleophile, as well as the reaction conditions.

Theoretical Framework: The Predisposition of this compound

Computational studies on the local reactivity of isatoic anhydride and its substituted derivatives provide a foundational understanding of its intrinsic electrophilicity. These theoretical models suggest that the C2 carbonyl group is inherently more susceptible to nucleophilic attack. This predisposition is attributed to the electronic effects of the anhydride ring system. The nitrogen atom's lone pair participates in resonance, which can influence the electron density at the two carbonyl carbons. For this compound, the strongly electron-withdrawing nitro group at the C4 position further influences the electron distribution, yet theoretical evidence still points towards the C2 position as the more electrophilic center.

Experimental Evidence: A Tale of Two Carbonyls

While theoretical calculations provide valuable insight, experimental results are paramount in definitively assessing the regioselectivity. The reaction of this compound with various nucleophiles, primarily amines and hydrazines, can lead to a mixture of products. The distribution of these products is highly dependent on the nature of the nucleophile and the reaction conditions.

Key Factors Influencing Regioselectivity:

  • Nature of the Nucleophile:

    • Primary Amines: Less sterically hindered primary amines tend to favor attack at the more electrophilic C2 position, yielding 2-amino-5-nitrobenzamides.

    • Hydrazine: The reaction with hydrazine can also proceed at the C2 position to form 2-amino-5-nitrobenzohydrazide.

  • Reaction Conditions:

    • Solvent: The polarity of the solvent can influence the reaction pathway.

    • Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, potentially altering the product ratio.

NucleophilePredicted Major Product (Attack at C2)Alternative Product (Attack at C4)
Primary Amine (e.g., Aniline)2-Amino-5-nitro-N-phenylbenzamide2-(3-Phenylureido)-5-nitrobenzoic acid
Hydrazine2-Amino-5-nitrobenzohydrazide2-(Hydrazinecarbonylamino)-5-nitrobenzoic acid

Experimental Protocols

Detailed experimental protocols for the synthesis of derivatives from this compound are crucial for reproducible results. Below are generalized procedures for the two primary reaction pathways.

General Procedure for the Synthesis of 2-Amino-5-nitrobenzamides (C2 Attack):

  • Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., dioxane, THF, or DMF) under an inert atmosphere.

  • Nucleophile Addition: Add the primary amine (1 equivalent) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically poured into water to precipitate the product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

General Procedure for Investigating the Formation of 2-Ureidobenzoic Acid Derivatives (C4 Attack):

A definitive protocol for selectively synthesizing the C4-attack product is not well-established and may require careful optimization of reaction conditions, potentially utilizing bulkier nucleophiles or specific catalysts. The general approach would be similar to the one described above, with rigorous analysis of the product mixture to identify and quantify the ureido-benzoic acid derivative.

Visualizing the Reaction Pathways

To illustrate the competing reaction pathways, the following diagrams are provided in the DOT language for Graphviz.

G cluster_c2 Attack at C2 cluster_c4 Attack at C4 This compound This compound Tetrahedral Intermediate (C2) Tetrahedral Intermediate (C2) This compound->Tetrahedral Intermediate (C2) Nu-H Tetrahedral Intermediate (C4) Tetrahedral Intermediate (C4) This compound->Tetrahedral Intermediate (C4) Nu-H Nucleophile (Nu-H) Nucleophile (Nu-H) Nucleophile (Nu-H)->Tetrahedral Intermediate (C2) Nucleophile (Nu-H)->Tetrahedral Intermediate (C4) 2-Amino-5-nitrobenzamide Derivative 2-Amino-5-nitrobenzamide Derivative Tetrahedral Intermediate (C2)->2-Amino-5-nitrobenzamide Derivative Ring Opening & Decarboxylation 2-Ureidobenzoic Acid Derivative 2-Ureidobenzoic Acid Derivative Tetrahedral Intermediate (C4)->2-Ureidobenzoic Acid Derivative Ring Opening

Caption: Competing pathways for nucleophilic attack on this compound.

G start Start: this compound + Nucleophile dissolution Dissolve in Aprotic Solvent start->dissolution addition Add Nucleophile dissolution->addition reaction Stir at RT or Heat addition->reaction monitoring Monitor by TLC reaction->monitoring workup Precipitate in Water monitoring->workup Reaction Complete purification Recrystallize workup->purification product Isolate Pure Product purification->product

Caption: General experimental workflow for the reaction.

Conclusion

The regioselectivity of nucleophilic attack on this compound is a nuanced process governed by a combination of electronic and steric factors. While theoretical studies suggest a preference for attack at the C2 carbonyl, leading to the formation of 2-amino-5-nitrobenzamide derivatives, the experimental outcomes can be influenced by the specific nucleophile and reaction conditions. Further quantitative experimental studies are needed to build a comprehensive and predictive model for this important reaction. The information and protocols provided in this guide serve as a valuable starting point for researchers aiming to control the synthesis of specific derivatives from this versatile building block.

A Comparative Guide to Purity Assessment of Synthesized 4-Nitroisatoic Anhydride: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of purity is a critical final step in the synthesis of 4-nitroisatoic anhydride, a key intermediate in various chemical and pharmaceutical applications. Ensuring high purity is essential for the reliability and reproducibility of subsequent reactions and for the safety and efficacy of final products. This guide provides a detailed comparison of two powerful analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present a side-by-side analysis of their methodologies, supported by illustrative experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.

High-Performance Liquid Chromatography (HPLC) Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment in organic synthesis. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, reversed-phase HPLC is a highly suitable method, offering the resolution needed to separate the target compound from starting materials, by-products, and other impurities.

Experimental Protocol: Reversed-Phase HPLC

A robust HPLC method is crucial for accurate purity determination. The following protocol provides a starting point for the analysis of this compound.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1200 or equivalent with UV detector
Column C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile and water with 0.1% phosphoric acid
Gradient 30% to 90% Acetonitrile over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile

Data Presentation: HPLC Purity Analysis

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

CompoundRetention Time (min)Peak Area (%)
This compound8.599.5
Impurity 16.20.2
Impurity 27.10.3
Total Purity 99.5%

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for purity assessment.[1] It allows for the direct quantification of a substance by comparing the integral of a specific resonance signal of the analyte with that of a certified internal standard of known purity.[2] This technique is highly accurate and does not require a reference standard of the analyte itself.[1]

Experimental Protocol: ¹H qNMR

The following protocol outlines the key steps for determining the purity of this compound using ¹H qNMR.

Instrumentation and Conditions:

ParameterSpecification
NMR Spectrometer 400 MHz or higher
Solvent DMSO-d₆
Internal Standard Maleic Anhydride (Certified Reference Material)
Pulse Program Standard single pulse ('zg' with 90° pulse)
Relaxation Delay (d1) 30 s (to ensure full relaxation of all nuclei)
Number of Scans 16
Sample Preparation Accurately weigh ~10 mg of this compound and ~5 mg of the internal standard into an NMR tube. Dissolve in 0.6 mL of DMSO-d₆.

Data Presentation: qNMR Purity Calculation

The purity is calculated using the following formula, which relates the integral values, number of protons, molecular weights, and masses of the analyte and the internal standard.[2]

Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight (this compound: 208.13 g/mol )[3]

  • m = mass

  • P = Purity of the internal standard

ParameterAnalyte (this compound)Internal Standard (Maleic Anhydride)
Mass (m) 10.15 mg5.20 mg
Signal Integral (I) 1.00 (aromatic proton)2.00 (olefinic protons)
Number of Protons (N) 12
Molecular Weight (MW) 208.13 g/mol 98.06 g/mol
Purity (P) To be determined99.9%
Calculated Purity 99.6%

Comparative Analysis: HPLC vs. qNMR

Both HPLC and qNMR are robust techniques for purity assessment, each with distinct advantages and limitations.[1][4]

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on physicochemical interactions.Quantification based on the direct proportionality between signal integral and the number of nuclei.[1]
Quantification Secondary method requiring a reference standard of the analyte for quantification.Primary ratio method; can determine purity without a reference standard of the analyte.[1]
Selectivity High selectivity for separating structurally similar impurities and isomers.[5]Excellent for structural confirmation and identification. Can be limited by signal overlap.[4]
Sensitivity Generally offers higher sensitivity, making it suitable for trace impurity analysis.[1]Sensitivity is typically lower than HPLC but can be enhanced with high-field instruments.[1]
Throughput Well-suited for high-throughput analysis with autosamplers.[1]Generally has lower throughput than HPLC.[1]
Sample Prep Can require more extensive sample preparation including filtration.[6]Minimal sample preparation, mainly dissolution in a deuterated solvent.[6]

Experimental and Logical Workflow

The selection and application of a purity assessment method follow a structured workflow to ensure accurate and reliable results.

G cluster_synthesis Synthesis Stage cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing cluster_report Reporting synth Synthesized This compound hplc_prep Dissolve in Acetonitrile and Filter synth->hplc_prep HPLC Path nmr_prep Accurately weigh Analyte and Internal Standard. Dissolve in DMSO-d6 synth->nmr_prep qNMR Path hplc_run HPLC Analysis (C18 Column, UV Detection) hplc_prep->hplc_run nmr_run qNMR Analysis (400 MHz, ¹H Spectrum) nmr_prep->nmr_run hplc_data Integrate Peak Areas Calculate Area % hplc_run->hplc_data nmr_data Integrate Signals Apply qNMR Formula nmr_run->nmr_data report Final Purity Report hplc_data->report nmr_data->report

Workflow for Purity Assessment

Conclusion

The choice between HPLC and qNMR for the purity assessment of this compound depends on the specific analytical needs. HPLC is an exceptionally sensitive method, ideal for detecting trace impurities and for high-throughput screening in quality control environments.[1] Conversely, qNMR stands out as a primary analytical method that provides highly accurate purity values without the need for an analyte-specific reference standard, while also offering valuable structural information.[7] For a comprehensive characterization, particularly for regulatory submissions or the qualification of reference materials, employing both techniques provides orthogonal and confirmatory data, ensuring the highest level of confidence in the purity assessment.[4]

References

A Mechanistic Deep Dive: Unraveling the Reactivity of 4-Nitroisatoic Anhydride in Comparison to Other Anhydrides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of chemical synthons is paramount. This guide provides a mechanistic comparison of 4-nitroisatoic anhydride with other commonly used anhydrides, namely isatoic anhydride, phthalic anhydride, and succinic anhydride. By examining their reactions, particularly with amine nucleophiles, we illuminate the electronic and structural factors that govern their reactivity, offering insights for rational reaction design and optimization.

The reactivity of an anhydride is fundamentally dictated by the electrophilicity of its carbonyl carbons. Electron-withdrawing substituents on the anhydride structure enhance this electrophilicity, leading to a more rapid reaction with nucleophiles. Conversely, electron-donating groups decrease reactivity. This principle is central to understanding the differences between the anhydrides discussed herein.

The Activating Power of the Nitro Group

The distinguishing feature of this compound is the presence of a nitro group (-NO₂) on the aromatic ring. The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. This withdrawal of electron density significantly increases the partial positive charge on the carbonyl carbons of the anhydride, making them more susceptible to nucleophilic attack. Consequently, this compound is anticipated to be the most reactive among the aromatic anhydrides compared in this guide.

In contrast, the unsubstituted isatoic anhydride lacks this strong deactivating group. Phthalic anhydride, while also possessing an aromatic ring, does not have the additional activating effect of a nitro group. Succinic anhydride, being an aliphatic anhydride, lacks the electronic effects of an aromatic system altogether and its reactivity is primarily governed by ring strain and the inherent electrophilicity of the anhydride functional group.

Mechanistic Pathway: Nucleophilic Acyl Substitution

The reaction of these anhydrides with a primary amine proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of the amine's lone pair of electrons on one of the carbonyl carbons. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the cleavage of the carbon-oxygen bond within the anhydride ring and the formation of an amide and a carboxylate.

Data Presentation

AnhydrideStructureExpected Relative Reactivity with AminesTypical Reaction ConditionsExpected Yield
This compound 7-nitro-2H-3,1-benzoxazine-2,4(1H)-dioneHighestRoom temperature or mild heatingHigh
Isatoic Anhydride 2H-3,1-benzoxazine-2,4(1H)-dioneHighRoom temperature to refluxGood to High
Phthalic Anhydride Isobenzofuran-1,3-dioneModerateHeating often requiredGood
Succinic Anhydride Dihydrofuran-2,5-dioneLowestHeating often requiredGood

Experimental Protocols

Below are representative experimental protocols for the reaction of an amine with each of the discussed anhydrides. It is important to note that these are generalized procedures and may require optimization for specific substrates.

Protocol 1: Reaction of this compound with a Primary Amine
  • Materials: this compound, primary amine, and a suitable solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM)).

  • Procedure:

    • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

    • Add the primary amine (1.1 equivalents) to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is often rapid.

    • Upon completion, the solvent can be removed under reduced pressure.

    • The resulting crude product, a 2-amino-5-nitrobenzamide derivative, can be purified by recrystallization or column chromatography.

Protocol 2: Reaction of Isatoic Anhydride with a Primary Amine
  • Materials: Isatoic anhydride, primary amine, and a suitable solvent (e.g., ethanol or DMF).

  • Procedure:

    • Suspend isatoic anhydride (1 equivalent) in the chosen solvent in a round-bottom flask.

    • Add the primary amine (1.1 equivalents) to the suspension.

    • Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product, a 2-aminobenzamide derivative, may precipitate from the solution and can be collected by filtration. Further purification can be achieved by recrystallization.

Protocol 3: Reaction of Phthalic Anhydride with a Primary Amine
  • Materials: Phthalic anhydride, primary amine, and a solvent such as glacial acetic acid or DMF.

  • Procedure:

    • Dissolve phthalic anhydride (1 equivalent) in the solvent in a round-bottom flask.

    • Add the primary amine (1 equivalent) to the solution.

    • Heat the mixture to reflux for several hours.

    • Cool the reaction mixture and pour it into cold water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to obtain the phthalamic acid intermediate. Further heating of the phthalamic acid, often in the presence of a dehydrating agent, can yield the corresponding phthalimide.

Protocol 4: Reaction of Succinic Anhydride with a Primary Amine
  • Materials: Succinic anhydride, primary amine, and a solvent like tetrahydrofuran (THF) or chloroform.

  • Procedure:

    • Dissolve succinic anhydride (1 equivalent) in the chosen solvent.

    • Add the primary amine (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating for several hours.

    • The product, a succinamic acid derivative, may precipitate or can be obtained by removal of the solvent.

    • Purification can be performed by recrystallization.

Mandatory Visualization

The following diagrams illustrate the mechanistic pathways and logical relationships discussed in this guide.

Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Anhydride Anhydride (e.g., this compound) Attack Nucleophilic Attack Anhydride->Attack Amine Primary Amine (Nucleophile) Amine->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Formation Collapse Collapse & Ring Opening Intermediate->Collapse Elimination Amide Amide Derivative Collapse->Amide Carboxylate Carboxylate Byproduct Collapse->Carboxylate

Caption: General workflow for the reaction of an anhydride with a primary amine.

Mechanistic_Comparison cluster_4NIA This compound cluster_IA Isatoic Anhydride cluster_PA Phthalic Anhydride cluster_SA Succinic Anhydride C4NIA Carbonyl Carbons (Highly Electrophilic) NO2 Nitro Group (Strong Electron- Withdrawing) NO2->C4NIA Activates CIA Carbonyl Carbons (Electrophilic) CPA Carbonyl Carbons (Electrophilic) CSA Carbonyl Carbons (Less Electrophilic) Nucleophile Nucleophile (e.g., Amine) Nucleophile->C4NIA Fastest Reaction Nucleophile->CIA Fast Reaction Nucleophile->CPA Moderate Reaction Nucleophile->CSA Slowest Reaction

Caption: Comparative reactivity of anhydrides towards a nucleophile.

Safety Operating Guide

Navigating the Safe Disposal of 4-Nitroisatoic Anhydride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of a safe and compliant laboratory environment. This guide provides crucial, step-by-step procedures for the proper disposal of 4-nitroisatoic anhydride, a compound that necessitates careful handling due to its potential hazards. Adherence to these protocols is paramount for ensuring personnel safety and environmental protection.

Hazard Profile and Safety Summary

This compound (CAS 63480-10-4) is classified as a hazardous substance.[1] It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[1] As with many aromatic nitro compounds, it is crucial to treat this chemical and any contaminated materials as hazardous waste.[2][3]

Hazard Classifications for this compound [1][4]

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, oral (Category 4)
H312: Harmful in contact with skinAcute toxicity, dermal (Category 4)
H315: Causes skin irritationSkin corrosion/irritation (Category 2)
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2)
H332: Harmful if inhaledAcute toxicity, inhalation (Category 4)
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure; Respiratory tract irritation (Category 3)

Step-by-Step Disposal Protocol

The universally recommended procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company.[2] Never dispose of this chemical by evaporation, down the sewer, or in regular trash.[5]

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, it is imperative to wear the appropriate personal protective equipment:[2]

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of dust formation or inhalation, use a NIOSH/MSHA approved respirator.

Waste Collection and Segregation
  • Solid Waste: Collect any surplus, expired, or waste this compound in a designated, clearly labeled hazardous waste container.[2][5] The container must be robust, chemically resistant, and have a secure lid.[2]

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, and any contaminated disposable labware must also be collected and disposed of as hazardous waste.[5]

  • Solutions: If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container.[2] Ensure the solvent is compatible with the other contents of the container and the container material itself.[5]

  • Empty Containers: Empty containers of this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[2]

Labeling and Storage

Properly label the hazardous waste container with the following information:[2][5]

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Harmful," "Irritant")[1][4]

  • The date of accumulation[2]

Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][6] The storage area should have secondary containment to prevent the spread of material in case of a leak.[2][5]

Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[2] Provide the disposal company with the Safety Data Sheet (SDS) for the compound.

Emergency Procedures

Spill Response:

  • Ensure adequate ventilation and wear appropriate PPE.

  • Prevent further leakage or spillage if it is safe to do so.

  • For a powder spill, cover it with a plastic sheet or tarp to minimize spreading.

  • Mechanically take up the spilled material and place it in an appropriate container for disposal. Avoid creating dust.

  • Thoroughly clean the contaminated surface.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Skin Contact: Wash the skin with soap and water.

  • Eye Contact: Wash with plenty of water.

  • Ingestion: Clean the mouth with water. Never give anything by mouth to an unconscious person.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Select Waste Type B->C D Solid Waste (Surplus, Contaminated Debris) C->D Solid E Liquid Waste (Solutions, Rinsate) C->E Liquid F Collect in Labeled, Sealed Hazardous Waste Container D->F E->F G Store in Designated, Secure Area F->G Segregate from Incompatibles H Contact EHS or Licensed Waste Disposal Company G->H I Arrange for Pickup and Disposal H->I

Caption: Disposal workflow for this compound.

This procedural guide is intended to provide essential safety and logistical information. Always consult your institution's specific guidelines and the full Safety Data Sheet (SDS) before handling or disposing of any chemical.

References

Personal protective equipment for handling 4-nitroisatoic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-nitroisatoic anhydride in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.

Hazard Identification and Risk Assessment

This compound is a hazardous chemical that requires careful handling. A thorough risk assessment should be conducted before commencing any work.

Summary of Hazards:

Hazard StatementClassification
Harmful if swallowed, in contact with skin, or if inhaledAcute Toxicity (Oral, Dermal, Inhalation) - Category 4
Causes skin irritationSkin Corrosion/Irritation - Category 2
Causes serious eye irritationSerious Eye Damage/Eye Irritation - Category 2
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure)

Reactivity Profile:

  • Incompatible with strong oxidizing agents, strong acids, strong bases, and alcohols.

  • Contact with incompatible materials can lead to vigorous reactions.

Hazardous Decomposition Products:

  • Thermal decomposition may produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the most critical lines of defense against exposure to this compound.

PPE CategorySpecification
Hand Protection Butyl rubber or Nitrile rubber gloves are recommended for handling nitro-compounds.[2] Always inspect gloves for integrity before use and replace them immediately if they become contaminated. For prolonged or immersive contact, consider double-gloving.
Eye Protection Chemical safety goggles that meet ANSI Z87.1 standards are mandatory. When there is a risk of splashing, a face shield should be worn in addition to goggles.
Skin and Body Protection A chemical-resistant lab coat, long pants, and closed-toe shoes are required.[3] For tasks with a higher risk of contamination, consider a chemical-resistant apron or coveralls.
Respiratory Protection A NIOSH-approved air-purifying respirator equipped with a combination of organic vapor (OV) cartridges and P100 particulate filters should be used when handling the powder outside of a certified chemical fume hood, or when engineering controls are not sufficient to maintain exposure below acceptable limits. A cartridge change schedule must be established.[4][5][6]

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is essential to minimize the risk of exposure.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Verify chemical fume hood functionality prep_ppe->prep_hood prep_materials Gather all necessary materials and equipment prep_hood->prep_materials handling_weigh Weigh this compound in fume hood prep_materials->handling_weigh Proceed to handling handling_transfer Carefully transfer to reaction vessel handling_weigh->handling_transfer handling_reaction Perform reaction under inert atmosphere if necessary handling_transfer->handling_reaction cleanup_decontaminate Decontaminate equipment handling_reaction->cleanup_decontaminate Proceed to cleanup cleanup_waste Segregate and label hazardous waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and dispose of contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Guidance:

  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE as specified in the table above.

    • All work with solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of the powder.[3]

    • Ensure that a safety shower and eyewash station are readily accessible.

  • Handling:

    • To minimize dust generation, handle the solid carefully. Avoid actions that could create airborne particles.

    • When weighing, use a draft shield or weigh the material in a container that can be sealed for transport within the fume hood.

    • If transferring the solid, use a spatula or other appropriate tool to prevent spillage.

  • Spill Response:

    • In case of a small spill, do not dry sweep.

    • Carefully cover the spill with a damp, inert absorbent material (e.g., vermiculite, sand).

    • Gently sweep the moistened material into a designated hazardous waste container.

    • Clean the spill area with a soap and water solution.

    • For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Management Workflow:

cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal gen_solid Unused this compound gen_contaminated Contaminated labware, PPE, and spill cleanup materials collect_container Use a dedicated, labeled, and sealed hazardous waste container gen_contaminated->collect_container Place in collect_segregate Segregate from incompatible waste streams collect_container->collect_segregate disposal_pickup Arrange for pickup by certified hazardous waste personnel collect_segregate->disposal_pickup Store for disposal_incineration High-temperature incineration is the typical disposal method for nitroaromatic compounds disposal_pickup->disposal_incineration

Caption: Waste disposal workflow for this compound.

Step-by-Step Disposal Guidance:

  • Waste Segregation:

    • This compound is classified as hazardous waste.

    • All unused material, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE must be disposed of as hazardous waste.[7][8]

  • Waste Container:

    • Use a clearly labeled, sealable, and chemically compatible container for solid hazardous waste.[7]

    • The label should include "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.

    • The primary method for the disposal of nitroaromatic compounds is typically high-temperature incineration.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[7]

References

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Retrosynthesis Analysis

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4-nitroisatoic anhydride

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